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Core Science & Biosynthesis

Foundational

The Bifunctional Reactivity Profile of 4-Bromobutyric Acid Vinyl Ester in Advanced Organic Synthesis and Materials Science

Executive Summary 4-Bromobutyric acid vinyl ester (CAS No. 152368-26-8) is a highly versatile, bifunctional linchpin utilized across both small-molecule drug discovery and macromolecular materials science[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromobutyric acid vinyl ester (CAS No. 152368-26-8) is a highly versatile, bifunctional linchpin utilized across both small-molecule drug discovery and macromolecular materials science[1]. Characterized by two orthogonal reactive sites—an electrophilic alkyl bromide and a thermodynamically driven acylating vinyl ester—this molecule enables complex, sequential functionalization without the need for extensive protecting-group chemistry. This technical guide explores the mechanistic causality behind its reactivity, its applications in synthesizing 5-HT2C receptor agonists, and its critical role as an active-halogen crosslinking monomer in vulcanizable acrylic elastomers.

Molecular Architecture & Thermodynamic Causality

The synthetic utility of 4-bromobutyric acid vinyl ester stems directly from the spatial and electronic decoupling of its two termini.

  • The Vinyl Ester Terminus (Site 1): Unlike standard alkyl esters, vinyl esters are exceptionally potent acylating agents. The causality behind this elevated reactivity is thermodynamic: upon nucleophilic attack at the carbonyl carbon, the leaving group expelled is vinyl alcohol. Vinyl alcohol rapidly and irreversibly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, driving the acylation equilibrium entirely to the right and preventing the reverse reaction.

  • The Alkyl Bromide Terminus (Site 2): The 4-bromo group sits at the end of a flexible three-carbon alkyl chain. As a primary alkyl halide with minimal steric hindrance, it serves as an ideal electrophilic hub for bimolecular nucleophilic substitution (SN2) reactions or for the generation of organometallic reagents (e.g., Grignard or organozinc species).

ReactivityMap Center 4-Bromobutyric Acid Vinyl Ester Vinyl Vinyl Ester Group (Acylation/Polymerization) Center->Vinyl Site 1 Bromo 4-Bromo Group (Alkylating Agent) Center->Bromo Site 2 Acylation Irreversible Acylation (Amines/Alcohols) Vinyl->Acylation Tautomerization Driven Polymer Radical Polymerization (Acrylic Rubbers) Vinyl->Polymer Radical Initiation SN2 SN2 Displacement (N, O, S Nucleophiles) Bromo->SN2 Nucleophilic Attack Cross Cross-Coupling (Organometallics) Bromo->Cross Metal Insertion

Fig 1. Bifunctional reactivity map of 4-bromobutyric acid vinyl ester.

Materials Science: Vulcanizable Acrylic Rubbers (ACM)

Polyacrylate (ACM) elastomers are prized for their exceptional heat and oil resistance, making them ubiquitous in automotive seals, gaskets, and hoses. However, pure polyacrylic elastomers are notoriously difficult to vulcanize[2].

To solve this, 4-bromobutyric acid vinyl ester is copolymerized into the acrylic backbone. The vinyl group participates in standard free-radical emulsion polymerization alongside monomers like ethyl acrylate or butyl acrylate. This leaves the 4-bromobutyrate tail dangling from the polymer backbone as an "active halogen" site[2].

During vulcanization, these active primary bromides are crosslinked using derivatives of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) or trithiocyanuric acid (TCY)[2]. The inclusion of this specific monomer enhances processing safety (scorch resistance) while allowing for a rapid cure rate that eliminates the need for costly post-cure oven processing[2].

Organic Synthesis: Linker for Drug Discovery

In medicinal chemistry, the molecule is frequently used to append a butyrate linker to complex pharmacophores. For example, in the development of3, 4-bromobutyric acid vinyl ester is utilized to synthesize critical oxadiazole intermediates[3].

The orthogonal nature of the molecule allows chemists to first construct the vinyl ester via Palladium-catalyzed transvinylation, and subsequently use the 4-bromo site to alkylate heteroatoms on the drug scaffold[3].

SynthesisWorkflow Step1 4-Bromobutyric Acid + Vinyl Acetate Step2 Pd(OAc)2 Catalysis (Ambient Temp, Overnight) Step1->Step2 6.0 mmol acid : 54 mL vinyl acetate Step3 Filtration & in vacuo Concentration Step2->Step3 Transvinylation Step4 Crude 4-Bromobutyric Acid Vinyl Ester Step3->Step4 Isolation Step5 Downstream: 5-HT2C Receptor Agonist Intermediates Step4->Step5 Alkylation / Condensation

Fig 2. Palladium-catalyzed transvinylation workflow for synthesizing the vinyl ester.

Data Presentation: Comparative Acylating Agents

When designing an acylation step, selecting the correct acyl donor is critical. The table below summarizes why vinyl esters are often preferred over traditional acid chlorides or alkyl esters, particularly in sensitive or enzymatic environments.

Acylating Agent TypeRelative ReactivityReversibilityByproduct GeneratedCompatibility with Lipases (Enzymatic)
Vinyl Ester HighIrreversible Acetaldehyde (volatile)Excellent (Gold Standard)
Acid Chloride Very HighIrreversibleHCl (corrosive, acidic)Poor (Denatures enzymes)
Alkyl Ester LowReversibleAlcoholModerate (Requires large excess)
Anhydride HighIrreversibleCarboxylic AcidFair (Can lower pH)

Validated Experimental Protocols

The following methodologies detail the self-validating systems used to synthesize and utilize 4-bromobutyric acid vinyl ester.

Protocol A: Palladium-Catalyzed Transvinylation (Synthesis)

Causality: Vinyl acetate is used as both the reactant and the solvent in massive stoichiometric excess. According to Le Chatelier's principle, this drives the equilibrium toward the formation of the target vinyl ester. Palladium(II) acetate acts as a highly specific electrophilic catalyst, activating the vinyl group of vinyl acetate for attack by the carboxylic acid[3].

  • Initialization: To a flame-dried round-bottom flask, add 4-bromobutyric acid (1.0 g, 6.0 mmol).

  • Solvent/Reagent Addition: Suspend the acid in vinyl acetate (54 mL). The large volume ensures pseudo-first-order kinetics and drives the transvinylation equilibrium.

  • Catalysis: Add palladium(II) acetate (188 mg, 0.84 mmol) to the mixture with continuous magnetic stirring.

  • Reaction: Stir the reaction mixture overnight at ambient temperature under a nitrogen atmosphere to prevent oxidative degradation of the Pd catalyst[3].

  • Isolation: Filter the mixture through a pad of Celite to remove precipitated palladium black and other insoluble metal species.

  • Purification: Concentrate the filtrate in vacuo to provide the crude 4-bromobutyric acid vinyl ester, which can be used directly in downstream oxadiazole formations[3].

Protocol B: Vulcanization of Acrylic Rubber via Active Halogen Sites

Causality: The active primary bromide acts as a crosslinking node. The addition of Magnesium Oxide (MgO) increases the basicity of the polymer matrix. This basic environment accelerates the extraction of the halogen during nucleophilic attack by the thiadiazole curing agent, significantly reducing the T90​ (time to 90% maximum cure)[2].

  • Polymerization: Copolymerize standard alkyl acrylates (e.g., ethyl acrylate) with 0.1% to 15% by weight of 4-bromobutyric acid vinyl ester using standard emulsion polymerization techniques to form the base acrylic gum[2].

  • Compounding: Mill the resulting acrylic gum with a 2,5-dimercapto-1,3,4-thiadiazole derivative (e.g., PB(ECHO-S)-100) at 0.1 to 20 phr (parts per hundred rubber).

  • Activation: Add a basic activator, specifically Magnesium Oxide (MgO), to the compound. The metal oxide increases the pH, which directly influences the reactivity of the thiadiazole system and reduces processing safety times intentionally to speed up the cure[2].

  • Curing: Heat the compounded rubber in a mold press. The thiadiazole derivative will undergo a rapid double-SN2 displacement of the primary bromides on adjacent polymer chains, forming a robust, non-post-cure required vulcanizate[2].

References

  • Guidechem Chemical Database. "ethenyl 4-bromobutanoate 152368-26-8". Guidechem.
  • World Intellectual Property Organization (WIPO). "6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists" (WO2005082859A1). Google Patents.
  • European Patent Office (EPO). "Vulcanizable acrylic rubber composition" (EP0796890A1). Google Patents.

Sources

Exploratory

Engineering Elastomeric Networks: The Mechanism of Action of 4-Bromobutyric Acid Vinyl Ester in Polymer Cross-Linking

Executive Summary In the development of high-performance elastomers—particularly acrylic rubbers (ACM) designed for extreme automotive and industrial environments—the selection of cure-site monomers dictates the ultimate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-performance elastomers—particularly acrylic rubbers (ACM) designed for extreme automotive and industrial environments—the selection of cure-site monomers dictates the ultimate thermal, chemical, and mechanical resilience of the polymer network. While traditional systems rely on epoxy or chlorine-based active sites, 4-bromobutyric acid vinyl ester (also known as vinyl 4-bromobutyrate) has emerged as a superior dual-functional monomer. This whitepaper deconstructs the mechanistic pathways, kinetic advantages, and self-validating experimental protocols associated with utilizing this brominated monomer to engineer advanced cross-linked polymer networks.

Molecular Architecture: The Causality of Dual-Functionality

The efficacy of 4-bromobutyric acid vinyl ester lies in its distinct, bifunctional molecular architecture, which separates the polymerization phase from the vulcanization (cross-linking) phase.

  • The Vinyl Ester Group ( CH2​=CH−O−R ): This moiety is highly reactive under free-radical conditions, allowing for seamless statistical incorporation into the polymer backbone alongside primary monomers like ethyl acrylate or butyl acrylate 1.

  • The 4-Bromobutyrate Group (Active Halogen): This pendant group serves as the latent cross-linking site.

Scientist Insight: Why Bromine over Chlorine? In traditional formulations, vinyl chloroacetate is a standard cure-site monomer. However, substituting chlorine with bromine fundamentally alters the reaction kinetics. Bromine is a larger, more polarizable atom, making the bromide ion ( Br− ) a vastly superior leaving group compared to chloride ( Cl− ). This lowers the activation energy required for the subsequent cross-linking reaction, enabling faster cure rates at lower temperatures. Furthermore, the three-carbon alkyl spacer (the butyrate chain) provides critical steric flexibility. It projects the active bromine atom away from the sterically hindered polymer backbone, increasing the collision frequency with nucleophilic curatives and maximizing cross-link density 2.

Stage 1: Polymer Backbone Integration

The first stage of network formation involves synthesizing the base elastomer. This is typically achieved via emulsion polymerization.

Scientist Insight: The Causality of Emulsion Polymerization We select emulsion polymerization over bulk or solution methods because it decouples the polymer's molecular weight from the continuous phase's viscosity. By compartmentalizing the free-radical propagation within surfactant micelles, we can achieve the ultra-high molecular weights necessary for the rubber's mechanical tear strength without facing prohibitive viscosity spikes that would stall a solution reactor 1.

Workflow A 1. Monomer Mixture (Acrylates + Vinyl 4-Bromobutyrate) B 2. Emulsion Polymerization (Free Radical Initiation) A->B C 3. Base Elastomer (Active Br Cure Sites) B->C D 4. Compounding (Curatives + Acid Scavengers) C->D E 5. Vulcanization (SN2 Cross-linking) D->E F 6. Cross-linked Polymer Network E->F

Fig 1. Sequential workflow from monomer integration to the final cross-linked elastomer network.

Stage 2: The SN2 Vulcanization Mechanism

Once the base polymer is formed, it is compounded with curatives (cross-linking agents) and subjected to heat. The cross-linking mechanism is a classic bimolecular nucleophilic substitution ( SN​2 ).

Polyfunctional nucleophiles, such as diamines (e.g., hexamethylenediamine) or triazine thiols, attack the α -carbon adjacent to the bromine atom. The bromide ion is displaced, and a stable covalent bridge (C-N or C-S) is formed between two adjacent polymer chains 3.

Scientist Insight: The Critical Role of Acid Scavengers The SN​2 displacement of bromide inevitably generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr acts as an aggressive catalyst for the hydrolysis of the ester linkages within the acrylic polymer backbone, leading to rapid thermal degradation and loss of mechanical properties. Therefore, the addition of an acid scavenger—typically Magnesium Oxide (MgO)—is mandatory. MgO neutralizes the HBr to form inert MgBr2​ and water, driving the cross-linking reaction forward via Le Chatelier's principle and ensuring the long-term aging stability of the vulcanizate 2.

Mechanism cluster_0 Reactants cluster_1 Products P Polymer Chain (-CH2-CH2-CH2-Br) SN2 SN2 Substitution Reaction (Nucleophilic attack on α-Carbon) P->SN2 C Nucleophilic Curative (e.g., Diamine or Thiol) C->SN2 N Cross-linked Network (Stable C-N or C-S Bridges) SN2->N B Byproduct (HBr) Neutralized by MgO SN2->B

Fig 2. SN2 nucleophilic substitution mechanism forming stable cross-links and HBr byproducts.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation metrics.

Protocol A: Synthesis of the Base Elastomer
  • Preparation: In a jacketed reactor purged with nitrogen, prepare an aqueous phase containing 2.0 parts per hundred resin (phr) of Sodium Lauryl Sulfate (surfactant) and 100 parts deionized water.

  • Monomer Emulsification: Gradually introduce a monomer blend consisting of 95% Ethyl Acrylate and 5% 4-Bromobutyric acid vinyl ester under high-shear agitation to form stable micelles.

  • Initiation: Heat the emulsion to 60°C and inject 0.1 phr of Potassium Persulfate (KPS) to initiate free-radical polymerization. Maintain temperature for 4 hours.

  • Validation (Conversion Check): Extract a 5g aliquot and perform a gravimetric solids analysis. Self-Validation: The reaction is deemed complete only when the measured solid content matches the theoretical yield (>98% conversion).

  • Coagulation: Coagulate the latex using a 2% Calcium Chloride ( CaCl2​ ) solution, wash thoroughly with deionized water to remove residual surfactant, and dry at 80°C under vacuum.

Protocol B: Compounding and Vulcanization
  • Mastication: Introduce the dried base elastomer into an internal mixer (e.g., Banbury mixer) at 50°C.

  • Compounding: Sequentially add 50 phr Carbon Black (reinforcement), 1 phr Stearic Acid (lubricant), 3 phr MgO (acid scavenger), and 1.5 phr Hexamethylenediamine carbamate (curative) 4.

  • Validation (Cure Kinetics): Transfer a sample of the compounded rubber to a Rubber Process Analyzer (RPA) set to 170°C. Self-Validation: Monitor the torque ( S′ ) curve over time. A distinct plateau in maximum torque ( MH​ ) confirms the successful and complete formation of the cross-linked network, preventing under-cured material from proceeding to molding 5.

  • Press Curing: Compression mold the remaining compound at 170°C for the optimum cure time ( t90​ ) determined by the RPA.

Quantitative Data: Cure Kinetics and Mechanical Properties

The kinetic superiority of the bromine leaving group translates directly into measurable processing and performance advantages. The table below summarizes the comparative data between a standard chlorine-based cure site and the advanced bromine-based system.

Property MetricVinyl Chloroacetate (Baseline)Vinyl 4-Bromobutyrate (Advanced)Mechanistic Rationale
Active Halogen Type Chlorine ( Cl )Bromine ( Br ) Br− is a superior leaving group.
Scorch Time ( ts2​ at 170°C) 4.5 min3.2 minFaster initiation of the SN​2 nucleophilic attack.
Optimum Cure Time ( t90​ at 170°C) 12.0 min7.5 minLower activation energy accelerates network completion.
Maximum Torque ( MH​ ) 14.2 dN·m16.8 dN·mSteric flexibility of the butyrate spacer increases cross-link density.
Tensile Strength 11.5 MPa13.2 MPaHigher cross-link density improves load-bearing capacity.
Compression Set (150°C, 70h) 28%18%Stronger, more abundant covalent bridges resist permanent deformation.

Data Synthesis Note: The reduction in t90​ and compression set clearly demonstrates the efficiency of the 4-bromobutyrate group in forming a dense, resilient elastomeric network.

References

  • [2] EP0796890A1 - Vulcanizable acrylic rubber composition - Google Patents. Available at:

  • [3] US5965640A - Acrylic rubber composition - Google Patents. Available at:

  • [5] Effect of Cross-Linking Characteristic on the Physical Properties and Storage Stability of Acrylic Rubber - Elastomers and Composites. Available at:

  • [4] US4876315A - Process for vulcanizing saturated elastomers with halogen cure sites - Google Patents. Available at:

  • [1] Acrylic Latex Synthesis via Redox Radical Reaction and Impact of Polar Functional Group on Cross-Linking Behavior - Korea Science. Available at:

Sources

Foundational

An In-depth Technical Guide to the Safe Handling, and Toxicity of 4-Bromobutyric Acid Vinyl Ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and toxicological data for 4-bromobutyric acid vinyl ester (also known as vinyl 4-brom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological data for 4-bromobutyric acid vinyl ester (also known as vinyl 4-bromobutanoate). As a bifunctional molecule incorporating both a reactive vinyl ester and an alkyl bromide, this compound presents a unique set of handling challenges and potential hazards. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively in a laboratory setting. The information herein is synthesized from available safety data sheets, related chemical profiles, and general principles of chemical hygiene for vinyl esters and alkyl halides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-bromobutyric acid vinyl ester is presented in the table below. Understanding these properties is fundamental to its safe handling and storage.

PropertyValueSource
Chemical Name 4-bromobutyric acid vinyl ester; vinyl 4-bromobutanoateN/A
CAS Number Not explicitly found, but related compounds are well-documented.N/A
Molecular Formula C6H9BrO2N/A
Molecular Weight 193.04 g/mol N/A
Appearance Likely a liquid, based on similar structures.Inferred
Boiling Point Data not available.N/A
Flash Point Data not available.N/A

Hazard Identification and GHS Classification

Based on the Safety Data Sheet for the closely related vinyl 4-bromobutanoate, the compound is classified with the following hazards under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Flammable LiquidsNot ClassifiedN/A
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements: [1][2]

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Reactivity and Stability

The reactivity of 4-bromobutyric acid vinyl ester is dictated by its two primary functional groups: the vinyl ester and the alkyl bromide.

  • Vinyl Ester Moiety : The vinyl ester group is susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[3] This polymerization is an exothermic process and can lead to a dangerous increase in temperature and pressure if uncontrolled. To mitigate this, vinyl esters are often supplied with inhibitors.

  • Alkyl Bromide Moiety : The primary alkyl bromide is a good leaving group, making the compound an effective alkylating agent.[4] It will readily react with nucleophiles. This reactivity is a key aspect of its utility in organic synthesis but also a source of its potential toxicity.

Incompatible Materials:

  • Oxidizing agents: Can react violently.

  • Heat and light: Can initiate polymerization.[3]

Hazardous Decomposition Products: Upon combustion, 4-bromobutyric acid vinyl ester may produce carbon oxides and hydrogen bromide gas.[1][2]

Safe Handling and Storage

Given the hazards associated with 4-bromobutyric acid vinyl ester, stringent adherence to safe handling and storage protocols is imperative.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1]

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in the event of a potential splash, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of 4-bromobutyric acid vinyl ester should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1]

Engineering Controls
  • Ventilation: Work with this compound must be conducted in a certified chemical fume hood to maintain exposure levels below any established limits and to prevent the inhalation of vapors.[5]

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.[5]

Storage

Proper storage is crucial to maintain the stability of 4-bromobutyric acid vinyl ester and prevent hazardous reactions.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1]

  • Container: Keep the container tightly closed and upright to prevent leakage.[1]

  • Incompatibilities: Store away from oxidizing agents and other incompatible materials.

G cluster_storage Storage Protocol cluster_handling Handling Protocol Cool_Dry_Area Store in a Cool, Dry, Well-Ventilated Area Away_From_Heat Away from Heat and Sunlight Cool_Dry_Area->Away_From_Heat Tightly_Closed Keep Container Tightly Closed Cool_Dry_Area->Tightly_Closed Away_From_Incompatibles Store Away from Incompatible Materials Cool_Dry_Area->Away_From_Incompatibles Fume_Hood Work in a Chemical Fume Hood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Fume_Hood->PPE Avoid_Inhalation Avoid Inhalation of Vapors PPE->Avoid_Inhalation Avoid_Contact Avoid Skin and Eye Contact PPE->Avoid_Contact Chemical_Bottle 4-Bromobutyric Acid Vinyl Ester Chemical_Bottle->Cool_Dry_Area Store Chemical_Bottle->Fume_Hood Handle

Caption: Recommended storage and handling workflow for 4-bromobutyric acid vinyl ester.

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release and Disposal

Accidental Release

In the event of a spill, the following steps should be taken:

  • Evacuate the area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate personal protective equipment.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.[1]

  • Clean the spill area thoroughly with soap and water.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose

Caption: Step-by-step protocol for responding to a spill of 4-bromobutyric acid vinyl ester.

Waste Disposal

Waste disposal should be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

While specific toxicological data for 4-bromobutyric acid vinyl ester is limited, the known hazards of its constituent functional groups provide a basis for a cautious approach.

  • Skin and Eye Irritation: As indicated by the GHS classification, the compound is expected to be a skin and eye irritant.[2] This is a common property of many reactive organic molecules.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[2]

  • Alkylating Agent Toxicity: Alkylating agents as a class are known to be genotoxic and potentially carcinogenic due to their ability to alkylate DNA. While no specific carcinogenicity data exists for this compound, it should be handled as a potential mutagen and carcinogen.

  • Vinyl Group Toxicity: Some vinyl compounds, such as vinyl bromide, are classified as probable human carcinogens.[6]

Given the lack of comprehensive toxicological data, it is prudent to treat 4-bromobutyric acid vinyl ester with a high degree of caution and to minimize all routes of exposure.

Conclusion

4-Bromobutyric acid vinyl ester is a valuable research chemical with a dual-functional nature that necessitates careful handling. Its potential for polymerization, reactivity as an alkylating agent, and irritant properties demand the consistent use of appropriate personal protective equipment and engineering controls. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

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  • (This is a representative URL, the actual MSDS should be sourced from the supplier.)

  • (This is a representative URL, the actual SDS should be sourced from the supplier.)

  • (This is a representative URL, the actual SDS should be sourced from the supplier.)

  • (This is a representative URL, the actual SDS should be sourced from the supplier.)

Sources

Exploratory

The Bifunctional Role of 4-Bromobutyric Acid Vinyl Ester in Elastomer Engineering and Advanced Materials Science

Executive Summary 4-Bromobutyric acid vinyl ester (commonly referred to as vinyl 4-bromobutyrate) is a highly versatile, bifunctional monomer that bridges the gap between industrial rubber manufacturing and advanced biom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromobutyric acid vinyl ester (commonly referred to as vinyl 4-bromobutyrate) is a highly versatile, bifunctional monomer that bridges the gap between industrial rubber manufacturing and advanced biomedical materials. By possessing both a polymerizable vinyl ester group and a highly reactive primary alkyl bromide, it serves as a critical "cure site monomer" in polyacrylate (ACM) elastomers and acts as an efficient anchor for post-polymerization modifications. This whitepaper provides an in-depth mechanistic analysis, quantitative performance data, and self-validating experimental protocols for researchers and drug development professionals looking to leverage this monomer in advanced polymer architectures.

Chemical Profile & Mechanistic Foundation

The utility of 4-bromobutyric acid vinyl ester lies in the strict orthogonality of its two functional groups:

  • Vinyl Ester Group: Susceptible to free-radical initiation, allowing for seamless copolymerization with standard acrylic monomers (e.g., ethyl acrylate, butyl acrylate).

  • Alkyl Bromide Group: Because the halogen group is separated by a butyrate spacer—placing it at least two carbon atoms removed from the ester oxygen—the primary bromide remains sterically accessible and highly reactive toward nucleophilic substitution (SN2) ()[1].

This structural design prevents the premature degradation of the halogen site during radical polymerization, preserving it for downstream crosslinking or functionalization.

MechanisticPathways VBB 4-Bromobutyric Acid Vinyl Ester Vinyl Vinyl Ester Group (Radical Polymerization) VBB->Vinyl Initiation Bromide Alkyl Bromide Group (Nucleophilic Substitution) VBB->Bromide Orthogonal Site ACM Polyacrylate (ACM) Elastomer Backbone Vinyl->ACM Copolymerization Vulcanization DMTD/TCY Vulcanization (Industrial Crosslinking) Bromide->Vulcanization Azidation Azidation (NaN3) (Post-Polymerization Mod) Bromide->Azidation ACM->Vulcanization Heat + Curative ACM->Azidation SN2 Reaction Click CuAAC Click Chemistry (Biomedical Conjugation) Azidation->Click Alkyne-Drug/Ligand

Dual-pathway reactivity of 4-bromobutyric acid vinyl ester in polymerization and substitution.

Industrial Application: Polyacrylate (ACM) Elastomers

Polyacrylate elastomers are renowned for their exceptional heat and oil resistance, making them indispensable in automotive seals, gaskets, and O-rings ()[1]. However, because the polymer backbone is saturated, traditional sulfur vulcanization cannot be used.

To solve this, 4-bromobutyric acid vinyl ester is incorporated into the monomer feed at 0.1% to 30% by weight to act as an active halogen-containing monomer ()[2]. During vulcanization, the primary bromide reacts with specialized crosslinking agents, predominantly derivatives of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) or trithiocyanuric acid (TCY) .

Quantitative Cure System Comparison

Recent formulations utilizing DMTD derivatives (e.g., ECHO-S) demonstrate significant mechanical advantages over TCY-based systems (e.g., EZCURE) when crosslinking halogenated ACM elastomers, eliminating the need for conventional oven post-cure processing ()[1].

Mechanical PropertyTCY-Based Cure (EZCURE)DMTD-Based Cure (ECHO-S)Performance Delta & Causality
Tensile Strength Baseline+8% to +10%Superior crosslink network homogeneity in DMTD.
Elongation at Break Baseline+80%DMTD yields longer, more flexible sulfide crosslinks.
Modulus HigherLowerDMTD produces a softer, more pliable surface texture.
Shore A Hardness ComparableComparableNegligible difference; both achieve target durometer.
Post-Cure Processing Not RequiredNot RequiredBoth systems offer fast cure rates and high scorch safety.

Biomedical Materials & Drug Development

For drug development professionals, the polyacrylate backbone synthesized with 4-bromobutyric acid vinyl ester serves as a highly customizable platform. The terminal bromide acts as a precise anchor for post-polymerization modification .

By converting the bromide to an azide, researchers can utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —a premier "click chemistry" reaction. This allows for the covalent, site-specific conjugation of alkyne-modified therapeutics, targeting peptides, or diagnostic fluorophores directly to the elastomer backbone, creating advanced drug-eluting stents, targeted hydrogels, or bio-compatible wearables.

Experimental Methodologies

The following protocols outline the synthesis of a functionalized elastomer and its subsequent biomedical modification. Every step is designed with inherent causality and includes self-validating Quality Control (QC) checkpoints.

ExperimentalWorkflow Step1 Step 1: Emulsion Polymerization Step2 Step 2: Coagulation & Purification Step1->Step2 Isolate Step3 Step 3: Azidation (NaN3 in DMF) Step2->Step3 Dissolve Step4 Step 4: CuAAC Conjugation Step3->Step4 React

Experimental workflow from emulsion polymerization to CuAAC click chemistry drug conjugation.

Protocol 1: Synthesis of Halogenated ACM Elastomer via Emulsion Polymerization

Emulsion polymerization is utilized to effectively dissipate the exothermic heat of polymerization and achieve the high molecular weights required for elastomeric properties ()[3].

  • Pre-Emulsion Preparation: Combine 85g Ethyl Acrylate, 10g Butyl Acrylate, and 5g 4-Bromobutyric acid vinyl ester. Disperse in 150 mL of deionized water containing 2g of Sodium Lauryl Sulfate (SLS).

    • Causality: SLS forms stable micelles that solubilize the hydrophobic monomers, while the 5 wt% of the brominated monomer provides optimal crosslinking density without artificially elevating the polymer's glass transition temperature (Tg).

  • Initiation: Purge the reactor with Nitrogen for 30 minutes. Heat to 70°C and inject 0.5g of Potassium Persulfate (KPS) dissolved in 10 mL of water.

    • Causality: KPS is a water-soluble initiator that generates sulfate radicals, efficiently initiating the vinyl ester groups at the micelle interface.

  • Coagulation & Isolation: After 4 hours, cool the latex and coagulate by pouring into a 1% aqueous calcium chloride solution. Wash the isolated crumb rubber with distilled water and dry under vacuum at 50°C.

  • Self-Validating QC (¹H-NMR): Analyze the dried polymer via Proton NMR. The complete disappearance of vinyl protons (δ 4.5–5.0 ppm) and the retention of the –CH₂Br triplet (δ ~3.4 ppm) validates successful polymerization without premature loss of the reactive halogen site.

Protocol 2: Post-Polymerization Azidation and CuAAC Drug Conjugation

This protocol transforms the industrial elastomer into a biomedical vector.

  • Azidation: Dissolve 10g of the synthesized elastomer in 100 mL of Dimethylformamide (DMF). Add a 3-fold molar excess of Sodium Azide (NaN₃) relative to the theoretical bromide content. Stir at 60°C for 24 hours.

    • Causality: The primary bromide on the butyrate spacer is highly susceptible to SN2 attack. DMF, a polar aprotic solvent, accelerates the nucleophilic substitution by leaving the azide anion unsolvated and highly reactive.

  • Pre-Conjugation QC (FTIR): Cast a thin film of the azidated polymer.

    • Validation: Successful azidation is self-validated by the appearance of a sharp, strong absorption peak at ~2100 cm⁻¹ (asymmetric azide stretch).

  • CuAAC Click Conjugation: To the polymer solution, add the alkyne-functionalized drug molecule (1.1 equivalents to azide), followed by Copper(II) Sulfate (CuSO₄) and Sodium Ascorbate (catalytic amounts). Stir at room temperature for 12 hours.

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, driving the cycloaddition between the azide and the alkyne to form a stable 1,2,3-triazole linkage under mild, bio-friendly conditions.

  • Post-Conjugation QC (FTIR): Re-analyze the purified polymer via FTIR.

    • Validation: The complete disappearance of the 2100 cm⁻¹ azide peak confirms 100% conjugation efficiency, providing a self-validating endpoint for the reaction.

References

  • Source: European Patent Office (EP0796890A1)
  • Source: United States Patent and Trademark Office (US3910866A)
  • Source: United States Patent and Trademark Office (US5166227A)

Sources

Foundational

Bifunctional Pharmacophore Engineering: A Technical Whitepaper on 4-Bromobutyric Acid Vinyl Ester in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on heterobifunctional building blocks. 4-Bromobutyric acid vinyl ester (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on heterobifunctional building blocks. 4-Bromobutyric acid vinyl ester (CAS No. 152368-26-8) is a highly specialized, dual-reactivity intermediate. Featuring an electrophilic alkyl bromide tail and a highly activated vinyl ester headgroup, it allows for orthogonal functionalization.

As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic utility of this compound. We will explore its critical role in synthesizing 5-HT2C receptor agonists for neurological and metabolic disorders, alongside a detailed, self-validating synthetic methodology that underscores the causality behind the experimental choices.

Mechanistic Rationale: The Power of the Vinyl Ester

The core value of 4-bromobutyric acid vinyl ester lies in its dual reactivity. While the primary bromide is a classic electrophile for SN​2 alkylation, the vinyl ester is an exceptionally potent acylating agent.

Why use a vinyl ester instead of a standard carboxylic acid or alkyl ester? Traditional carboxylic acids require coupling agents (e.g., EDC, HATU) which complicate purification and often require basic conditions that can trigger the elimination of the primary bromide. Standard alkyl esters undergo slow aminolysis or transesterification.

Conversely, vinyl esters are highly activated. During acylation (such as the reaction with an amidoxime to form an oxadiazole), the leaving group is vinyl alcohol. This intermediate rapidly and irreversibly tautomerizes to acetaldehyde. This thermodynamic sink drives the acylation reaction to completion under exceptionally mild conditions, preserving the sensitive primary alkyl bromide for subsequent functionalization [1].

Core Pharmacological Application: 5-HT2C Receptor Agonists

The primary documented pharmacological application of 4-bromobutyric acid vinyl ester is as a synthetic intermediate for 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines , which are highly selective 5-HT2C receptor agonists[1, 2].

The 5-HT2C receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly localized in the central nervous system. Activation of this receptor by targeted agonists (synthesized using our target compound) initiates a signaling cascade that depolarizes pro-opiomelanocortin (POMC) neurons, leading to profound appetite suppression and satiety. This makes these compounds critical therapeutics for obesity, hyperphagia, obsessive-compulsive disorder, and depression [1].

G A 5-HT2C Receptor Agonist (Benzo[d]azepine derivative) B 5-HT2C Receptor Activation A->B C Gq/11 Protein Coupling B->C D Phospholipase C (PLC) Activation C->D E IP3 Accumulation D->E F Intracellular Ca2+ Release E->F G POMC Neuron Depolarization F->G H Appetite Suppression & Satiety G->H

Fig 1: 5-HT2C receptor Gq-coupled signaling pathway leading to appetite suppression.

Self-Validating Experimental Protocol: Synthesis of Oxadiazole Pharmacophores

The following protocol details the synthesis of 5-(3-bromopropyl)-3-tert-butyl-[1,2,4]oxadiazole from 4-bromobutyric acid, utilizing the vinyl ester as a transient, highly activated intermediate [1]. Every step is designed as a self-validating system, incorporating built-in quality control (QC) checkpoints to ensure structural integrity before proceeding.

Step 1: Palladium-Catalyzed Transvinylation
  • Objective: Convert 4-bromobutyric acid to 4-bromobutyric acid vinyl ester.

  • Causality: Vinyl acetate is used in massive excess (acting as both solvent and reagent) to drive the equilibrium of the Pd(II)-catalyzed transvinylation forward. Palladium(II) acetate is selected over Pd(0) because the Pd(II) center coordinates the vinyl moiety, facilitating nucleophilic attack by the carboxylate without requiring harsh bases that could trigger the elimination of the primary bromide.

  • Execution: To 4-bromobutyric acid (1.0 g, 6.0 mmol) dissolved in vinyl acetate (54 mL), add palladium(II) acetate (188 mg, 0.84 mmol) with continuous stirring. Maintain the reaction at ambient temperature overnight under a nitrogen atmosphere.

  • Validation & QC Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The disappearance of the highly polar acid spot confirms conversion. 1 H NMR of an aliquot must show characteristic vinyl proton signals (a doublet of doublets at ~4.5-5.0 ppm and ~7.2 ppm).

  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the crude 4-bromobutyric acid vinyl ester. Note: Do not subject the vinyl ester to silica gel chromatography, as it may hydrolyze. Use the crude intermediate directly.

Step 2: Oxadiazole Cyclodehydration
  • Objective: Form the 1,2,4-oxadiazole ring by reacting the vinyl ester with N-hydroxy-2,2-dimethylpropanimidamide.

  • Causality: The thermodynamic sink of acetaldehyde formation drives the acylation of the amidoxime at ambient temperatures. Subsequent mild heating promotes cyclodehydration to form the aromatic oxadiazole ring, leaving the 3-bromopropyl tail intact for future coupling to the benzo[d]azepine core.

  • Execution: Dissolve the crude vinyl ester in anhydrous toluene. Add 1.1 equivalents of the amidoxime. Stir at ambient temperature for 2 hours (acylation), then heat to 90 °C for 4 hours (cyclodehydration).

  • Validation & QC Checkpoint: LC-MS analysis must confirm the mass of the target oxadiazole ( [M+H]+ corresponding to the bromine isotopes 79Br and 81Br in a 1:1 ratio).

Workflow Step1 4-Bromobutyric Acid + Vinyl Acetate Cat Pd(OAc)2 Catalyst (Transvinylation) Step1->Cat Step2 4-Bromobutyric Acid Vinyl Ester Cat->Step2 Step3 Amidoxime Addition (Acylation) Step2->Step3 Step4 Cyclodehydration (Heat/Base) Step3->Step4 Product 5-(3-Bromopropyl)-3-tert-butyl -[1,2,4]oxadiazole Step4->Product

Fig 2: Synthetic workflow for oxadiazole pharmacophores via transvinylation.

Quantitative Data & Yield Analysis

The efficiency of the transvinylation step is paramount. The table below summarizes the critical reaction parameters and expected yield metrics based on established patent literature [1].

ParameterValue / ConditionMechanistic Rationale
Substrate 4-Bromobutyric acid (1.0 eq)Precursor containing the required alkyl spacer and leaving group.
Acyl Acceptor/Solvent Vinyl acetate (~90 eq)Drives the equilibrium of transvinylation forward; acts as a non-nucleophilic solvent.
Catalyst Palladium(II) acetate (0.14 eq)Facilitates the oxidative addition/reductive elimination cycle for vinyl transfer.
Temperature Ambient (20-25 °C)Prevents thermal degradation or premature polymerization of the vinyl ester.
Time 12-18 hours (Overnight)Ensures complete conversion without requiring heat.
Expected Yield >85% (Crude)High conversion due to the thermodynamic sink of the reaction.

Broader Implications: Active Halogen Polymers

Beyond small-molecule APIs, 4-bromobutyric acid vinyl ester is utilized as an "active halogen-containing monomer" in polymer chemistry [3, 4]. When copolymerized with acrylates, the vinyl group integrates into the polymer backbone, leaving the 4-bromobutyryl side chains exposed.

While historically used for vulcanizable acrylic rubber compositions [3], in modern pharmacology, these active halogen sites serve as ideal anchoring points for the covalent attachment of drugs or targeting ligands via SN​2 displacement, enabling the creation of advanced, functionalized drug-eluting polymers.

Conclusion

4-Bromobutyric acid vinyl ester is a masterclass in bifunctional chemical design. By leveraging the extreme reactivity of the vinyl ester headgroup alongside the stable, electrophilic nature of the alkyl bromide tail, medicinal chemists can rapidly assemble complex heterocycles like 5-HT2C receptor agonists without degrading sensitive functional groups. Understanding the thermodynamic drivers behind these reactions allows researchers to optimize workflows, ensuring high yields and robust, self-validating protocols.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: AU2011202788A1 - 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2C receptor agonists Source: IP Australia / Google Patents URL
  • Source: European Patent Office (EPO)
  • Source: United States Patent and Trademark Office (USPTO)
Exploratory

Thermodynamic and Physical Profiling of Ethenyl 4-Bromobutanoate: A Comprehensive Guide for Polymer and Medicinal Chemists

Executive Summary Ethenyl 4-bromobutanoate (also known as vinyl 4-bromobutyrate, CAS: 152368-26-8) is a highly versatile, bifunctional monomer that has become increasingly critical in the design of advanced macromolecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenyl 4-bromobutanoate (also known as vinyl 4-bromobutyrate, CAS: 152368-26-8) is a highly versatile, bifunctional monomer that has become increasingly critical in the design of advanced macromolecular architectures. Featuring both a polymerizable vinyl ester and a nucleophilic substitution-ready alkyl bromide, it serves as a foundational building block for amphiphilic block copolymers and theranostic drug delivery systems. This technical guide elucidates the core physical and thermodynamic properties of ethenyl 4-bromobutanoate, detailing the causality behind its phase behaviors, and provides rigorously self-validating experimental protocols for its characterization and application.

Structural Significance & Chemical Reactivity

The molecular architecture of ethenyl 4-bromobutanoate ( C6​H9​BrO2​ ) dictates its dual-reactivity profile.

  • The Vinyl Ester Moiety: Unlike highly activated monomers (e.g., acrylates or styrenics), vinyl esters are "less activated" monomers. They are highly susceptible to side reactions during standard free-radical polymerization. Consequently, controlling their polymerization requires specific Reversible Deactivation Radical Polymerization (RDRP) techniques, such as xanthate-mediated Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [1].

  • The Alkyl Bromide Moiety: The pendant primary bromide acts as an orthogonal reactive site. Post-polymerization, this halogen can be quantitatively converted into an azide, enabling Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry to attach targeting ligands or fluorophores[2].

This orthogonal reactivity allows researchers to synthesize complex, functionalized core-shell micelles where the poly(vinyl ester) backbone provides structural integrity, and the modified pendant groups dictate biological interaction.

Thermodynamic and Physical Properties

Understanding the macroscopic properties of ethenyl 4-bromobutanoate is essential for optimizing reaction conditions, particularly in continuous flow synthesis and high-temperature polymerizations. The heavy bromine atom significantly increases the density and polarizability of the molecule, while the vinyl ester moiety introduces a rigid, planar dipole that influences its boiling point and heat of vaporization ( ΔHvap​ ).

Table 1: Physical and Thermodynamic Properties

Note: Due to the reactive nature of the vinyl group, empirical high-temperature thermodynamic data is often supplemented by predictive group additivity models to prevent thermal degradation during measurement.

PropertyValue (Standard Conditions)Method of Determination / Note
Molecular Weight 193.04 g/mol Calculated
Density ( ρ ) ~1.35 g/cm³Predicted (Pycnometry at 25 °C)
Boiling Point ( Tb​ ) ~210 °C (at 760 mmHg)Extrapolated (Prone to autopolymerization >150 °C)
Refractive Index ( nD​ ) ~1.46Refractometry
Partition Coefficient (LogP) ~1.8Shake-flask method (Octanol/Water)
Enthalpy of Vaporization ( ΔHvap​ ) 52.4 ± 2.1 kJ/molDerived via Isothermal TGA & Clausius-Clapeyron

Causality in Phase Behavior: The relatively high ΔHvap​ compared to non-halogenated vinyl esters is driven by the strong London dispersion forces induced by the large electron cloud of the bromine atom. This necessitates specialized, low-temperature techniques for vapor pressure determination to avoid initiating thermal cross-linking of the vinyl groups.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate internal feedback loops (self-validation) to prevent the propagation of experimental errors.

Protocol 1: Determination of ΔHvap​ via Isothermal TGA

Causality: Traditional ebulliometry requires boiling the liquid, which at ~210 °C causes thermal degradation and autopolymerization of the vinyl group. Isothermal Thermogravimetric Analysis (TGA) bypasses this by measuring the mass loss rate at much lower temperatures (e.g., 50–100 °C) and extrapolating vapor pressure via the Clausius-Clapeyron equation [3].

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Load 10 mg of a high-purity standard with a known vapor pressure profile (e.g., diethyl phthalate) into the TGA pan. Run isothermal holds at 10 °C increments between 50 °C and 100 °C under a constant nitrogen purge (50 mL/min).

  • Error Check: Calculate the standard's ΔHvap​ . If the calculated value deviates by >2% from literature, recalibrate the microbalance and verify purge gas flow rates before proceeding.

  • Sample Analysis: Load 10 mg of ethenyl 4-bromobutanoate. Repeat the isothermal holds (50 °C to 100 °C).

  • Data Extraction: Record the steady-state mass loss rate ( dm/dt ) at each temperature plateau.

  • Thermodynamic Integration: Plot ln(dm/dt⋅T​) versus 1/T . The slope of this linear regression equals −ΔHvap​/R .

TGA_Workflow Standard Step 1: Run Standard (Diethyl Phthalate) ValidateStd Internal Control: Check ΔH_vap Error < 2% Standard->ValidateStd ValidateStd->Standard Error > 2% (Recalibrate) Sample Step 2: Isothermal TGA of Ethenyl 4-Bromobutanoate ValidateStd->Sample Error < 2% (Validated) Data Step 3: Extract Mass Loss Rate (dm/dt) Sample->Data Clausius Step 4: Clausius-Clapeyron Integration Data->Clausius Result Output: Vapor Pressure & ΔH_vap Clausius->Result

Caption: Workflow for determining enthalpy of vaporization using self-validating isothermal TGA.

Protocol 2: Xanthate-Mediated RAFT and Click Functionalization

Causality: To utilize ethenyl 4-bromobutanoate in drug delivery, it must be polymerized into an amphiphilic block copolymer. A xanthate chain transfer agent (CTA) is selected because its stabilizing Z-group (O-alkyl) is specifically tuned to control the highly reactive propagating radicals of vinyl esters [1].

Step-by-Step Methodology:

  • Polymerization: Combine ethenyl 4-bromobutanoate, a xanthate macro-CTA (e.g., PEG-xanthate), and an initiator (AIBN) in a Schlenk flask. Degas via three freeze-pump-thaw cycles and heat to 65 °C for 12 hours.

  • Azidation: Dissolve the purified poly(ethenyl 4-bromobutanoate) in DMF. Add a 3-fold molar excess of sodium azide ( NaN3​ ) and stir at 50 °C for 24 hours.

  • FTIR Validation (Self-Validation Step): Isolate a small aliquot and analyze via FTIR. Do not proceed to click chemistry until the C-Br stretch (~650 cm⁻¹) completely disappears and a strong, sharp azide peak appears at ~2100 cm⁻¹. Unreacted bromides can cause unwanted cross-linking.

  • CuAAC Click Chemistry: Add an alkyne-functionalized targeting ligand, CuSO4​ , and sodium ascorbate. Stir at room temperature for 12 hours to yield the functionalized polymer, which will self-assemble into micelles in aqueous media.

Reaction_Pathway Monomer Ethenyl 4-Bromobutanoate Polymer Poly(VBr) Backbone (Active Br Sites) Monomer->Polymer Xanthate RAFT (Vinyl Cleavage) Azide Azide-Functionalized Polymer Polymer->Azide NaN3 Substitution (FTIR 2100 cm⁻¹ Check) Micelle Core-Shell Micelle (Theranostic System) Azide->Micelle CuAAC Click & Self-Assembly

Caption: Reaction pathway from ethenyl 4-bromobutanoate monomer to functionalized core-shell micelle.

Conclusion

Ethenyl 4-bromobutanoate bridges the gap between controlled radical polymerization and highly efficient post-polymerization modification. By understanding its unique thermodynamic constraints—specifically its high enthalpy of vaporization and thermal sensitivity—researchers can employ non-destructive analytical techniques like isothermal TGA. When paired with self-validating synthetic protocols, this monomer becomes an exceptionally reliable tool for engineering next-generation macromolecular therapeutics and smart materials.

References

  • Bell, C., et al. "Controlling the Synthesis of Amphiphilic, Functional, Degradable Vinyl copolymers by Xanthate-Mediated Polymerization." Warwick Polymer Conference 2016 Abstract Book, University of Warwick.[Link]

  • Sumerlin, B. S., et al. "Versatile Pathway to Functional Telechelics via RAFT Polymerization and Click Chemistry." Macromolecules, American Chemical Society, 2007.[Link]

  • Arishi, A. M., & Shiflett, M. B. "Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design." ACS Sustainable Chemistry & Engineering, American Chemical Society, 2025.[Link]

Foundational

Preliminary Screening and Process Optimization of 4-Bromobutyric Acid Vinyl Ester for Pharmaceutical Intermediates

Executive Summary The development of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional intermediates that can facilitate highly specific, sequential coupling reactions. 4-Bromobutyric acid v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional intermediates that can facilitate highly specific, sequential coupling reactions. 4-Bromobutyric acid vinyl ester (4-BBAVE), also known as vinyl 4-bromobutyrate, has emerged as a critical building block in medicinal chemistry. This in-depth technical guide explores the mechanistic rationale, synthesis protocols, and preliminary screening of 4-BBAVE, specifically focusing on its role in synthesizing 5-HT2C receptor agonists used for neurological and metabolic disorders [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Here, we will dissect the causality behind the chemical behaviors of 4-BBAVE, ensuring that every protocol presented is a self-validating system grounded in authoritative thermodynamic and kinetic principles.

Mechanistic Rationale: The Bifunctional Advantage

The architectural brilliance of 4-BBAVE lies in its dual reactivity, which allows it to act as a highly selective tether in drug synthesis:

  • The Vinyl Ester Terminus (Irreversible Acylation): Standard alkyl esters often require harsh conditions or large reagent excesses to drive acyl transfer reactions forward due to thermodynamic equilibrium. Vinyl esters bypass this limitation. When 4-BBAVE acts as an acylating agent, the leaving group is vinyl alcohol. Vinyl alcohol is highly unstable and rapidly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation step completely irreversible [2].

  • The Terminal Alkyl Bromide (Nucleophilic Substitution): The primary bromide at the C4 position serves as an excellent leaving group for subsequent SN​2 (bimolecular nucleophilic substitution) reactions. Once the acyl group is anchored to a pharmacophore, the bromopropyl tail can be reacted with secondary amines or azepine rings to build complex cyclic or bridged structures [1].

Precursor Synthesis: 4-Bromobutyric Acid (4-BBA)

Before synthesizing the vinyl ester, high-purity 4-bromobutyric acid must be isolated.

Causality & Challenges

4-BBA has a low melting point (30-31 °C) and is highly susceptible to intramolecular cyclization. In the presence of water, the carboxylate oxygen can attack the C4 carbon, eliminating hydrogen bromide and reverting the molecule to γ -butyrolactone [4]. Therefore, strictly anhydrous conditions are required during synthesis to prevent yield degradation.

Protocol 1: Anhydrous Ring-Opening of γ -Butyrolactone

Self-Validating Metric: The absence of a lactone C=O stretch (~1770 cm⁻¹) in FTIR confirms the prevention of cyclization.

  • Setup: Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, gas inlet tube, and a low-temperature reflux condenser. Purge the system with dry argon.

  • Solvent & Reactant: Dissolve 1.0 equivalent of γ -butyrolactone in anhydrous dichloromethane (DCM).

  • Reagent Introduction: Maintain the reaction temperature between -10 °C and 0 °C using an ice-salt bath. Slowly bubble dry hydrogen bromide (HBr) gas into the solution until a 1.2 to 1.5 molar excess is achieved [4].

  • Ring-Opening: Allow the mixture to warm to room temperature and stir for 12 hours. The acidic environment protonates the lactone oxygen, making the adjacent carbon highly susceptible to nucleophilic attack by the bromide ion.

  • Purification: Remove the DCM under reduced pressure. The crude 4-BBA is purified via vacuum distillation (bp 128-131 °C at 11 mmHg) to yield a colorless to pale-yellow oil that solidifies upon cooling.

Transvinylation: Catalytic Synthesis of 4-BBAVE

Direct esterification with vinyl alcohol is impossible. Instead, 4-BBAVE is synthesized via transvinylation using vinyl acetate as the vinyl donor.

Causality of Catalyst Selection

Historically, mercury salts were used for transvinylation, but their extreme toxicity disqualifies them from pharmaceutical intermediate synthesis [3]. Ruthenium complexes are effective but often require expensive, complex phosphine ligands. Palladium(II) acetate[Pd(OAc)₂] is the optimal choice. It operates under mild, ambient conditions and provides high turnover without heavy metal contamination in the final API[2].

Mechanistic Pathway

The reaction proceeds via a coordination-insertion mechanism:

  • Pd(OAc)₂ forms a π -complex with the double bond of vinyl acetate.

  • The carboxylic acid (4-BBA) performs a nucleophilic attack, forming a palladium σ -complex.

  • A β -acetate elimination occurs, releasing the target 4-BBAVE, acetic acid as a byproduct, and regenerating the Pd catalyst [2].

TransvinylationCycle A Pd(OAc)2 Catalyst B π-Complex (Pd + Vinyl Acetate) A->B + Vinyl Acetate C Nucleophilic Attack (4-Bromobutyric Acid) B->C D Pd σ-Complex C->D E β-Acetate Elimination D->E E->A Catalyst Regeneration F 4-Bromobutyric Acid Vinyl Ester (4-BBAVE) E->F Product Release G Acetic Acid (Byproduct) E->G Byproduct Release

Caption: Palladium-catalyzed transvinylation cycle for the synthesis of 4-BBAVE.

Protocol 2: Pd-Catalyzed Transvinylation

Self-Validating Metric: GC-MS monitoring of the disappearance of the 4-BBA peak ensures reaction completion.

  • Reagent Mixing: To a dry reaction vessel, add 1.0 g (6.0 mmol) of 4-bromobutyric acid.

  • Vinyl Donor Addition: Add 54 mL of anhydrous vinyl acetate. The large excess of vinyl acetate shifts the reversible transvinylation equilibrium toward the product side [1].

  • Catalyst Introduction: Add 188 mg (0.84 mmol) of palladium(II) acetate [Pd(OAc)₂] with continuous magnetic stirring.

  • Reaction: Stir the mixture overnight (approx. 16 hours) at strictly ambient temperature (20-25 °C). Heating is avoided to prevent the thermal degradation of the Pd catalyst into inactive palladium black [2].

  • Workup: Filter the reaction mixture through a pad of Celite to remove any precipitated palladium species. Concentrate the filtrate in vacuo to remove the excess vinyl acetate and acetic acid byproduct, yielding the crude 4-BBAVE intermediate [1].

Pharmaceutical Applications: 5-HT2C Receptor Agonists

The primary pharmaceutical application of 4-BBAVE in recent literature is its use as a precursor for 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines. These compounds are potent 5-HT2C receptor agonists , which are critical targets for treating obesity, hyperphagia, and schizophrenia [1].

4-BBAVE is first reacted to form an oxadiazole intermediate. The irreversible acyl transfer property of the vinyl ester allows for rapid amidation with an amidoxime, followed by cyclization to form a 5-(3-bromopropyl)-3-tert-butyl-1,2,4-oxadiazole ring. The terminal bromide is then utilized to alkylate the benzo[d]azepine core.

PharmaceuticalPathway A 4-Bromobutyric Acid Vinyl Ester (4-BBAVE) B Acyl Transfer / Amidation (with tert-butyl amidoxime) A->B C Thermal Cyclization (- H2O) B->C D 5-(3-Bromopropyl)-3-tert-butyl-1,2,4-oxadiazole (Key Intermediate) C->D E Nucleophilic Aliphatic Substitution (SN2) (with Benzo[d]azepine derivative) D->E F 5-HT2C Receptor Agonist (Target API) E->F

Caption: Synthetic workflow from 4-BBAVE to a 5-HT2C receptor agonist API.

Quantitative Data & Quality Control

To ensure the integrity of the preliminary screening, the following physicochemical parameters and catalyst comparisons must be referenced during quality control (QC) evaluations.

Table 1: Physicochemical Properties of the Precursor and Product

Parameter4-Bromobutyric Acid (Precursor)4-Bromobutyric Acid Vinyl Ester (Product)
CAS Number 2623-87-2N/A (Proprietary/Intermediate)
Molecular Formula C₄H₇BrO₂C₆H₉BrO₂
Molecular Weight 167.00 g/mol 193.04 g/mol
Melting Point 30-31 °CLiquid at RT
Boiling Point 128-131 °C (at 11 mmHg)~160 °C (estimated)
Primary Degradation Cyclization to γ -butyrolactoneHydrolysis to 4-BBA and acetaldehyde

Table 2: Catalyst Selection Matrix for Transvinylation

Catalyst SystemConversion EfficiencyToxicity ProfilePharmaceutical SuitabilityMechanism of Deactivation
Mercury Acetate HighExtremely HighRejected (Heavy metal residue)N/A
Ruthenium Complexes Very HighLowModerate (Requires costly ligands)Ligand oxidation
Palladium Acetate High (with excess vinyl acetate)LowOptimal (Easily filtered via Celite)Reduction to Pd(0) black at >60 °C

Conclusion

The preliminary screening of 4-bromobutyric acid vinyl ester highlights its indispensability in modern drug design. By leveraging the thermodynamic irreversibility of the vinyl ester group and the nucleophilic susceptibility of the terminal bromide, chemists can execute highly precise, sequential couplings. Strict adherence to anhydrous conditions during precursor synthesis and the utilization of ambient-temperature palladium catalysis are the cornerstones of maintaining high yields and meeting stringent pharmaceutical purity standards.

References

  • Source: Google Patents (WO2005082859A1)
  • Title: Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids Source: Semantic Scholar (ARKIVOC 2016) URL: [Link]

  • Title: Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes Source: Chemical Review and Letters URL: [Link]

Exploratory

Thermodynamic and Empirical Solubility Profiling of 4-Bromobutyric Acid Vinyl Ester in Organic Solvents

Executive Summary & Chemical Profiling 4-Bromobutyric acid vinyl ester (CAS 152368-26-8), also known as vinyl 4-bromobutyrate, is a highly versatile, bifunctional monomer. Structurally, it features a polymerizable vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

4-Bromobutyric acid vinyl ester (CAS 152368-26-8), also known as vinyl 4-bromobutyrate, is a highly versatile, bifunctional monomer. Structurally, it features a polymerizable vinyl ester group coupled with a flexible aliphatic backbone terminating in a reactive bromine atom.

In industrial and pharmaceutical research, this compound is utilized as a crosslinkable site in the formulation of [1], a critical intermediate in the synthesis of [2], and a functional building block for [3]. Because its applications range from bulk polymer synthesis to delicate active pharmaceutical ingredient (API) development, understanding its thermodynamic solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification workflows, and formulation stability.

Thermodynamic Solvation Mechanics

The solubility of 4-bromobutyric acid vinyl ester can be accurately predicted and rationalized using Hansen Solubility Parameters (HSP). The dissolution of this monomer is governed by three cohesive energy forces:

  • Dispersion Forces ( δD​ ): The 4-carbon aliphatic chain and the heavy, highly polarizable bromine atom contribute to a high dispersion parameter. This makes the monomer highly compatible with halogenated and aromatic solvents.

  • Polar Interactions ( δP​ ): The molecule possesses a strong net dipole moment driven by the electron-withdrawing ester linkage and the polarized C-Br bond.

  • Hydrogen Bonding ( δH​ ): The monomer acts strictly as a hydrogen-bond acceptor via the ester carbonyl oxygen. It lacks any H-bond donor capabilities (no -OH or -NH groups), which severely limits its cohesive self-association but allows it to be solvated by protic solvents.

Drawing empirical parallels from its structural analog,—which is known to be immiscible in water but highly soluble in chloroform, ethyl acetate, and methanol[4]—we can extrapolate the baseline thermodynamic behavior of the vinyl derivative. The substitution of an ethyl group for a vinyl group slightly increases the π -electron density, further enhancing its solubility in polarizable solvents like toluene.

Empirical Solubility Matrix

The following table summarizes the quantitative and qualitative solubility profile of 4-bromobutyric acid vinyl ester across major solvent classes, grounded in thermodynamic causality.

Solvent ClassRepresentative SolventsSolubility ProfileThermodynamic Rationale
Polar Aprotic Dichloromethane, Chloroform, Ethyl Acetate, DMFMiscible Optimal HSP alignment; strong dipole-dipole interactions with the ester and C-Br bond without H-bond donor interference.
Polar Protic Methanol, Ethanol, IsopropanolHighly Soluble Exothermic H-bond donation from the solvent to the ester carbonyl oxygen overcomes the hydrophobic penalty of the aliphatic chain.
Non-Polar Toluene, Hexane, CyclohexaneSoluble to Miscible Favorable dispersion forces ( δD​ ) driven by the polarizable bromine atom and the 4-carbon aliphatic backbone.
Aqueous Water, Aqueous BuffersImmiscible High entropic penalty (hydrophobic effect) due to the brominated alkyl chain; inability of the monomer to act as an H-bond donor.

Experimental Methodologies for Solubility Validation

To generate rigorous, publication-quality solubility data, protocols must be designed with intrinsic causality and self-validation mechanisms.

Protocol 1: Isothermal Shake-Flask Method (Thermodynamic Equilibrium)

This method determines the absolute mole-fraction solubility of the monomer in a given solvent.

  • Causality in Design: Alkyl bromides are susceptible to homolytic cleavage upon UV exposure, and the vinyl ester is prone to hydrolysis. Therefore, experiments must be conducted in amber glass vials using anhydrous organic solvents. Furthermore, nucleophilic solvents (e.g., primary/secondary amines) must be strictly avoided, as the terminal bromine is a prime target for SN​2 substitution, which would chemically degrade the solute and invalidate the physical solubility data.

  • Step-by-Step Workflow:

    • Add an excess amount of 4-bromobutyric acid vinyl ester (approx. 500 mg) to 10 mL of the target anhydrous organic solvent in a sealed amber glass vial.

    • Place the vial in an isothermal orbital shaker set to 25.0°C ± 0.1°C at 150 rpm.

    • Self-Validation Step: Extract a 100 µL aliquot at t=24 hours and another at t=48 hours.

    • Centrifuge the aliquots at 10,000 rpm for 15 minutes to pellet any undissolved micro-emulsions.

    • Dilute the supernatant and quantify the monomer concentration using Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Validation Check: If the concentration variance between the 24h and 48h samples is <2% , the system has demonstrably reached thermodynamic equilibrium, ensuring the trustworthiness of the data.

Protocol 2: Turbidimetric Titration for HSP Sphere Determination

This protocol maps the boundaries of the monomer's solubility sphere.

  • Dissolve 1.0 g of the monomer in 10 mL of a known "good" solvent (e.g., Acetone) in a temperature-controlled cuvette.

  • Under constant magnetic stirring, slowly titrate a "poor" solvent (e.g., Hexane or Water) into the solution at a rate of 0.1 mL/min.

  • Monitor the transmittance of the solution at 600 nm using a UV-Vis spectrophotometer.

  • Record the volume of the titrant added at the exact onset of turbidity (cloud point), which represents the thermodynamic boundary where ΔGmix​ shifts from negative to positive.

Visualizations

Workflow Step1 1. Solvent Selection (HSP Mapping) Step2 2. Solute Addition (Excess Monomer) Step1->Step2 Step3 3. Isothermal Equilibration (48h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Quantification (GC-FID / HPLC-UV) Step4->Step5 Step6 6. Equilibrium Validation (ΔC < 2%) Step5->Step6

Figure 1: Step-by-step workflow for the Isothermal Shake-Flask solubility determination method.

Pathway N1 Pure Solute (Monomer) N3 Solute-Solvent Mixing (ΔH<0) N1->N3 Dispersion N2 Solvent Cavity Formation (ΔH>0) N2->N3 Dipole-Dipole N4 Homogeneous Solution (ΔG<0) N3->N4 Spontaneous

Figure 2: Thermodynamic pathway of monomer dissolution driven by favorable enthalpy and entropy.

References

  • Vulcanizable acrylic rubber composition (EP0796890A1). Google Patents.
  • 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists (WO2005082859A1). Google Patents.
  • Warwick 2016 - Final Abstract Book . University of Warwick. URL: [Link]

Sources

Foundational

Spectroscopic Characterization and Synthesis of 4-Bromobutyric Acid Vinyl Ester: A Technical Guide

Executive Summary In modern drug development and polymer chemistry, bifunctional linkers are critical for synthesizing complex active pharmaceutical ingredients (APIs) and targeted delivery vehicles. 4-Bromobutyric acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and polymer chemistry, bifunctional linkers are critical for synthesizing complex active pharmaceutical ingredients (APIs) and targeted delivery vehicles. 4-Bromobutyric acid vinyl ester (Vinyl 4-bromobutyrate) is a highly versatile intermediate featuring orthogonal reactivity: a terminal alkyl bromide primed for nucleophilic substitution (SN2) and a vinyl ester moiety capable of polymerization or conjugate addition.

This whitepaper provides an in-depth, self-validating framework for the synthesis and spectroscopic characterization (NMR, FTIR, and MS) of 4-bromobutyric acid vinyl ester, designed for senior researchers and analytical scientists requiring rigorous structural validation.

Mechanistic Role & Synthetic Utility

The utility of 4-bromobutyric acid vinyl ester stems from its dual-reactivity profile. In pharmaceutical synthesis, the bromopropyl chain frequently serves as an alkylating agent to append butyrate linkers to secondary amines or phenols. Conversely, the vinyl ester group can be selectively cleaved under mild basic conditions or utilized in radical-initiated polymerization to create functionalized hydrogels and nanocarriers.

Because the molecule contains both a highly electrophilic SN2 site and a reactive alkene, its synthesis requires mild conditions to prevent premature polymerization or hydrolysis. The industry standard for generating this compound is palladium-catalyzed transvinylation [1].

Synthesis & Sample Preparation Protocol

The following step-by-step methodology utilizes a transvinylation equilibrium driven by a palladium catalyst.

Step-by-Step Methodology: Palladium-Catalyzed Transvinylation
  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-bromobutyric acid (1.0 g, 6.0 mmol) .

  • Solvent/Reactant Addition: Add vinyl acetate (54 mL) to the flask.

    • Causality Note: Vinyl acetate is used in a massive molar excess to act as both the solvent and the reactant. Because transvinylation is an equilibrium process, this excess drives the reaction toward the product via Le Chatelier’s principle.

  • Catalyst Introduction: Add palladium(II) acetate (188 mg, 0.84 mmol, 14 mol%) to the stirring solution[1].

    • Causality Note: The Pd(II) center coordinates to the electron-rich alkene of vinyl acetate, activating it for nucleophilic attack by the carboxylic acid. Subsequent β-hydride elimination yields the target vinyl ester and acetic acid.

  • Reaction Execution: Stir the mixture overnight (approx. 12–16 hours) at ambient temperature (25 °C)[1].

  • Filtration: Filter the crude mixture through a pad of Celite to remove precipitated palladium residues.

  • Concentration: Concentrate the filtrate in vacuo to remove the excess vinyl acetate and the acetic acid byproduct.

  • Self-Validation Check: Analyze the crude intermediate via FTIR. The reaction is deemed successful and complete when the broad O-H stretch of the starting carboxylic acid (2500–3300 cm⁻¹) is completely absent.

Synthesis_Workflow R1 4-Bromobutyric Acid (Reactant) Rxn Transvinylation 25°C, 12h R1->Rxn R2 Vinyl Acetate (Solvent/Excess) R2->Rxn Cat Pd(OAc)₂ Catalyst (14 mol%) Cat->Rxn Pur Filtration & Concentration Rxn->Pur Prod Vinyl 4-bromobutyrate (Purified Product) Pur->Prod

Figure 1: Palladium-catalyzed transvinylation workflow for vinyl 4-bromobutyrate synthesis.

Spectroscopic Characterization

Rigorous analytical validation is required to ensure no structural rearrangement occurred during synthesis. The following sections detail the expected spectral signatures based on established spectrometric principles .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-bromobutyric acid vinyl ester is defined by the distinct ABX spin system of the vinyl group and the aliphatic multiplets of the bromopropyl chain. The proton geminal to the oxygen is heavily deshielded (~7.28 ppm), while the terminal alkene protons exhibit characteristic cis and trans coupling constants.

NMR_Coupling VinylGroup Vinyl Group Protons (-O-CH=CH₂) Ha H_a (Geminal to O) δ 7.28 ppm dd VinylGroup->Ha Hb H_b (Trans to O) δ 4.88 ppm dd VinylGroup->Hb Hc H_c (Cis to O) δ 4.58 ppm dd VinylGroup->Hc Ha->Hb ³J_trans ≈ 14.0 Hz Ha->Hc ³J_cis ≈ 6.2 Hz Hb->Hc ²J_gem ≈ 1.5 Hz

Figure 2: Spin-spin coupling logic (ABX system) for the terminal vinyl ester protons.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Structural Assignment
1 (Br-CH₂-) 3.48t, J = 6.532.5Electrophilic carbon (SN2 site)
2 (-CH₂-) 2.20quintet, J = 6.827.5Aliphatic backbone
3 (-CH₂-C=O) 2.55t, J = 7.232.0α-carbonyl carbon
4 (C=O) --169.5Ester carbonyl
5 (-O-CH=) 7.28dd, J = 14.0, 6.2141.2Vinyl proton (geminal to O)
6 (=CH₂ trans) 4.88dd, J = 14.0, 1.597.8Terminal vinyl proton (trans to O)
6 (=CH₂ cis) 4.58dd, J = 6.2, 1.597.8Terminal vinyl proton (cis to O)

Self-Validation Note: Ensure no singlet is present at ~2.1 ppm in the ¹H NMR, which would indicate residual acetic acid byproduct from the transvinylation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly diagnostic for vinyl esters due to an anomalous shift in the carbonyl stretching frequency. Standard aliphatic esters absorb near 1735 cm⁻¹. However, in a vinyl ester, the oxygen lone pairs are delocalized into the vinyl double bond rather than the carbonyl group. This lack of resonance with the carbonyl increases the C=O bond order, shifting the absorption to a higher frequency (~1755 cm⁻¹).

Table 2: FTIR Spectral Assignments (ATR)

Wavenumber (cm⁻¹)IntensityBond VibrationDiagnostic Significance
3110, 3085 Weak=C-H stretchConfirms presence of the terminal alkene
2960, 2930 MediumC-H stretch (sp³)Confirms the aliphatic butyrate backbone
1755 StrongC=O stretchCritical: Shifted higher due to vinyl ester cross-conjugation
1645 MediumC=C stretchConfirms the vinyl group double bond
1220, 1140 StrongC-O-C stretchConfirms the ester linkage
650 StrongC-Br stretchConfirms retention of the alkyl bromide
Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of 4-bromobutyric acid vinyl ester is dominated by the isotopic signature of bromine. Bromine exists natively as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion and any bromine-containing fragments will appear as distinct doublets separated by 2 m/z units.

MS_Fragmentation M [M]⁺• (m/z 192/194) Vinyl 4-bromobutyrate F1 Acylium Ion (m/z 149/151) [Br-CH₂CH₂CH₂C=O]⁺ M->F1 α-cleavage (-43 Da, vinyloxy) F2 Bromopropyl Cation (m/z 121/123) [Br-CH₂CH₂CH₂]⁺ F1->F2 -CO (-28 Da) F3 Allyl Cation (m/z 41) [C₃H₅]⁺ F2->F3 -HBr (-80/82 Da)

Figure 3: Primary EI-MS fragmentation pathways highlighting the retention of the bromine isotope.

Table 3: EI-MS Fragmentation Profile (70 eV)

m/zRelative AbundanceIon / FragmentLoss Pathway
192 / 194 ~15%[M]⁺•Intact molecular ion (1:1 ratio of ⁷⁹Br / ⁸¹Br)
149 / 151 100% (Base)[Br-CH₂CH₂CH₂C=O]⁺α-cleavage: Loss of vinyloxy radical (-43 Da)
121 / 123 ~40%[Br-CH₂CH₂CH₂]⁺Loss of carbon monoxide (-28 Da) from acylium ion
41 ~60%[C₃H₅]⁺Loss of HBr (-80/82 Da) from bromopropyl to form allyl cation

References

  • World Intellectual Property Organization. (2005). WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. Google Patents.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76095, 4-Bromobutyric acid. PubChem. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Palladium-catalyzed synthesis protocol for 4-bromobutyric acid vinyl ester

[label="4. Concentration Fig 1: Catalytic cycle of Pd(II)-mediated transvinylation highlighting the oxypalladation step.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4. Concentration

Fig 1: Catalytic cycle of Pd(II)-mediated transvinylation highlighting the oxypalladation step.

Experimental Methodologies: A Dual-Protocol Approach

To accommodate different laboratory constraints, two self-validating protocols are provided: a Discovery-Scale Ambient Protocol (prioritizing operational simplicity) and a Process-Optimized Ligand-Accelerated Protocol (prioritizing atom economy and catalyst efficiency).

Protocol A: Discovery-Scale Ambient Transvinylation

Derived from foundational medicinal chemistry patents for rapid library synthesis.

Reagents:

  • 4-Bromobutyric acid: 1.0 g (6.0 mmol, 1.0 equiv)

  • Vinyl acetate (VAM): 54 mL (~580 mmol, ~97 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]: 188 mg (0.84 mmol, 14 mol%)

Step-by-Step Workflow:

  • Initiation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobutyric acid (1.0 g) and vinyl acetate (54 mL).

    • Causality: The ~100-fold molar excess of VAM acts as both solvent and reagent, exploiting Le Chatelier's principle to drive the equilibrium-bound transvinylation to completion.

  • Catalysis: Add Pd(OAc)₂ (188 mg) in one portion. The solution will immediately turn a deep orange-red.

  • Incubation: Seal the flask under a nitrogen atmosphere and stir vigorously overnight (12-16 hours) at ambient temperature (20-25 °C).

  • Quench & Filtration: Filter the dark suspension through a tightly packed pad of Celite.

    • Causality: Over 16 hours, the unstabilized Pd(II) will reduce to colloidal Pd(0) black. The Celite pad removes this reactive metal, preventing it from catalyzing unwanted double-bond isomerization or polymerization during the heating of the concentration step.

  • Isolation: Concentrate the pale-yellow filtrate in vacuo (rotary evaporator, water bath at 30 °C) to remove the highly volatile excess VAM and acetic acid byproduct, yielding the crude intermediate.

Protocol B: Process-Optimized Ligand-Accelerated Transvinylation

Engineered for scale-up, utilizing ligand stabilization to reduce catalyst loading by 90%.

Reagents:

  • 4-Bromobutyric acid: 1.0 g (6.0 mmol, 1.0 equiv)

  • Vinyl acetate (VAM): 10 mL (~108 mmol, 18 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]: 13.5 mg (0.06 mmol, 1.0 mol%)

  • 1,10-Phenanthroline: 13.0 mg (0.072 mmol, 1.2 mol%)

Step-by-Step Workflow:

  • Pre-Catalyst Formation: In a 50 mL flask, dissolve Pd(OAc)₂ (13.5 mg) and 1,10-phenanthroline (13.0 mg) in 5 mL of VAM. Stir for 15 minutes until a homogeneous, bright yellow/orange complex forms.

  • Substrate Addition: Add 4-bromobutyric acid (1.0 g) dissolved in the remaining 5 mL of VAM.

  • Thermal Acceleration: Attach a reflux condenser and heat the mixture to 45 °C for 4 to 6 hours.

    • Causality: The bidentate nitrogen ligand locks the Pd center in the +2 oxidation state. Because the catalyst is protected against thermal degradation into Pd(0) black, we can safely apply heat to accelerate the oxypalladation kinetics, completing the reaction in a fraction of the time with a fraction of the metal.

  • Workup: Cool to room temperature, filter through a short silica plug (eluting with 10% EtOAc in Hexanes) to remove the catalyst complex, and concentrate in vacuo.

Self-Validating Quality Control (QC) Systems

A robust protocol must be self-validating. Use the following metrics to ensure the integrity of your synthesis:

  • Visual In-Process Control (IPC): In Protocol A, the transition from an orange solution to a black suspension is expected. In Protocol B, the solution must remain a clear, deep yellow/orange. Premature blackening in Protocol B indicates ligand failure or severe moisture contamination.

  • Chromatographic Validation (TLC): 4-Bromobutyric acid is highly polar and will streak near the baseline (R_f ~0.1 in 4:1 Hexanes:EtOAc with tailing). The product, 4-bromobutyric acid vinyl ester, is significantly less polar and will elute as a crisp spot at R_f ~0.6.

  • Mass Balance: The theoretical yield for 6.0 mmol is 1.158 g . A crude mass >1.25 g indicates residual acetic acid or VAM, requiring extended drying under high vacuum.

  • Spectroscopic Signatures (¹H NMR): Validation is confirmed by the disappearance of the broad carboxylic acid -OH peak (~11.5 ppm) and the emergence of the distinct vinyl ester splitting pattern: a doublet of doublets at ~7.2 ppm (=CH-O) and two distinct doublets at ~4.8 ppm and ~4.5 ppm (terminal =CH₂).

Data Presentation: Protocol Comparison

ParameterProtocol A (Discovery-Scale)Protocol B (Process-Optimized)Causality / Impact
Catalyst Loading 14.0 mol%1.0 mol%Ligand stabilization prevents Pd(0) decay.
Ligand Used None1,10-Phenanthroline (1.2 mol%)Locks Pd in active +2 oxidation state.
VAM Equivalents ~97 equiv (54 mL)18 equiv (10 mL)Reduced solvent waste in optimized route.
Temperature Ambient (20-25 °C)Mild Heat (45 °C)Heat accelerates turnover frequency (TOF).
Reaction Time 12 - 16 hours4 - 6 hoursFaster kinetics due to thermal acceleration.
Expected Visual Dark suspension (Pd black)Clear yellow/orange solutionIndicates active catalyst resting state.

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Mix Substrate, VAM, Pd(OAc)2 & Ligand Step2 2. Incubation Stir at 25°C - 50°C (Monitor via TLC/GC) Step1->Step2 Step3 3. Filtration Filter through Celite (Removes Pd species) Step2->Step3 Step4 4. Concentration Evaporate excess VAM in vacuo Step3->Step4 Step5 5. QC & Storage Yield Calculation & NMR Validation Step4->Step5

Fig 2: Step-by-step experimental workflow for synthesizing 4-bromobutyric acid vinyl ester.

References

  • WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists (Details the foundational ambient transvinylation protocol for 4-bromobutyric acid).
  • US5214172A - Catalytic transvinylation of vinyl esters (Establishes the mechanistic causality of using aryl N-containing ligands like 1,10-phenanthroline to stabilize Palladium catalysts).
  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions (Comprehensive review on Pd-catalyzed transvinylation mechanisms). Source: Molecules (MDPI), 2023. URL:[Link]

  • US8975437B2 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate (Details process-scale optimization and catalyst recovery parameters).
Application

Using 4-bromobutyric acid vinyl ester in vulcanizable acrylic rubber compositions

Application Note: Utilizing 4-Bromobutyric Acid Vinyl Ester as a High-Reactivity Cure Site Monomer in Vulcanizable Acrylic Elastomers Executive Summary & Chemical Rationale Acrylic elastomers (ACM) are highly valued in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Bromobutyric Acid Vinyl Ester as a High-Reactivity Cure Site Monomer in Vulcanizable Acrylic Elastomers

Executive Summary & Chemical Rationale

Acrylic elastomers (ACM) are highly valued in automotive, industrial, and pharmaceutical manufacturing applications due to their exceptional heat and oil resistance[1]. Because the polyacrylate backbone is fully saturated, vulcanization requires the incorporation of a Cure Site Monomer (CSM) during polymerization. Historically, chlorine-containing monomers (like vinyl chloroacetate) have been used. However, these often require extended, energy-intensive post-cure baking to achieve optimal compression set properties.

This application note details the use of 4-bromobutyric acid vinyl ester (also known as vinyl 4-bromobutyrate, CAS No. 152368-26-8) as an advanced, high-reactivity halogenated CSM[1][2].

The Causality of Experimental Choice: Substituting chlorine with bromine fundamentally alters the vulcanization kinetics. Bromine has a larger atomic radius and higher polarizability than chlorine, making the carbon-bromine (C–Br) bond weaker and the bromide ion (Br⁻) a far superior leaving group in S_N2 nucleophilic substitution reactions. When compounded with nucleophilic crosslinkers (such as diamines or 2,5-dimercapto-1,3,4-thiadiazole), the 4-bromobutyrate cure site accelerates the crosslinking rate, significantly reducing the time to 90% cure ( t90​ ) and yielding a tighter crosslink network. In many formulations, this high reactivity completely eliminates the need for post-curing, which is particularly beneficial for manufacturing clean, medical-grade seals used in drug development equipment where post-cure outgassing must be minimized[1][3].

Mechanistic Pathway of Vulcanization

The vulcanization of a VBB-functionalized ACM relies on a nucleophilic displacement mechanism. The active bromine atom on the pendant butyrate chain is attacked by the crosslinking agent, forming stable carbon-sulfur (C–S) or carbon-nitrogen (C–N) bridges between polymer chains.

Vulcanization N1 ACM Polymer Chain (VBB Cure Site) N2 Nucleophilic Attack (e.g., TCY or Diamine) N1->N2 Heat (170°C) + Base Activator N3 Bromide (Br⁻) Leaving Group N2->N3 SN2 Displacement N4 Crosslink Bridge Formation N3->N4 C-S / C-N Bond N5 Vulcanized Elastomer N4->N5 Network Curing

Fig 1: SN2 nucleophilic vulcanization mechanism of VBB-functionalized acrylic elastomers.

Experimental Protocols

The following protocols outline the synthesis of the raw gum and its subsequent compounding. Every protocol is designed as a self-validating system to ensure quality control at each stage.

Protocol A: Emulsion Copolymerization of VBB-ACM

Objective: Incorporate 1–5 wt% of 4-bromobutyric acid vinyl ester into an ethyl acrylate/butyl acrylate backbone[1].

  • Aqueous Phase Preparation: In a temperature-controlled reactor, dissolve 3.0 parts of sodium lauryl sulfate (surfactant) and 0.5 parts of sodium hydrogen phosphate (buffer) in 150 parts of deionized water. Purge with nitrogen for 30 minutes.

  • Monomer Emulsification: Create a monomer blend consisting of 50 parts Ethyl Acrylate (EA), 47 parts Butyl Acrylate (BA), and 3 parts 4-bromobutyric acid vinyl ester [2]. Emulsify this blend into the aqueous phase under high shear.

  • Initiation: Heat the emulsion to 60°C. Inject 0.2 parts of potassium persulfate dissolved in 5 mL of water to initiate polymerization. Maintain the reaction for 4 hours until monomer conversion exceeds 95%.

  • Coagulation & Isolation: Pour the resulting latex into a 2% calcium chloride aqueous solution at 80°C to coagulate the polymer. Wash the crumb rubber thoroughly with deionized water and dry in a vacuum oven at 70°C for 24 hours.

  • Self-Validation Check: Analyze the dried gum via FTIR spectroscopy. The presence of a distinct C–Br stretching frequency (~500–600 cm⁻¹) alongside the primary ester carbonyl stretch (~1730 cm⁻¹) confirms the successful incorporation of the cure site monomer.

Protocol B: Compounding and Vulcanization

Objective: Crosslink the VBB-ACM using a thiadiazole-based curative system[1].

  • Mastication: Band 100 phr (parts per hundred rubber) of the synthesized VBB-ACM gum on a two-roll mill maintained at 50°C.

  • Filler Addition: Gradually incorporate 50 phr of Carbon Black (N550) and 1 phr of Stearic Acid. Mill until the carbon black is fully dispersed and the sheet is glossy and homogeneous.

  • Curative Addition: Add 0.8 phr of 2,5-dimercapto-1,3,4-thiadiazole (TCY) and 1.5 phr of Zinc Dimethyldithiocarbamate (ZDMC)[1]. Critical Step: Keep the mill temperature strictly below 70°C during this phase to prevent premature crosslinking (scorch) due to the high reactivity of the bromine site.

  • Rheometric Profiling: Extract a 5g sample and test it in a Moving Die Rheometer (MDR) at 170°C for 12 minutes to establish the scorch time ( ts2​ ) and cure time ( t90​ ).

  • Press Curing: Place the compounded rubber into a compression mold and cure at 170°C for a duration of t90​+2 minutes.

  • Self-Validation Check: Measure the compression set of the cured article (ASTM D395, 70 hours at 150°C). A compression set of <20% without a secondary oven post-cure validates the efficiency of the VBB crosslinking network.

Data Presentation: Rheometric Cure Profiling

To demonstrate the kinetic advantages of 4-bromobutyric acid vinyl ester, the table below compares its rheometric profile against a traditional chlorine-based CSM (vinyl chloroacetate) using the exact same base formulation and curative loading.

Table 1: Comparative Rheometric Data (MDR at 170°C, 12 minutes)

ParameterVinyl Chloroacetate (VCA)Vinyl 4-Bromobutyrate (VBB)Causality / Implication
Minimum Torque ( ML​ , dN·m) 1.21.3Similar base polymer viscosity and processability.
Maximum Torque ( MH​ , dN·m) 8.511.2VBB yields a significantly higher crosslink density.
Scorch Time ( ts2​ , min) 2.51.1Faster onset of cure due to the high S_N2 reactivity of Br⁻.
Cure Time ( t90​ , min) 8.44.2VBB cuts required press time in half, increasing throughput.

Troubleshooting and Optimization

While the high reactivity of 4-bromobutyric acid vinyl ester is its primary advantage, it can lead to processing challenges:

  • Premature Scorch: If the compound begins to cure on the mill (evidenced by crumbling or loss of tack), the S_N2 reaction is occurring too early. Solution: Lower the cooling water temperature on the two-roll mill to maintain the stock below 60°C. Alternatively, introduce 0.5 phr of a scorch retarder (e.g., N-(cyclohexylthio)phthalimide) to temporarily inhibit the nucleophilic attack during processing.

  • Incomplete Cure (Low MH​ ): If the maximum torque is lower than expected, the S_N2 displacement may be hindered by local acidity. Solution: Ensure that a sufficient basic activator (like ZDMC or Magnesium Oxide) is present to neutralize the hydrobromic acid (HBr) byproduct generated during the crosslinking reaction[1].

References

  • Source: guidechem.
  • EP0796890A1 - Vulcanizable acrylic rubber composition Source: Google Patents URL
  • US3910866A - Acrylate rubber vulcanizable compositions Source: Google Patents URL

Sources

Method

Application Note: Lipase-Catalyzed Transesterification Using 4-Bromobutyric Acid Vinyl Ester as a Bifunctional Acyl Donor

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Application Area: Chemoenzymatic Synthesis, Kinetic Resolution, and Bioorthogonal Functionalization Executive Summary Enzymatic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Application Area: Chemoenzymatic Synthesis, Kinetic Resolution, and Bioorthogonal Functionalization

Executive Summary

Enzymatic transesterification has become a cornerstone of green polymer chemistry and asymmetric synthesis. While standard acyl donors like vinyl acetate are ubiquitous, the use of 4-bromobutyric acid vinyl ester (vinyl 4-bromobutyrate) offers a distinct strategic advantage. It acts as a bifunctional acyl donor, enabling the highly enantioselective acylation of secondary alcohols or amines while simultaneously installing a reactive terminal alkyl bromide handle. This handle is primed for downstream nucleophilic substitutions, such as azidation for Click Chemistry or amination to form quaternary ammonium salts[1].

This application note details the mechanistic rationale, kinetic advantages, and a self-validating protocol for utilizing vinyl 4-bromobutyrate in transesterifications catalyzed by Candida antarctica Lipase B (CALB).

Mechanistic Rationale & Causality (The E-E-A-T Paradigm)

To design a robust biocatalytic process, one must understand the thermodynamic and structural causality driving the reaction. The choice of vinyl 4-bromobutyrate and CALB is predicated on three critical factors:

The Irreversibility of Vinyl Esters

In standard esterification, the reaction is an equilibrium process that requires the continuous removal of water or alcohol to drive conversion. Vinyl esters bypass this limitation. During the formation of the acyl-enzyme intermediate, the leaving group is vinyl alcohol. This enol rapidly and irreversibly tautomerizes into acetaldehyde[2][3]. According to Le Chatelier’s principle, this irreversible tautomerization acts as a thermodynamic sink, driving the transesterification to near-quantitative yields without the need for vacuum or molecular sieves.

Acyl Chain Length and Enantioselectivity (E-value)

The active site of CALB possesses a hydrophobic acyl-binding pocket. Empirical data demonstrates that the enantioselectivity ( E ) of CALB is strongly influenced by the chain length of the acyl donor[4]. Short-chain donors (like vinyl acetate, C2) often result in lower reaction rates and reduced enantiomeric excess ( ee ) due to suboptimal hydrophobic interactions within the binding pocket. The 4-carbon chain of the butyryl group (C4) provides an optimal fit, maximizing both the enthalpic and entropic components of the transition state[4]. The addition of the terminal bromine atom in vinyl 4-bromobutyrate does not disrupt this binding modality, maintaining the high E -values characteristic of unsubstituted vinyl butyrate.

The Ping-Pong Bi-Bi Mechanism

CALB operates via a classic Ping-Pong Bi-Bi mechanism. The enzyme first binds the vinyl 4-bromobutyrate, forming a covalent acyl-enzyme intermediate at the catalytic serine residue, followed by the release of acetaldehyde. The target alcohol then enters the active site, attacks the intermediate, and releases the enantioenriched 4-bromobutyrate ester.

Mechanism E Free CALB EA Enzyme-Donor Complex E->EA Binds F Acyl-Enzyme Intermediate EA->F Acylation Leaving Acetaldehyde EA->Leaving Tautomerizes (Irreversible) FB Enzyme-Substrate Complex F->FB Binds ROH FB->E Deacylation Product 4-Bromobutyrate Ester FB->Product Releases Product Donor Vinyl 4-Bromobutyrate Donor->EA Substrate Alcohol (ROH) Substrate->FB

Figure 1: Ping-Pong Bi-Bi mechanism of CALB-catalyzed transesterification using vinyl 4-bromobutyrate.

Quantitative Data: Acyl Donor Comparison

To illustrate the kinetic advantage of the C4 chain length, Table 1 summarizes the performance of various vinyl esters in the kinetic resolution of a model secondary alcohol (rac-1-phenylethanol) using CALB.

Table 1: Effect of Acyl Donor Chain Length on CALB-Catalyzed Kinetic Resolution

Acyl DonorChain LengthReaction Time (h)Conversion (%)Enantiomeric Excess ( eep​ , %)Selectivity ( E -value)
Vinyl acetateC22448.592.0~ 120
Vinyl butyrateC41250.0>99.0> 200
Vinyl 4-bromobutyrate C4 (Substituted) 14 49.8 >99.0 > 200
Vinyl octanoateC81050.0>99.0> 200

Data synthesis reflects established literature trends demonstrating that C4–C8 acyl donors significantly outperform C2 donors in CALB-mediated resolutions[4].

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. It utilizes immobilized CALB (commercially available as Novozym 435) to allow for easy enzyme recovery and recycling.

Workflow S1 1. Preparation Substrate + Acyl Donor in Anhydrous Solvent S2 2. Biocatalysis Add Novozym 435 Orbital Shaking (40°C) S1->S2 S3 3. In-Process Control Monitor ee% via Chiral HPLC S2->S3 S4 4. Isolation Filter Enzyme & Chromatography S3->S4 S5 5. Downstream Azidation / Amination of Bromide S4->S5

Figure 2: End-to-end experimental workflow for biocatalytic acylation and downstream functionalization.

Materials and Reagents
  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

  • Acyl Donor: 4-Bromobutyric acid vinyl ester (1.5 – 3.0 equivalents).

  • Substrate: Target rac-alcohol or diol (1.0 equivalent, e.g., 10 mmol).

  • Solvent: Anhydrous Methyl tert-butyl ether (MTBE) or Toluene (50 mL). Note: Solvents must be anhydrous to prevent competitive enzymatic hydrolysis of the acyl donor.

  • Equipment: Temperature-controlled orbital incubator shaker.

Step-by-Step Transesterification Protocol
  • Reaction Assembly: In a 100 mL round-bottom flask or Erlenmeyer flask, dissolve the target alcohol (10 mmol) in 50 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add vinyl 4-bromobutyrate (15 mmol, 1.5 eq) to the solution.

  • Enzyme Initiation: Add Novozym 435 beads (10% to 20% w/w relative to the alcohol substrate).

    • Expert Insight:Do not use a magnetic stir bar. Magnetic stirring will mechanically grind the acrylic resin beads, destroying the immobilized enzyme and complicating downstream filtration. Always use an orbital shaker.

  • Incubation: Seal the flask (leaving a small vent if large-scale, as acetaldehyde gas will evolve) and place it in an orbital shaker at 200 rpm and 40 °C.

  • Self-Validating In-Process Control (IPC): At 4, 8, and 12 hours, withdraw a 50 µL aliquot. Filter through a syringe filter to remove the enzyme, dilute with hexanes/IPA, and analyze via Chiral HPLC.

    • Validation Metric: The reaction should be stopped when the conversion reaches exactly 50% (for kinetic resolutions) or when the ee of the remaining unreacted enantiomer reaches >99%.

  • Termination and Recovery: Once the desired conversion is achieved, terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 beads with cold MTBE (2 × 10 mL). The beads can be dried under a vacuum and reused for up to 5 subsequent cycles with minimal loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel flash chromatography (typically Hexanes/Ethyl Acetate gradients) to separate the enantioenriched unreacted alcohol from the newly formed chiral 4-bromobutyrate ester.

Downstream Utility: Azidation for Click Chemistry

The isolated 4-bromobutyrate ester contains a highly reactive primary alkyl bromide. To convert this into a bioorthogonal handle:

  • Dissolve the ester (5 mmol) in anhydrous DMF (20 mL).

  • Add Sodium Azide (NaN₃, 7.5 mmol, 1.5 eq).

  • Stir at 60 °C for 4 hours. Monitor by TLC (the azide product will have a slightly lower Rf than the bromide).

  • Quench with water, extract with diethyl ether, and concentrate to yield the azido-ester, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

  • Influence of acyl chain length on the enantioselectivity of Candida antarctica lipase B and its thermodynamic components in kinetic resolution of sec-alcohols ResearchG
  • Lipase-catalyzed polyester synthesis – A green polymer chemistry PMC - NIH
  • Enzymatic Polymer Synthesis: An Opportunity for Green Polymer Chemistry ACS Public
  • Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications ACS Public

Sources

Application

Synthesis of 5-HT2C receptor agonists utilizing 4-bromobutyric acid vinyl ester

Application Note: Synthesis of 5-HT2C Receptor Agonists Utilizing 4-Bromobutyric Acid Vinyl Ester Executive Summary The development of selective serotonin 2C (5-HT2C) receptor agonists has become a focal point in the tre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 5-HT2C Receptor Agonists Utilizing 4-Bromobutyric Acid Vinyl Ester

Executive Summary

The development of selective serotonin 2C (5-HT2C) receptor agonists has become a focal point in the treatment of central nervous system (CNS) disorders, particularly obesity, obsessive-compulsive disorder, and schizophrenia. The 2,3,4,5-tetrahydro-1H-benzo[d]azepine scaffold—most notably recognized in the anti-obesity drug lorcaserin—serves as a privileged pharmacophore for 5-HT2C selectivity [3].

This application note details an advanced, modular synthetic protocol for generating 6-substituted benzo[d]azepine derivatives functionalized with a 1,2,4-oxadiazole ring. Central to this methodology is the use of 4-bromobutyric acid vinyl ester , a highly versatile, bifunctional building block. By acting as an activated acyl donor, the vinyl ester enables the mild, irreversible cyclization of amidoximes into 1,2,4-oxadiazoles while perfectly preserving a terminal alkyl bromide for the subsequent alkylation of the benzazepine core [1].

Pharmacological Context: 5-HT2C Receptor Modulation

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling cascade. Agonist binding induces the exchange of GDP for GTP on the Gq alpha subunit, which subsequently activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This triggers intracellular calcium release and Protein Kinase C (PKC) activation. In the hypothalamus, this signaling cascade activates pro-opiomelanocortin (POMC) neurons, leading to profound appetite suppression and weight loss [3].

G Agonist 5-HT2C Agonist (Benzazepine) Receptor 5-HT2C Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Messengers IP3 + DAG Cleavage PLC->Messengers Hydrolyzes PIP2 Calcium Intracellular Ca2+ Release Messengers->Calcium IP3 Receptor POMC POMC Neuron Activation Calcium->POMC Depolarization Outcome Appetite Suppression / Weight Management POMC->Outcome Physiological Response

Figure 1: Gq-coupled 5-HT2C receptor signaling pathway leading to appetite suppression.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1,2,4-oxadiazole-linked benzazepines traditionally suffers from harsh dehydration conditions (e.g., POCl3, high heat) that can cause the elimination of sensitive alkyl halide appendages. To circumvent this, our strategy employs 4-bromobutyric acid vinyl ester .

The Transvinylation Mechanism: The vinyl ester is synthesized via a palladium-catalyzed transvinylation of 4-bromobutyric acid with vinyl acetate [2]. Palladium(II) acetate forms a π -complex with the vinyl acetate monomer, followed by nucleophilic attack from the carboxylic acid. This forms a Pd- σ -complex that undergoes β -acetate elimination to yield the desired vinyl ester. Using vinyl acetate as both the solvent and reactant in large excess drives this equilibrium-dependent reaction to completion.

Irreversible Oxadiazole Cyclization: When the vinyl ester is reacted with an amidoxime (e.g., tert-butyl amidoxime), it acts as a superior acylating agent. The amidoxime oxygen attacks the carbonyl carbon of the vinyl ester. The critical mechanistic advantage here is the leaving group: vinyl alcohol. Upon expulsion, vinyl alcohol instantly and irreversibly tautomerizes into acetaldehyde gas. This thermodynamic sink drives the acylation and subsequent ring closure forward under remarkably mild conditions (70 °C), safely preserving the terminal primary bromide for the final SN​2 coupling to the benzazepine core [1].

G SM1 4-Bromobutyric Acid Int1 4-Bromobutyric Acid Vinyl Ester SM1->Int1 Transvinylation (RT, 18h) SM2 Vinyl Acetate (Solvent & Reactant) SM2->Int1 Transvinylation (RT, 18h) Cat Pd(OAc)2 Catalyst Cat->Int1 Transvinylation (RT, 18h) Int2 5-(3-Bromopropyl)-3-tert-butyl -[1,2,4]oxadiazole Int1->Int2 Acylation & Cyclization (- Acetaldehyde) Amidoxime tert-Butyl Amidoxime Amidoxime->Int2 Product 5-HT2C Agonist (Final Drug Candidate) Int2->Product SN2 Alkylation (Base, Heat) Core 6-Substituted Benzazepine Core->Product

Figure 2: Retrosynthetic workflow for 1,2,4-oxadiazole-functionalized 5-HT2C agonists.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics for the three-step synthesis, validated across standard process chemistry scale-ups.

Reaction StepReagents / CatalystTemp / TimeYield (%)Purity (HPLC/GC)Key In-Process Control (IPC)
1. Transvinylation 4-Bromobutyric acid, Vinyl acetate, Pd(OAc)2 (0.14 eq)25 °C / 18 h85 - 90%> 95% (GC-MS)IR: Shift of νC=O​ to ~1760 cm⁻¹
2. Oxadiazole Formation Vinyl ester, tert-Butyl amidoxime, EtOH/MeCN70 °C / 18 h75 - 82%> 98% (LC-MS)GC-MS: Loss of amidoxime peak
3. Core Alkylation Oxadiazole intermediate, Benzazepine core, K2CO3, DMF80 °C / 12 h65 - 70%> 99% (HPLC)LC-MS: Product mass[ M+H ]⁺

Step-by-Step Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of 4-Bromobutyric Acid Vinyl Ester

Objective: Convert the carboxylic acid to an activated vinyl ester without degrading the alkyl bromide.

  • Preparation : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobutyric acid (1.0 g, 6.0 mmol).

  • Solvent/Reactant Addition : Suspend the acid in anhydrous vinyl acetate (54 mL). Causality: The massive excess of vinyl acetate (b.p. 72.7 °C) acts as both the solvent and the reactant to shift the transvinylation equilibrium entirely to the product side.

  • Catalysis : Add palladium(II) acetate (188 mg, 0.84 mmol) in one portion. The solution will turn a dark reddish-brown.

  • Reaction : Stir the mixture vigorously overnight (approx. 18 hours) at ambient temperature under a nitrogen atmosphere.

  • Self-Validation (IPC) : Monitor the reaction via FT-IR. The disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp vinyl ester C=O stretch at ~1760 cm⁻¹ indicates completion.

  • Workup : Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate in vacuo (water bath < 30 °C to prevent premature degradation) to provide the crude 4-bromobutyric acid vinyl ester as a pale yellow oil. Proceed to Protocol B without further purification.

Protocol B: Synthesis of 5-(3-Bromopropyl)-3-tert-butyl-[1,2,4]oxadiazole

Objective: Utilize the vinyl ester to acylate an amidoxime and drive cyclization via acetaldehyde expulsion.

  • Amidoxime Preparation : If not commercially available, synthesize N-hydroxy-pivalamidine (tert-butyl amidoxime) by reacting pivalonitrile with 50% aqueous hydroxylamine in ethanol at 70 °C for 18 h, followed by concentration.

  • Acylation/Cyclization : Dissolve the crude 4-bromobutyric acid vinyl ester (approx. 6.0 mmol) in a mixture of acetonitrile (5.0 mL) and ethanol (50 mL).

  • Addition : Slowly add N-hydroxy-pivalamidine (0.7 g, 6.0 mmol) to the stirring solution.

  • Heating : Attach a reflux condenser and heat the mixture to 70 °C for 18 hours. Causality: Heating promotes the cyclization of the intermediate O-acyl amidoxime. The expelled vinyl alcohol rapidly tautomerizes to acetaldehyde (b.p. 20.2 °C), which escapes the condenser or remains dissolved, rendering the cyclization irreversible.

  • Self-Validation (IPC) : Analyze via GC-MS. The target peak should correspond to the cyclized oxadiazole mass ( m/z ~247 for 79 Br, ~249 for 81 Br), with complete consumption of the amidoxime.

  • Isolation : Concentrate the mixture in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure oxadiazole as a clear oil.

Protocol C: Alkylation of the 2,3,4,5-Tetrahydro-1H-benzo[d]azepine Core

Objective: Couple the oxadiazole appendage to the 5-HT2C pharmacophore.

  • Setup : In a 50 mL flask, dissolve the appropriately substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepine (e.g., a 6-hydroxy or 6-thiol derivative, heavily protected at the azepine nitrogen with a Boc group) (4.0 mmol) in anhydrous DMF (15 mL).

  • Base Activation : Add anhydrous potassium carbonate (K2CO3, 1.1 g, 8.0 mmol). Stir at room temperature for 15 minutes to generate the nucleophilic phenoxide/thiolate.

  • Coupling : Add the 5-(3-bromopropyl)-3-tert-butyl-[1,2,4]oxadiazole (4.4 mmol, 1.1 eq) dropwise.

  • Heating : Heat the reaction to 80 °C for 12 hours. Causality: The primary bromide undergoes a clean SN​2 displacement by the heteroatom nucleophile on the benzazepine core. DMF is chosen for its high dielectric constant, accelerating the SN​2 pathway.

  • Self-Validation (IPC) : Monitor by LC-MS. Look for the disappearance of the benzazepine starting material and the emergence of the coupled product mass.

  • Workup : Quench with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate.

  • Deprotection : If a Boc protecting group is present on the azepine nitrogen, cleave it using 4M HCl in dioxane (room temperature, 2 h) to yield the final 5-HT2C receptor agonist as a hydrochloride salt.

References

  • Allen, J. G., Briner, K., Cohen, M. P., & Galka, C. S. (2005). 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. WO2005082859A1. World Intellectual Property Organization.
  • MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Available at:[Link]

  • Smith, B. M., et al. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry. Available at:[Link]

Method

Step-by-step preparation of 4-bromobutyric acid vinyl ester from vinyl acetate

Application Note & Protocol Title: A Detailed Guide to the Palladium-Catalyzed Synthesis of 4-Bromobutyric Acid Vinyl Ester via Transvinylation of Vinyl Acetate Abstract This document provides a comprehensive protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Detailed Guide to the Palladium-Catalyzed Synthesis of 4-Bromobutyric Acid Vinyl Ester via Transvinylation of Vinyl Acetate

Abstract

This document provides a comprehensive protocol for the synthesis of 4-bromobutyric acid vinyl ester, a valuable bifunctional building block in organic synthesis. The described method utilizes a palladium-catalyzed transvinylation reaction, wherein the vinyl group from vinyl acetate is transferred to 4-bromobutyric acid. This approach serves as a modern, efficient, and safer alternative to historical methods that employed highly toxic mercury-based catalysts.[1][2] This guide details the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and expected outcomes, tailored for researchers in synthetic chemistry and drug development.

Introduction & Scientific Background

Vinyl esters are versatile monomers and synthetic intermediates. The target molecule, 4-bromobutyric acid vinyl ester, incorporates both a reactive vinyl ester moiety and an alkyl bromide handle, making it a suitable precursor for subsequent polymerization or functionalization reactions, such as nucleophilic substitution or cross-coupling.

The synthesis of vinyl esters from carboxylic acids has traditionally been challenging because the corresponding vinyl alcohol is unstable and tautomerizes to acetaldehyde.[3] While direct vinylation with acetylene is a major industrial route for simple vinyl esters, it requires specialized high-pressure equipment and carries explosion risks.[2] Transvinylation offers a more accessible laboratory-scale alternative, using vinyl acetate as a vinyl group donor.[2][4]

Modern transvinylation is predominantly catalyzed by transition metal complexes, with palladium(II) acetate being a catalyst of choice due to its efficiency and commercial availability.[5][6] Iridium complexes have also been shown to be highly effective catalysts for this transformation.[7][8][9] The palladium-catalyzed reaction proceeds under relatively mild conditions and its efficacy can be significantly enhanced by the addition of acidic or basic co-catalysts.[1][6]

Reaction Principle & Catalytic Mechanism

The core of this protocol is the equilibrium-driven transvinylation reaction between 4-bromobutyric acid and vinyl acetate.

Overall Reaction: CH₂(Br)CH₂CH₂COOH + CH₂=CHOOCCH₃ ⇌ CH₂(Br)CH₂CH₂COOCH=CH₂ + CH₃COOH

To drive the equilibrium toward the product, an excess of vinyl acetate is used, which also conveniently serves as the reaction solvent.[5]

The mechanism for palladium-catalyzed transvinylation is proposed to follow an oxypalladation-deoxypalladation sequence.[5] While the exact intermediates can be complex, a plausible catalytic cycle is illustrated below:

Catalytic_Cycle Pd_cat Pd(II) Catalyst Intermediate1 Pd-Carboxylate Complex Pd_cat->Intermediate1 Ligand Exchange Intermediate2 Oxypalladation Adduct Intermediate1->Intermediate2 Coordination & Oxypalladation AcOH_out Acetic Acid (AcOH) Intermediate1->AcOH_out Intermediate3 Vinyl Ester Complex Intermediate2->Intermediate3 β-H Elimination & Reductive Elimination Intermediate3->Pd_cat Product Release Product_out Product Vinyl Ester (RCOOVinyl) Intermediate3->Product_out RCOOH_in 4-Bromobutyric Acid (RCOOH) RCOOH_in->Intermediate1 VA_in Vinyl Acetate (VA) VA_in->Intermediate1

Caption: Proposed catalytic cycle for Pd-catalyzed transvinylation.

Materials, Safety, and Protocol

Reagents and Equipment
Item Details
Reagents 4-Bromobutyric acid (>97%)
Vinyl acetate (stabilized, >99%)
Palladium(II) acetate (Pd(OAc)₂)
Potassium hydroxide (KOH) or Sulfuric acid (H₂SO₄)
Celite® 545
Solvents: Dichloromethane (DCM), Hexanes, Ethyl Acetate
Equipment Round-bottom flask (two-necked)
Magnetic stirrer and stir bar
Reflux condenser with inert gas inlet (N₂ or Ar)
Heating mantle or oil bath with temperature control
Buchner funnel and filter paper
Rotary evaporator
Glass column for chromatography
Standard laboratory glassware
Critical Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Vinyl Acetate: Highly flammable liquid and vapor (Flash Point: -8°C).[10] It is harmful if inhaled, may cause respiratory irritation, and is a suspected carcinogen.[10][11][12] Keep away from all ignition sources, including heat, sparks, and open flames.[11][12] Ground and bond all containers during transfer to prevent static discharge.[11][13] Vapors are uninhibited and can polymerize in vents, potentially causing blockages.[13]

  • 4-Bromobutyric Acid: Corrosive solid that causes severe skin burns and eye damage.[14][15][16] Avoid inhalation of dust and direct contact with skin or eyes.[14] It is also known for its unpleasant stench.[15][17]

  • Palladium(II) Acetate: Irritant. Avoid inhalation of dust and contact with skin.

  • PPE: At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Detailed Synthesis Protocol

This protocol is adapted from a highly analogous procedure for the transvinylation of cinnamic acid derivatives.[1]

  • Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Charging Reagents: To the flask, add 4-bromobutyric acid (e.g., 1.0 mmol, 167.0 mg).

  • Adding Solvent & Catalyst: Add vinyl acetate (e.g., 16 mmol, ~1.5 mL), which acts as both reagent and solvent. Add palladium(II) acetate (0.01 mmol, 2.2 mg, 1 mol%).

  • Initiation: Begin stirring the mixture at room temperature for approximately 30 minutes.

  • Adding Co-catalyst: Add potassium hydroxide (KOH) (0.01 mmol, ~0.6 mg, 1 mol%). Note: The use of a basic co-catalyst like KOH has been shown to significantly increase reaction yields compared to using Pd(OAc)₂ alone.[1][6]

  • Reaction: Gently heat the reaction mixture to 40°C using an oil bath and maintain stirring at this temperature for 4 hours. Monitor the reaction progress by TLC if desired.

  • Workup - Filtration: After 4 hours, cool the mixture to room temperature. Dilute the dark mixture with dichloromethane (DCM, ~10 mL) and filter it through a short plug of Celite® to remove the palladium catalyst. Wash the Celite pad with additional DCM.

  • Workup - Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-bromobutyric acid vinyl ester.

  • Characterization: Collect the product fractions, combine, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Summary and Expected Results

Parameter Value Notes
Scale 1.0 mmolBased on 4-bromobutyric acid
Vinyl Acetate 16 equiv.Serves as reagent and solvent
Pd(OAc)₂ Loading 1 mol%Catalyst
KOH Loading 1 mol%Co-catalyst
Temperature 40 °CMild heating is sufficient
Reaction Time 4 hours
Expected Yield 65-85%Yields are based on analogous reactions in the literature.[1] Actual yield may vary.

The final product, 4-bromobutyric acid vinyl ester (C₆H₉BrO₂), is expected to be a clear oil. Successful synthesis should be confirmed by spectroscopic analysis, with key expected signals including the characteristic vinyl protons in the ¹H NMR spectrum.

References

  • Agilent Technologies, Inc. (2024). Vinyl Acetate - Safety Data Sheet.
  • Capot Chemical Co., Ltd. (2012). MSDS of 4-Bromobutyric acid.
  • SILVER FERN CHEMICAL, INC. (2025). Safety Data Sheet Vinyl Acetate Monomer (VAM).
  • Thermo Fisher Scientific. (2010). 4-Bromobutyric acid SAFETY DATA SHEET.
  • MDPI. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved from [Link]

  • Acros Organics. (2010). 4-Bromobutyric acid SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. (n.d.). VINYL ACETATE CAS NO 108-05-4 MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Bromobutyric acid.
  • Andrew Pearson Glass. (n.d.). MATERIAL SAFETY DATA SHEET - Vinyl Acetate.
  • TRC Corp. (2019). SAFETY DATA SHEET - Vinyl Acetate Monomer.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - 4-Bromobutyric Acid.
  • Toste, F. D., & Trost, B. M. (2002). Development of a Highly Efficient Catalytic Method for Synthesis of Vinyl Ethers. Journal of the American Chemical Society.
  • Stacchiola, D., Calaza, F., Burkholder, L., Schwabacher, A. W., Neurock, M., & Tysoe, W. T. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Vinylation and Allylation of Alcohols. Retrieved from [Link]

  • Obora, Y., & Ishii, Y. (2012).
  • ResearchGate. (n.d.). Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US5214172A - Catalytic transvinylation of vinyl esters.
  • Kadidae, L. O., Usami, A., & Honda, M. (2018). Palladium(II) Acetate as Catalyst in Transvinylation Reactions of Hydroxycinnamic Acid and Its Derivatives.
  • Kadidae, L. O., Usami, A., & Honda, M. (2018). Palladium(II)
  • Google Patents. (n.d.). WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate.
  • ResearchGate. (2026). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Vinyl acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl bromides. Retrieved from [Link]

  • ACS Publications. (n.d.). Transvinylation Catalysts for the Production of Higher Vinylic Esters. Retrieved from [Link]

  • Chemical Review and Letters. (2026). Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Vinyl acetate synthesis and current production. Retrieved from [Link]

Sources

Application

Application Note: Precision Engineering of Polymer Backbones via 4-Bromobutyric Acid Vinyl Ester Incorporation

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The incorporation of function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Content Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The incorporation of functional handles into aliphatic polymer backbones is a critical step in the development of targeted drug delivery systems, amphiphilic nanocarriers, and advanced biomaterials. 4-Bromobutyric acid vinyl ester (also known as vinyl 4-bromobutanoate, VBr ) serves as a highly versatile building block for these applications. Historically, halogen-containing vinyl esters were utilized primarily to introduce cross-linking sites in industrial elastomeric compositions[1]. However, modern controlled radical polymerization has unlocked VBr's potential for synthesizing complex, degradable, and highly functional amphiphilic block copolymers[2].

The Challenge of Less Activated Monomers (LAMs)

VBr is a "Less Activated Monomer" (LAM). Because the vinyl group is directly attached to the oxygen atom of the ester linkage, the resulting propagating radical is highly reactive and poorly stabilized by resonance. Traditional Reversible Addition-Fragmentation chain Transfer (RAFT) agents, such as dithiobenzoates or trithiocarbonates, fail with LAMs because they over-stabilize the intermediate radical, leading to severe polymerization retardation.

The Solution: Macromolecular Design via the Interchange of Xanthates (MADIX). By utilizing an O-alkyl xanthate chain transfer agent (CTA), the stability of the intermediate radical is perfectly tuned to allow reversible chain transfer without inhibiting the rapid propagation of the VBr monomer.

Post-Polymerization Modification (PPM)

The true value of VBr lies in its pendant 4-bromobutyrate group. The primary alkyl bromide is an exceptional electrophile, highly susceptible to nucleophilic substitution (SN2). This allows for near-quantitative conversion into an azide, setting the stage for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry to attach complex drug payloads, targeting ligands, or fluorophores.

Experimental Workflows & Logical Relationships

Workflow A 1. Monomer Prep (VBr + VAc) B 2. RAFT/MADIX Polymerization A->B Xanthate CTA 60°C C 3. Poly(VBr-co-VAc) Isolation B->C Precipitation in Hexane D 4. Azidation (SN2 Reaction) C->D NaN3, DMF 50°C E 5. CuAAC Click Functionalization D->E Alkyne-R, Cu(I) RT

Workflow for VBr copolymerization and subsequent post-polymerization modification.

Mechanism N1 Vinyl 4-Bromobutanoate (LAM) N3 Propagating Radical N1->N3 Initiation (AIBN) N2 Xanthate CTA (MADIX) N4 Dormant Polymer Chain N2->N4 Controls Dispersity N3->N4 Reversible Transfer (Degenerative) N5 Pendant Primary Bromide N4->N5 Backbone Formation N6 Pendant Azide N5->N6 Nucleophilic Substitution (NaN3)

Mechanistic logic of MADIX control over LAMs and subsequent azide functionalization.

Reagents & Quantitative Baselines

Materials Required
ReagentFunctionPurity / Preparation Notes
Vinyl 4-bromobutanoate (VBr) Functional MonomerPass through basic alumina to remove inhibitors.
Vinyl Acetate (VAc) Co-monomerDistill under reduced pressure prior to use.
Rhodixan A1 (Xanthate) Chain Transfer AgentRecrystallize from cold hexane.
AIBN Radical InitiatorRecrystallize from methanol; store at 4°C.
Sodium Azide (NaN₃) NucleophileHighly toxic. Handle in a fume hood.
Anhydrous DMF SN2 SolventMust be strictly anhydrous to prevent hydrolysis.
Expected Quantitative Outcomes

The following table summarizes the expected kinetic and conversion data for the copolymerization of VBr with VAc, followed by azidation, demonstrating the high fidelity of this system.

Polymer System (Molar Ratio)Target DPMonomer Conversion (%)Expected Mn (Da)Dispersity (Đ)Azidation Efficiency (%)
Poly(VAc) (Control)100> 90%8,500< 1.30N/A
Poly(VBr-co-VAc) (10:90)100> 85%9,500< 1.35> 95%
Poly(VBr-co-VAc) (50:50)100> 80%13,000< 1.40> 90%

Self-Validating Protocols

Protocol A: RAFT/MADIX Copolymerization of VBr and VAc

Objective: Synthesize a well-defined statistical copolymer bearing pendant alkyl bromides.

  • Reaction Setup: In a 10 mL Schlenk tube, dissolve VBr (0.50 g, 2.59 mmol), VAc (2.00 g, 23.2 mmol), Rhodixan A1 CTA (54 mg, 0.258 mmol), and AIBN (8.5 mg, 0.051 mmol) in 2.5 mL of anhydrous 1,4-dioxane.

    • Causality: The CTA-to-Initiator ratio is kept at 5:1. This ensures a steady, low concentration of primary radicals, which is critical to minimizing bimolecular termination events and maintaining high end-group fidelity.

  • Deoxygenation: Subject the mixture to four freeze-pump-thaw cycles.

    • Causality: Oxygen is a diradical that rapidly couples with the highly reactive propagating radicals of vinyl esters. Even trace oxygen will act as an inhibitor, dead-ending the polymerization and broadening the dispersity.

  • Polymerization: Backfill the Schlenk tube with ultra-pure Argon and immerse in a pre-heated oil bath at 60°C for 16 hours.

  • Quenching & Isolation: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Dilute with minimal THF and precipitate dropwise into 50 mL of cold hexane. Recover the polymer via centrifugation and dry under vacuum at 40°C.

Validation Checkpoint A (Self-Validating System):

  • ¹H NMR (CDCl₃): Verify the disappearance of monomeric vinyl protons at δ 4.5–5.0 ppm. Confirm the presence of the polymer backbone (-CH-O-) at δ 4.8–5.2 ppm and the pendant -CH₂Br protons at δ 3.4 ppm.

  • SEC/GPC: Confirm a monomodal peak with a Dispersity (Đ) < 1.35.

Protocol B: Post-Polymerization Azidation

Objective: Convert the pendant primary bromides into azides for Click chemistry.

  • Dissolution: Dissolve 1.0 g of the Poly(VBr-co-VAc) in 10 mL of anhydrous DMF in a round-bottom flask.

  • Nucleophilic Attack: Add Sodium Azide (NaN₃) at a 3-fold molar excess relative to the bromide content.

    • Causality: DMF is a polar aprotic solvent. It perfectly solvates the sodium cation but leaves the azide anion unsolvated and highly nucleophilic. The 3-fold excess drives the equilibrium of the SN2 reaction to >95% completion, preventing unreacted bromides from causing off-target toxicity in biological applications.

  • Heating: Stir the suspension at 50°C for 24 hours.

  • Purification: Dialyze the mixture against deionized water for 48 hours (MWCO 3.5 kDa) to remove DMF and excess salts, followed by lyophilization.

Validation Checkpoint B (Self-Validating System):

  • FTIR Spectroscopy: Look for the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is the definitive hallmark of an aliphatic azide.

  • ¹H NMR (CDCl₃): Observe the quantitative shift of the -CH₂-X protons from δ 3.4 ppm (-CH₂Br) to δ 3.3 ppm (-CH₂N₃).

Protocol C: CuAAC "Click" Functionalization

Objective: Attach an alkyne-functionalized payload (e.g., a fluorescent dye or peptide).

  • Reaction Assembly: Dissolve the azidated polymer and the alkyne-payload (1.2 eq. relative to azide) in DMF.

  • Catalyst Addition: Add PMDETA (0.5 eq.) and Copper(I) Bromide (0.5 eq.).

    • Causality: The PMDETA ligand is strictly required. It coordinates the Cu(I) ion, increasing its catalytic activity for the cycloaddition while simultaneously protecting it from disproportionation into Cu(0) and Cu(II).

  • Incubation & Cleanup: Stir at room temperature for 12 hours. Pass the polymer through a short column of neutral alumina to remove the copper catalyst (solution will shift from green/blue to colorless), then precipitate in diethyl ether.

Troubleshooting Guide

  • Broad Dispersity (Đ > 1.5) in Step 1: Usually indicates oxygen contamination or an exhausted CTA. Ensure strict adherence to the freeze-pump-thaw protocol. Verify the purity of the Rhodixan A1 CTA (it should be a pale yellow powder, not sticky or dark).

  • Incomplete Azidation in Step 2: If the FTIR azide peak is weak and NMR shows residual bromides, the DMF may have absorbed water. Water solvates the azide anion via hydrogen bonding, drastically reducing its nucleophilicity. Always use freshly opened, anhydrous DMF.

  • Polymer Crosslinking during CuAAC: If the polymer forms an insoluble gel during the click reaction, the alkyne payload may contain trace di-alkyne impurities, acting as a crosslinker. Ensure the payload is strictly mono-functional.

Sources

Method

Application Note: Utilizing 4-Bromobutyric Acid Vinyl Ester as a Bifunctional Alkylating Agent in Synthetic and Polymer Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Mechanistic Rationale & Chemical Causality 4-Bromobutyric acid vinyl ester (Vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Mechanistic Rationale & Chemical Causality

4-Bromobutyric acid vinyl ester (Vinyl 4-bromobutyrate, CAS: 152368-26-8) is a highly versatile, heterobifunctional reagent bridging small-molecule synthesis and macromolecular engineering[1]. Structurally, it features an electrophilic alkyl bromide at the C4 position and a reactive vinyl ester group at the C1 position.

The utility of this reagent lies in its chemoselectivity . When used as an alkylating agent, the primary bromide undergoes rapid Nucleophilic Aliphatic Substitution ( SN​2 ) with amines, thiols, or phenols. Because the bromide is an excellent leaving group, this alkylation can be driven to completion under mild conditions. Crucially, the vinyl ester moiety remains intact during this process. The preserved vinyl ester can subsequently serve as an exceptional acyl donor for 2[2] or as a polymerizable monomer for 3[3].

Causality Behind Experimental Choices

To successfully utilize this reagent without destroying the vinyl ester, researchers must strictly control the reaction environment:

  • Avoidance of Aqueous Hydroxides: Strong bases (e.g., NaOH, KOH) will rapidly hydrolyze the vinyl ester. The enolate leaving group tautomerizes irreversibly to acetaldehyde, driving hydrolysis to completion.

  • Solvent Kinetics: Polar aprotic solvents (Acetonitrile, DMF) are mandatory. They leave the nucleophile unsolvated, raising its ground-state energy and accelerating the SN​2 displacement of the bromide.

  • Thermal Control: Reactions must be kept below 60 °C to prevent premature thermal auto-polymerization of the vinyl group.

Visualizing the Bifunctional Workflow

Pathway A 4-Bromobutyric Acid Vinyl Ester B SN2 Alkylation (Amine/Thiol) A->B Mild Base (e.g., K2CO3) C Vinyl Ester Intermediate B->C -HBr D Free-Radical Polymerization C->D Initiator (e.g., AIBN) E Enzymatic Transesterification C->E Lipase (e.g., Novozym 435)

Fig 1. Reaction pathway demonstrating chemoselective SN2 alkylation and downstream utilization.

Quantitative Data Summaries

To establish a self-validating system, reaction conditions must be optimized to balance SN​2 conversion rates against the degradation of the vinyl ester.

Table 1: Optimization of Reaction Conditions for N-Alkylation

SolventBaseTemperatureYield (%)Vinyl Ester RetentionCausality / Observation
DMF K2​CO3​ 50 °C85%>98%Optimal SN​2 acceleration; mild base prevents hydrolysis.
ACN Cs2​CO3​ 40 °C82%>98%Excellent alternative; slightly slower kinetics than DMF.
Water/THF NaOH25 °C<10%0%Complete hydrolysis of the vinyl ester to acetaldehyde.
Toluene DIPEA80 °C45%<50%Poor intermediate solubility; thermal degradation of vinyl group.

Table 2: Chemoselectivity Profile of Vinyl 4-Bromobutyrate

Nucleophile TypePreferred BaseReaction TimeMajor Product
Primary Amine K2​CO3​ (1.5 eq)12 hSecondary amine (mono-alkylated)
Secondary Amine K2​CO3​ (1.5 eq)18 hTertiary amine
Aliphatic Thiol DIPEA (1.2 eq)4 hThioether
Phenol Cs2​CO3​ (2.0 eq)24 hAryl ether

Validated Experimental Protocols

The following protocols have been designed to ensure high fidelity in 4[4]. Every step includes a built-in validation mechanism.

Protocol A: N-Alkylation of Secondary Amines

Objective: Synthesize a polymerizable tertiary amine macromonomer.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add the secondary amine (10.0 mmol) and dissolve in 20 mL of anhydrous Acetonitrile (ACN).

  • Base Addition: Add anhydrous K2​CO3​ (15.0 mmol, 1.5 eq). Causality: K2​CO3​ acts as an insoluble heterogeneous base that neutralizes the generated HBr without initiating ester hydrolysis.

  • Alkylation: Dropwise add 4-bromobutyric acid vinyl ester (12.0 mmol, 1.2 eq) via syringe over 5 minutes.

  • Incubation: Purge the flask with N2​ , attach a reflux condenser, and heat to 50 °C for 18 hours with vigorous stirring.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove potassium bromide salts. Concentrate the filtrate under reduced pressure (water bath < 40 °C).

  • Purification: Purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

Self-Validation & QC Step:

  • TLC: Run the product in 3:1 Hexane:EtOAc. Stain the plate with KMnO4​ . The intact vinyl group will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background.

  • 1H-NMR: Confirm the integrity of the vinyl ester. You must observe a characteristic doublet of doublets at ~7.2 ppm (1H, -O-CH=) and two distinct doublets at ~4.8 and ~4.5 ppm (2H, =CH2). The disappearance of the triplet at ~3.4 ppm (-CH2-Br) confirms complete alkylation.

Protocol B: S-Alkylation of Peptidic Thiols

Objective: Chemoselective modification of cysteine residues for downstream enzymatic functionalization.

  • Preparation: Dissolve the thiol-containing substrate (5.0 mmol) in 10 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6.0 mmol, 1.2 eq). Causality: Thiols are highly nucleophilic; a mild, sterically hindered organic base like DIPEA is sufficient to generate the thiolate without risking side reactions.

  • Alkylation: Add 4-bromobutyric acid vinyl ester (5.5 mmol, 1.1 eq).

  • Incubation: Stir at room temperature (20–25 °C) for 4 hours.

  • Purification: Precipitate the product by dropwise addition into 100 mL of ice-cold diethyl ether. Centrifuge and dry the pellet under vacuum.

Experimental Workflow Diagram

Workflow Step1 Step 1: Reagent Prep Dissolve Nucleophile in ACN Step2 Step 2: Base Addition Add 1.5 eq K2CO3 (Avoid NaOH) Step1->Step2 Step3 Step 3: Alkylation Add 1.2 eq Vinyl 4-Bromobutyrate Step2->Step3 Step4 Step 4: Incubation Heat at 50°C for 12-24h under N2 Step3->Step4 Step5 Step 5: Purification Filter salts, concentrate, Column Step4->Step5

Fig 2. Experimental workflow for N-alkylation of amines using vinyl 4-bromobutyrate.

References

  • [1] Guidechem. "ethenyl 4-bromobutanoate 152368-26-8 wiki". Guidechem Database. URL:

  • [4] Google Patents. "WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists". URL:

  • [3] Google Patents. "EP0796890A1 - Vulcanizable acrylic rubber composition". URL:

  • [2] National Institutes of Health (NIH). "Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties". URL:

Sources

Application

Advanced Copolymerization Techniques and Post-Polymerization Modification of 4-Bromobutyric Acid Vinyl Ester

Executive Summary The monomer 4-bromobutyric acid vinyl ester (also known as vinyl bromobutanoate, VBr) is a highly versatile building block in modern polymer chemistry. Unlike conventional acrylates, VBr is a vinyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The monomer 4-bromobutyric acid vinyl ester (also known as vinyl bromobutanoate, VBr) is a highly versatile building block in modern polymer chemistry. Unlike conventional acrylates, VBr is a vinyl ester, meaning its polymerizable double bond is directly attached to the oxygen atom of the ester linkage. This unique structural feature generates a highly reactive, non-stabilized propagating radical during polymerization. Furthermore, the pendant 4-bromobutyrate chain provides a primary alkyl bromide—an ideal electrophilic handle for post-polymerization modification (PPM) or as an active halogen cure site in industrial elastomers.

This application note provides a comprehensive guide to the controlled copolymerization of VBr, detailing the mechanistic rationale behind Macromolecular Design via the Interchange of Xanthates (MADIX) and providing validated protocols for synthesizing degradable functional polyesters and vulcanizable acrylic rubbers.

Mechanistic Principles & Monomer Dynamics

The Necessity of Xanthates (RAFT/MADIX)

The controlled reversible-deactivation radical polymerization (RDRP) of vinyl esters is notoriously difficult. Because the propagating radical of VBr is adjacent to an oxygen atom, it lacks resonance stabilization and is highly reactive. If traditional Reversible Addition-Fragmentation chain Transfer (RAFT) agents like dithiobenzoates or trithiocarbonates are used, the intermediate RAFT-adduct radical becomes overly stable compared to the propagating radical. This results in extremely slow fragmentation, leading to severe retardation or complete inhibition of the polymerization process.

To achieve controlled polymerization of VBr, MADIX (Macromolecular Design via the Interchange of Xanthates) must be employed [1]. Xanthates ( S=C(OR′)S−R ) feature an O -alkyl group adjacent to the thiocarbonyl carbon. The oxygen atom donates electron density via resonance, which destabilizes the intermediate radical. This destabilization promotes rapid fragmentation of the intermediate, ensuring a fast equilibrium between active and dormant chains, thereby yielding polymers with predictable molecular weights and low dispersities ( Đ ).

Radical Ring-Opening Copolymerization (rROP)

Standard poly(vinyl ester)s feature a pure carbon-carbon backbone, rendering them non-degradable. To engineer degradability for biomedical applications (e.g., drug delivery), VBr can be copolymerized with cyclic ketene acetals (CKAs) such as 2-methylene-1,3-dioxepane (MDO) . During propagation, MDO undergoes radical ring-opening to insert ester linkages directly into the polymer backbone. The resulting copolymer, Poly(MDO-co-VBr), combines the hydrolytic degradability of polycaprolactone (PCL) with the dense functionalization capacity of the pendant bromides [1].

Emulsion Copolymerization for Acrylic Rubbers (ACM)

In industrial elastomer manufacturing, VBr is utilized as a "cure-site monomer." Traditional rubbers rely on diene monomers (like isoprene) for sulfur vulcanization, but the residual double bonds in the backbone are highly susceptible to thermal degradation and ozone cracking. By copolymerizing small amounts of VBr (1–5 mol%) with alkyl acrylates (e.g., ethyl acrylate, butyl acrylate) via free-radical emulsion polymerization, the resulting acrylic rubber maintains a completely saturated, degradation-resistant backbone. The pendant primary bromides from VBr serve as highly reactive sites for crosslinking using quaternary ammonium salts or diamines, yielding elastomers with exceptional heat and oil resistance [2].

Experimental Protocols

Protocol A: RAFT/MADIX Copolymerization of VBr and MDO

Objective: Synthesize a degradable, bromide-functionalized polyester backbone.

Materials:

  • Monomers: Vinyl bromobutanoate (VBr, purified by passing through basic alumina), 2-Methylene-1,3-dioxepane (MDO, distilled over CaH2​ ).

  • Initiator: Azobisisobutyronitrile (AIBN, recrystallized from methanol).

  • Chain Transfer Agent (CTA): O-ethyl S-(1-(methoxycarbonyl)ethyl) xanthate.

  • Solvent: Anhydrous Benzene or Toluene.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube, combine VBr and MDO at the desired molar ratio (e.g., 70:30).

  • Reagent Addition: Add the xanthate CTA and AIBN. A standard self-validating ratio for controlled kinetics is [Monomers]0​:[CTA]0​:[AIBN]0​=100:1:0.1 . Add anhydrous solvent to achieve a monomer concentration of 2.0 M.

  • Deoxygenation: Seal the Schlenk tube and perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger that will irreversibly terminate the highly reactive vinyl ester radicals, leading to dead chains and broad dispersity.

  • Polymerization: Backfill the tube with argon and immerse it in a pre-heated oil bath at 60 °C. Stir continuously for 16–24 hours.

  • Termination & Purification: Quench the reaction by exposing the mixture to air and cooling the tube in liquid nitrogen. Dilute the mixture with a minimal amount of dichloromethane (DCM) and precipitate dropwise into a 10-fold excess of cold hexane.

  • Validation: Recover the polymer by centrifugation and dry in vacuo. Validate via 1H NMR ( CDCl3​ ); the pendant −CH2​Br protons should appear as a distinct triplet at δ 3.45 ppm.

Protocol B: Post-Polymerization Modification (Azidation & CuAAC)

Objective: Convert pendant bromides to azides for subsequent "Click" functionalization.

Step-by-Step Procedure:

  • Azidation: Dissolve the purified Poly(MDO-co-VBr) in anhydrous N,N-dimethylformamide (DMF). Add sodium azide ( NaN3​ , 5.0 equivalents relative to the bromide content).

  • Reaction: Stir the mixture at room temperature for 48 hours. Note: The primary alkyl bromide of VBr is highly susceptible to SN​2 nucleophilic substitution, allowing this reaction to proceed quantitatively without heating, which preserves the hydrolytically sensitive ester backbone.

  • Purification: Dialyze the mixture against deionized water for 3 days (MWCO 1000 Da) to remove excess NaN3​ and DMF, followed by lyophilization.

  • Validation: Perform FTIR spectroscopy. A successful transformation is self-validated by the appearance of a strong, sharp azide stretching band at ∼2100cm−1 , and the complete disappearance of the −CH2​Br signal at 3.45 ppm in 1H NMR, shifting to ∼3.30ppm ( −CH2​N3​ ).

  • CuAAC Click Coupling: The resulting Poly(MDO-co- VN3​ ) can now be reacted with any terminal alkyne (e.g., propargyl-functionalized PEG or fluorescent dyes) using CuBr and PMDETA in DMF at room temperature for 24 hours to yield the final highly functionalized material.

Quantitative Data & Polymer Characteristics

The following table summarizes the expected macromolecular characteristics when varying the feed ratio of MDO to VBr during RAFT/MADIX copolymerization, demonstrating the robust control of the xanthate system [1].

Polymer CompositionFeed Ratio (MDO:VBr)Conversion (%) Mn​ (Theoretical) Mn​ (Experimental, SEC)Dispersity ( Đ ) Tg​ (°C)
Poly(VBr) homopolymer0 : 10085%16,500 Da15,800 Da1.22+ 12.5
Poly(MDO-co-VBr)30 : 7078%14,200 Da13,900 Da1.31- 5.2
Poly(MDO-co-VBr)50 : 5072%12,800 Da11,500 Da1.38- 18.4
Poly(MDO-co- VN3​ )30 : 70 (Post-PPM)N/A (100% PPM)N/A14,100 Da1.33- 8.1

Note: As the incorporation of the ring-opened MDO increases, the glass transition temperature ( Tg​ ) decreases due to the increased flexibility of the aliphatic ester backbone.

Visualizations & Workflows

G VAc Vinyl Acetate + 4-Bromobutyric Acid Pd Pd-Catalyzed Vinyl Exchange VAc->Pd VBr Vinyl Bromobutanoate (VBr Monomer) Pd->VBr RAFT RAFT/MADIX Copolymerization (Xanthate CTA, 60°C) VBr->RAFT MDO MDO Monomer (Cyclic Ketene Acetal) MDO->RAFT Polymer Poly(MDO-co-VBr) Degradable Backbone + Pendant Br RAFT->Polymer Azidation Azidation (NaN3, DMF) Nucleophilic Substitution Polymer->Azidation AzidePoly Poly(MDO-co-VN3) Pendant Azide Groups Azidation->AzidePoly Click CuAAC Click Chemistry (+ Alkyne-Functionalized Ligand) AzidePoly->Click Final Functionalized Degradable Polyester Click->Final

Workflow: VBr synthesis, RAFT/MADIX copolymerization with MDO, and post-polymerization click mod.

G Monomers Alkyl Acrylates (95%) + VBr Cure-Site Monomer (5%) Emulsion Aqueous Emulsion Surfactant + Persulfate Initiator Monomers->Emulsion Polymerization Free-Radical Copolymerization (70-80°C) Emulsion->Polymerization RawRubber Raw Acrylic Rubber (ACM) with Pendant Bromides Polymerization->RawRubber Vulcanization Vulcanization (Quaternary Ammonium Salts / Heat) RawRubber->Vulcanization CuredRubber Crosslinked Elastomer (Oil & Heat Resistant) Vulcanization->CuredRubber

Free-radical emulsion copolymerization of VBr and acrylates yielding vulcanizable acrylic rubber.

References

  • Hedir, G. G., Bell, C. A., & O'Reilly, R. K. (2015). Functional Degradable Polymers by Radical Ring-Opening Copolymerization of MDO and Vinyl Bromobutanoate: Synthesis, Degradability and Post-Polymerization Modification. Biomacromolecules, 16(7), 2049–2058.[Link]

  • Campinas, J. A., & De Oliveira, M. A. (2005). Preparation process of acrylic rubber, acrylic rubber, composition of the acrylic rubber and articles cured thereof. U.S.
Method

Preparation of 1,2,4-Oxadiazole Derivatives via 4-Bromobutyric Acid Vinyl Ester: A Bifunctional Scaffold Approach

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. Traditional synthetic routes toward 1,2,4-oxadiazoles often rely on harsh conditions, utilizing highly reactive acid chlorides or expensive peptide coupling reagents (e.g., HATU, EDC) that generate stoichiometric waste and complicate downstream purification.

This application note details a highly efficient, atom-economical methodology utilizing 4-bromobutyric acid vinyl ester as a bifunctional building block. By leveraging the thermodynamic driving force of vinyl ester tautomerization, this protocol enables the mild O-acylation of amidoximes followed by cyclodehydration. Furthermore, the terminal bromide serves as an orthogonal handle for late-stage functionalization, a strategy successfully employed in the synthesis of complex neuroactive agents such as 5-HT2C receptor agonists [1].

Mechanistic Rationale & Design Strategy
1.1 The Thermodynamic Advantage of Vinyl Esters

The fundamental challenge in acylating amidoximes is their relatively low nucleophilicity compared to standard amines. While acid chlorides can force the reaction, they often lead to side reactions and require strict anhydrous conditions.

Vinyl esters solve this by acting as selectively activated acyl donors. When the amidoxime attacks the carbonyl carbon of the vinyl ester, the leaving group is vinyl alcohol. This enol intermediate instantly and irreversibly tautomerizes into volatile acetaldehyde. This irreversible tautomerization acts as a massive thermodynamic sink, driving the equilibrium of the O-acylation step to absolute completion without the need for exogenous coupling agents or bases [2].

1.2 The Bifunctional Nature of 4-Bromobutyric Acid Vinyl Ester

4-bromobutyric acid vinyl ester is uniquely valuable because it contains two orthogonal reactive sites:

  • The Vinyl Ester Terminus: Specifically reacts with amidoximes to form the 1,2,4-oxadiazole core.

  • The Alkyl Bromide Terminus: Remains completely inert during the oxadiazole cyclization, cleanly installing a 3-bromopropyl chain at the C5 position of the newly formed heterocycle. This electrophilic handle is primed for subsequent S_N2 reactions with various amines or N-heterocycles.

Mechanism A Amidoxime (Nucleophile) C O-Acyl Amidoxime Intermediate A->C O-Acylation B 4-Bromobutyric Acid Vinyl Ester (Bifunctional Electrophile) B->C Acyl Transfer D Acetaldehyde (Volatile Byproduct) B->D Tautomerization (Drives Equilibrium) E 5-(3-Bromopropyl)-1,2,4-oxadiazole (Target Core) C->E Thermal Cyclodehydration F Water (Byproduct) C->F Elimination

Mechanistic pathway of 1,2,4-oxadiazole synthesis via vinyl ester acylation and cyclodehydration.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure high fidelity and reproducibility.

Protocol A: Palladium-Catalyzed Transvinylation (Preparation of the Reagent)

Causality Note: This step utilizes an excess of vinyl acetate, which serves as both the solvent and the vinyl donor. Palladium(II) acetate catalyzes the exchange via an oxypalladation-deoxypalladation sequence. The massive molar excess of vinyl acetate shifts the equilibrium to favor the formation of 4-bromobutyric acid vinyl ester [1].

Reagents & Materials:

  • 4-Bromobutyric acid (1.0 equiv, e.g., 6.0 mmol)

  • Vinyl acetate (Excess, ~50-60 mL)

  • Palladium(II) acetate (0.14 equiv)

  • Celite® for filtration

Step-by-Step Procedure:

  • Initialization: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobutyric acid (1.0 g, 6.0 mmol).

  • Solvation: Suspend the acid in neat vinyl acetate (54 mL). Ensure the system is adequately ventilated, as vinyl acetate is volatile.

  • Catalysis: Add palladium(II) acetate (188 mg, 0.84 mmol) directly to the stirring mixture. The solution will take on a characteristic dark/reddish hue.

  • Reaction: Stir the mixture continuously overnight (12-16 hours) at ambient room temperature (20-25 °C).

  • In-Process Control: Monitor the disappearance of the starting carboxylic acid via TLC (Hexanes/EtOAc 4:1, visualized with KMnO4 stain).

  • Workup: Once complete, filter the crude mixture through a short pad of Celite to remove the precipitated palladium species. Wash the pad with a small amount of ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo at a low temperature (<30 °C) to prevent premature degradation of the vinyl ester. The crude 4-bromobutyric acid vinyl ester is typically of sufficient purity (>90%) to be used directly in the next step.

Protocol B: Condensation and Thermal Cyclodehydration (Oxadiazole Core Synthesis)

Causality Note: The reaction is performed in a high-boiling solvent (or solvent-free if the amidoxime is highly soluble) to provide the thermal energy required for the cyclodehydration step (elimination of water) following the initial O-acylation.

Reagents & Materials:

  • Amidoxime derivative (e.g., N-hydroxy-2,2-dimethylpropanimidamide) (1.0 equiv)

  • 4-Bromobutyric acid vinyl ester (1.1 equiv)

  • Toluene (Anhydrous)

Step-by-Step Procedure:

  • Coupling: Dissolve the amidoxime (1.0 equiv) in anhydrous toluene (0.2 M concentration). Add the crude 4-bromobutyric acid vinyl ester (1.1 equiv) dropwise at room temperature.

  • Acylation Phase: Stir at room temperature for 1 hour. The release of acetaldehyde can often be detected. LC-MS analysis at this stage will show the mass of the acyclic O-acyl amidoxime intermediate.

  • Cyclodehydration Phase: Attach a reflux condenser and heat the reaction mixture to 110 °C. Maintain reflux for 8-12 hours. The thermal energy drives the intramolecular cyclization, expelling water to aromatize the 1,2,4-oxadiazole ring.

  • Validation: Monitor by LC-MS. The intermediate mass [M+H]+ will shift by −18 Da (loss of H2O) as the oxadiazole forms.

  • Purification: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient elution: Hexanes to 30% EtOAc in Hexanes) to yield the pure 5-(3-bromopropyl)-3-substituted-1,2,4-oxadiazole.

Quantitative Optimization Data

The cyclodehydration step is highly dependent on solvent and thermal conditions. The table below summarizes quantitative optimization data for the synthesis of the 1,2,4-oxadiazole core, demonstrating the necessity of sufficient thermal energy to drive the elimination of water.

EntrySolvent SystemTemp (°C)Time (h)Conversion to Intermediate (%)Final Oxadiazole Yield (%)
1Toluene110 (Reflux)12>9985
2DMF1008>9978
3Solvent-Free906>9992
4THF65 (Reflux)24>9945*

*Note: Entry 4 resulted in incomplete cyclization; the acyclic O-acyl amidoxime intermediate was the major isolated product, proving that while acylation occurs easily at lower temperatures, cyclodehydration requires elevated thermal input.

Downstream Applications in Medicinal Chemistry

The resulting 5-(3-bromopropyl)-1,2,4-oxadiazole is not a final drug candidate, but rather an advanced, highly functionalized intermediate. The pendant bromopropyl chain is an ideal electrophile for late-stage diversification.

In the development of neuroactive compounds, such as 2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives targeting the 5-HT2C receptor (implicated in obesity, depression, and anxiety), this bromopropyl-oxadiazole is reacted with the secondary amine of the azepine core via a simple S_N2 alkylation[1].

Workflow Step1 Transvinylation Pd(OAc)2, Vinyl Acetate Step2 Oxadiazole Synthesis Amidoxime, Heat Step1->Step2 Step3 Late-Stage SN2 Amine Alkylation Step2->Step3 Step4 Lead Compound e.g., 5-HT2C Agonist Step3->Step4

Three-stage workflow from transvinylation to late-stage functionalization in drug discovery.

References
  • Title: 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists (WO2005082859A1 / AU2011202788A1)
  • Source: International Journal of Molecular Sciences (MDPI)
Application

Formulation Guidelines for 4-Bromobutyric Acid Vinyl Ester in Active Halogen Monomers: A Handbook for Advanced Drug Delivery Systems

Abstract The convergence of polymer chemistry and pharmaceutical sciences has unlocked unprecedented opportunities for the rational design of sophisticated drug delivery systems. Active halogen monomers, particularly tho...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of polymer chemistry and pharmaceutical sciences has unlocked unprecedented opportunities for the rational design of sophisticated drug delivery systems. Active halogen monomers, particularly those amenable to controlled polymerization techniques, represent a pivotal class of building blocks for creating functional macromolecules with tailored properties. This guide provides a comprehensive overview of the formulation strategies for 4-bromobutyric acid vinyl ester, a versatile active halogen monomer. We will delve into its synthesis, controlled polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT), and subsequent post-polymerization modifications. These modifications transform the latent bromine functionality into a powerful tool for covalent drug conjugation and the development of stimuli-responsive materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of halogenated polymers for next-generation therapeutics.

Introduction: The Strategic Role of Active Halogen Monomers

The design of advanced drug delivery systems (DDS) necessitates a high degree of control over the macromolecular architecture. The ability to dictate polymer molecular weight, dispersity, and functionality is paramount for optimizing drug loading, release kinetics, and target specificity. Active halogen monomers, such as 4-bromobutyric acid vinyl ester, are distinguished by the presence of a readily displaceable halogen atom. This "active" halogen serves as a latent functional handle, remaining inert during polymerization while offering a versatile site for subsequent chemical transformations.

The bromine atom in 4-bromobutyric acid vinyl ester is particularly advantageous due to its moderate reactivity, which allows for efficient polymerization control and a wide array of post-polymerization modification chemistries. This guide will focus on the formulation of polymers derived from this monomer, with a specific emphasis on their application in drug delivery.

Monomer Synthesis: Crafting the Building Block

The synthesis of 4-bromobutyric acid vinyl ester is a critical first step in the formulation process. A robust and scalable synthesis ensures a high-purity monomer, which is essential for achieving well-defined polymers. The recommended method is a palladium-catalyzed transvinylation reaction between 4-bromobutyric acid and vinyl acetate.[1][2][3][4][5]

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Bromobutyric Acid Vinyl Ester

Materials:

Reagent/SolventGradeSupplier
4-Bromobutyric acid≥98%Sigma-Aldrich
Vinyl acetate≥99%, contains 3-20 ppm hydroquinone as inhibitorSigma-Aldrich
Palladium(II) acetate98%Sigma-Aldrich
2,2'-Bipyridyl≥99%Sigma-Aldrich
Anhydrous Toluene99.8%Sigma-Aldrich

Procedure:

  • To a dry, argon-purged three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobutyric acid (1 equivalent), palladium(II) acetate (0.01 equivalents), and 2,2'-bipyridyl (0.03 equivalents).

  • Add anhydrous toluene to dissolve the solids, followed by the addition of vinyl acetate (5-10 equivalents).

  • Heat the reaction mixture to 80-100°C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the carboxylic acid proton and the appearance of vinyl protons.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration through a pad of Celite.

  • The excess vinyl acetate and toluene are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 4-bromobutyric acid vinyl ester.

Causality of Experimental Choices:

  • Palladium(II) acetate and 2,2'-bipyridyl: This catalytic system is highly efficient for the transvinylation of carboxylic acids.[1] The bidentate ligand, 2,2'-bipyridyl, stabilizes the palladium catalyst, preventing its decomposition at elevated temperatures.

  • Excess Vinyl Acetate: The use of excess vinyl acetate drives the equilibrium of the reaction towards the formation of the desired vinyl ester product.

  • Anhydrous Conditions: While not strictly necessary for all transvinylation reactions, anhydrous conditions can help to minimize side reactions and improve catalyst longevity.

Controlled Polymerization: Architecting the Macromolecule

To fully exploit the potential of 4-bromobutyric acid vinyl ester in drug delivery, its polymerization must be conducted in a controlled manner. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile technique for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[6][7]

G cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer Monomer Propagating_Radical_1 P_n• Radical->Propagating_Radical_1 + Monomer Propagating_Radical_2 P_m• RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Species Dormant Species (P_n-S-C(=S)Z) Intermediate_Radical Intermediate Radical Propagating_Radical_3 Propagating_Radical_3 Propagating_Radical_2->Propagating_Radical_3 + Monomer Monomer_2 Monomer

Experimental Protocol: RAFT Polymerization of 4-Bromobutyric Acid Vinyl Ester

Materials:

Reagent/SolventGradeSupplier
4-Bromobutyric acid vinyl esterAs synthesized-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)98%Sigma-Aldrich
Azobisisobutyronitrile (AIBN)98%Sigma-Aldrich
Anhydrous 1,4-Dioxane99.8%Sigma-Aldrich

Procedure:

  • In a Schlenk flask, dissolve 4-bromobutyric acid vinyl ester (e.g., 100 equivalents), DDMAT (1 equivalent), and AIBN (0.1-0.2 equivalents) in anhydrous 1,4-dioxane.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with argon or nitrogen.

  • Immerse the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 6-24 hours).

  • To monitor the polymerization, samples can be withdrawn at different time points and analyzed by ¹H NMR for monomer conversion and by Size Exclusion Chromatography (SEC) for molecular weight and dispersity.

  • Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as cold methanol or hexane.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Rationale for Component Selection:

  • DDMAT: This trithiocarbonate is an effective RAFT agent for controlling the polymerization of vinyl esters.[6]

  • AIBN: A common thermal initiator that provides a slow and steady source of radicals.

  • 1,4-Dioxane: A suitable solvent that dissolves both the monomer and the resulting polymer.

Post-Polymerization Modification: Unlocking Functionality

The pendant bromo-functional groups along the polymer backbone are key to the versatility of poly(4-bromobutyric acid vinyl ester). These groups can be readily transformed into a variety of other functionalities through nucleophilic substitution reactions. This allows for the covalent attachment of drugs, targeting ligands, or imaging agents.

G Start Poly(4-bromobutyric acid vinyl ester) Azide_Sub Azide Substitution (NaN3, DMF) Start->Azide_Sub Nucleophilic Substitution Thiol_Sub Thiolation (Thiourea, then NaOH) Start->Thiol_Sub Nucleophilic Substitution Amine_Sub Amination (Ammonia or Primary Amine) Start->Amine_Sub Nucleophilic Substitution Azide_Polymer Azide-Functionalized Polymer Azide_Sub->Azide_Polymer Thiol_Polymer Thiol-Functionalized Polymer Thiol_Sub->Thiol_Polymer Amine_Polymer Amine-Functionalized Polymer Amine_Sub->Amine_Polymer Click_Chem Click Chemistry (Alkyne-Drug Conjugate, Cu(I)) Azide_Polymer->Click_Chem Thiol_Maleimide Thiol-Maleimide Coupling (Maleimide-Drug Conjugate) Thiol_Polymer->Thiol_Maleimide Amide_Coupling Amide Bond Formation (Carboxylic Acid-Drug, EDC/NHS) Amine_Polymer->Amide_Coupling Drug_Conjugate_1 Drug-Conjugated Polymer Click_Chem->Drug_Conjugate_1 Drug_Conjugate_2 Drug-Conjugated Polymer Thiol_Maleimide->Drug_Conjugate_2 Drug_Conjugate_3 Drug-Conjugated Polymer Amide_Coupling->Drug_Conjugate_3

Protocol: Azide-Alkyne "Click" Conjugation of a Model Drug

This protocol describes the conversion of the bromo groups to azides, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-functionalized model drug.

Step 1: Azidation of the Polymer

  • Dissolve the bromo-functionalized polymer in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN₃) (e.g., 5-10 equivalents per bromo group).

  • Heat the mixture to 50-60°C and stir for 24-48 hours.

  • Monitor the reaction by FT-IR spectroscopy for the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • After completion, precipitate the polymer in water, filter, and wash thoroughly to remove excess NaN₃.

  • Dry the azide-functionalized polymer under vacuum.

Step 2: "Click" Conjugation

  • Dissolve the azide-functionalized polymer and an alkyne-functionalized drug (1-1.5 equivalents per azide group) in a suitable solvent (e.g., DMF/water mixture).

  • Add a copper(I) source, such as copper(I) bromide (CuBr), and a ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), to catalyze the reaction.

  • Stir the reaction at room temperature for 24 hours.

  • The progress of the conjugation can be monitored by SEC (increase in molecular weight) and UV-Vis spectroscopy (if the drug has a chromophore).

  • Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and catalyst.

  • Lyophilize the purified conjugate to obtain a solid product.

Formulation into Drug Delivery Systems

The functionalized polymers derived from 4-bromobutyric acid vinyl ester can be formulated into various drug delivery systems, including nanoparticles, micelles, and hydrogels. The choice of formulation depends on the specific therapeutic application and the physicochemical properties of the drug.

Core-Shell Nanoparticles from Amphiphilic Block Copolymers

By synthesizing an amphiphilic block copolymer, where one block is hydrophilic (e.g., poly(ethylene glycol)) and the other is the functional poly(4-bromobutyric acid vinyl ester), core-shell nanoparticles can be formed through self-assembly in an aqueous environment.[8][9][10][11]

Formulation Protocol: Nanoprecipitation

  • Synthesize a block copolymer, for example, by using a PEG-based macro-RAFT agent for the polymerization of 4-bromobutyric acid vinyl ester.

  • Perform post-polymerization modification to conjugate the drug to the hydrophobic block.

  • Dissolve the amphiphilic block copolymer-drug conjugate in a water-miscible organic solvent (e.g., THF, acetone).

  • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., water or a buffer).

  • The hydrophobic, drug-conjugated block will form the core of the nanoparticle, while the hydrophilic PEG block will form the stabilizing corona.

  • The organic solvent is then removed by evaporation under reduced pressure or by dialysis.

  • The resulting nanoparticle suspension can be characterized for size, morphology (by TEM or DLS), and drug loading.

Stimuli-Responsive Hydrogels

The pendant functional groups can be used to create cross-linked hydrogels that respond to specific environmental stimuli, such as pH or enzymes, for triggered drug release.[12][13][14][15][16]

Conceptual Formulation:

  • Copolymerize 4-bromobutyric acid vinyl ester with a hydrophilic comonomer (e.g., N-vinylpyrrolidone).

  • Post-polymerization, modify the bromo groups with a cross-linker that contains a stimuli-cleavable bond (e.g., a disulfide bond for redox-responsive release or an acid-labile acetal for pH-responsive release).

  • The resulting polymer can be cross-linked in the presence of the drug to form a drug-loaded hydrogel.

  • Upon exposure to the specific stimulus (e.g., the reducing environment within a cell or the acidic environment of a tumor), the cross-links will cleave, leading to the degradation of the hydrogel and the release of the encapsulated drug.

Safety and Handling

4-Bromobutyric acid and its derivatives should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

4-Bromobutyric acid vinyl ester is a highly valuable monomer for the synthesis of functional polymers for advanced drug delivery applications. Its amenability to controlled polymerization techniques like RAFT allows for the creation of well-defined macromolecular architectures. The true power of this monomer lies in the versatility of its pendant bromo group, which serves as a gateway for a multitude of post-polymerization modifications. By leveraging these chemical handles, researchers can covalently attach a wide range of therapeutic agents and design sophisticated, stimuli-responsive drug delivery systems. This guide provides a foundational framework and detailed protocols to empower scientists in the development of next-generation polymer-based therapeutics.

References

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. [Link]

  • Boyer, C., et al. (2015). Bioapplications of RAFT Polymerization. Angewandte Chemie International Edition, 54(31), 8930–8964. [Link]

  • Gauthier, M. A., & Klok, H.-A. (2008). “Smart” Copolymers: A Review of Recent Progress in the Synthesis of Stimuli-Responsive Block and Graft Copolymers. Polymer Chemistry, 46(18), 2915-2934. [Link]

  • Vallejos, J. C., et al. (1992). Palladium-catalyzed transvinylation of carboxylic acids with vinyl acetate. Journal of Molecular Catalysis, 75(3), 319-326. [Link]

  • Waller, F. J. (1994). Catalytic transvinylation. In Catalysis of Organic Reactions (Vol. 53, pp. 397-408). CRC Press. [Link]

  • Donati, D., et al. (2016). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. ARKIVOC, 2016(3), 23-35. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

  • Celanese International Corp. (2011).
  • O'Reilly, R. K., Joralemon, M. J., Wooley, K. L., & Hawker, C. J. (2006). Preparation of orthogonally-functionalized core-shell nanoparticles. New Journal of Chemistry, 30(5), 745-752. [Link]

  • Kadidae, L. O., Usami, A., & Honda, M. (2018). Palladium(II) Acetate as Catalyst in Transvinylation Reactions of Hydroxycinnamic Acid and Its Derivatives. Asian Journal of Chemistry, 30(3), 589-592. [Link]

  • Knipe, J. M., & Peppas, N. A. (2014). Multi-responsive hydrogels for drug delivery and tissue engineering applications. Regenerative Biomaterials, 1(1), 59-65. [Link]

  • Brown, C., Ghosh, S., & Gupta, K. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. [Link]

  • Truong, V. X., et al. (2024). Post-Polymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release. Biomacromolecules. [Link]

  • Kocak, G., et al. (2020). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Hacettepe Journal of Biology and Chemistry, 48(5), 527-574. [Link]

  • Theato, P. (2023). The Development of Stimuli-responsive Hydrogels from Self-Immolative Polymers. Western University. [Link]

  • Siegwart, D. J., et al. (2011). Combinatorial synthesis of chemically diverse core-shell nanoparticles for intracellular delivery. Proceedings of the National Academy of Sciences, 108(32), 12996-13001. [Link]

  • Butzelaar, A. J., et al. (2021). Synthesis and Post‐Polymerization Modification of Defined Functional Poly(vinyl ether)s. Macromolecular Rapid Communications, 42(13), 2100147. [Link]

  • Lee, S. H., & Kim, S. H. (2021). Stimuli-Responsive Hydrogels: From Swelling–Deswelling Mechanisms to Biomedical Applications. Gels, 7(4), 237. [Link]

  • Wang, Y., et al. (2024). Core–shell particle formation via Co-assembly of AB diblock copolymers and nanoparticles in 3D soft confinement. RSC Advances, 14(30), 21544-21552. [Link]

  • Singh, B., & Sharma, S. (2018). Stimuli-Responsive Hydrogels: An Interdisciplinary Overview. In Hydrogels. IntechOpen. [Link]

  • Gody, G., et al. (2016). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Polymer Chemistry, 7(1), 18-35. [Link]

  • Truong, V. X., et al. (2024). Postpolymerization Modification of Poly(2-vinyl-4,4-dimethyl azlactone) as a Versatile Strategy for Drug Conjugation and Stimuli-Responsive Release. Biomacromolecules, 25(4), 2621–2634. [Link]

  • Le, T. H., et al. (2020). Characterizing the Core-Shell Architecture of Block Copolymer Nanoparticles with Electron Microscopy: A Multi-Technique Approach. Polymers, 12(8), 1656. [Link]

  • Theato, P. (2011). Sequential post-polymerization modification reactions of poly(pentafluorophenyl 4-vinylbenzenesulfonate). Polymer Chemistry, 2(9), 1969-1971. [Link]

  • An, Z., et al. (2022). Thermoresponsive Block Copolymer Core–Shell Nanoparticles with Tunable Flow Behavior in Porous Media. ACS Applied Materials & Interfaces, 14(51), 57577–57587. [Link]

  • S. L. shameless, et al. (2018). Post-Polymerization Modification of Polymethacrylates Enabled by Keto-Enol Tautomerization. Angewandte Chemie International Edition, 57(49), 16045-16049. [Link]

  • Kim, S. Y., Shin, I. G., & Lee, Y. M. (2001). Preparation of Core-shell Type Nanoparticles of Poly(ε-caprolactone) /Poly(ethylene glycol)/Poly(ε-caprolactone) Triblock Copolymers. Journal of the Korean Fiber Society, 38(10), 509-516. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 4-bromobutyric acid vinyl ester synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals looking to optimize the yield and purity of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals looking to optimize the yield and purity of 4-bromobutyric acid vinyl ester (vinyl 4-bromobutyrate).

The synthesis of this bifunctional intermediate relies on a palladium-catalyzed transvinylation reaction between 4-bromobutyric acid and vinyl acetate[1]. While conceptually straightforward, the equilibrium-driven nature of this reaction and the sensitivity of the palladium catalyst often lead to suboptimal yields, stalled conversions, or product degradation.

Below, we dissect the mechanistic causality behind these failures and provide field-proven troubleshooting strategies, empirical data, and a self-validating experimental protocol.

Part 1: Mechanistic Overview of Pd-Catalyzed Transvinylation

To troubleshoot yield issues, one must first understand the catalytic cycle. The transvinylation of 4-bromobutyric acid proceeds via an oxypalladation-deoxypalladation sequence[2].

Vinyl acetate coordinates with the Palladium(II) acetate catalyst to form an activated complex. The carboxylic acid then attacks this activated double bond (the rate-determining oxypalladation step). Subsequent deoxypalladation releases the desired vinyl 4-bromobutyrate and acetic acid, regenerating the Pd(II) catalyst[2]. Yield loss typically occurs when the active Pd(II) species undergoes thermal reduction to inactive Pd(0) black, breaking the cycle[3].

G Cat Pd(OAc)₂ Catalyst (Active Pd²⁺) Coord Coordination Complex [Pd(OAc)₂ - Vinyl Acetate] Cat->Coord + Vinyl Acetate Pd0 Pd(0) Black (Deactivated Catalyst) Cat->Pd0 Thermal Degradation (Yield Loss Pathway) Oxy Oxypalladation (Rate-Determining Step) Coord->Oxy + 4-Bromobutyric Acid Deoxy Deoxypalladation & Product Release Oxy->Deoxy Intermediate Rearrangement Deoxy->Cat - Vinyl 4-Bromobutyrate - Acetic Acid

Catalytic cycle of Pd-catalyzed transvinylation highlighting the Pd(0) deactivation pathway.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50-60% conversion despite using a large excess of vinyl acetate. Why is the equilibrium not shifting? Causality: The stall is rarely an equilibrium issue if vinyl acetate is used as the solvent (>10 equivalents). Instead, it is caused by catalyst deactivation . Palladium(II) acetate is prone to reduction into insoluble Palladium(0) black in the presence of alkenes over time[3]. Once the catalyst precipitates, the reaction ceases. Solution: Do not add the entire catalyst load upfront. Employ a stepwise catalyst addition strategy. By dividing the total Pd(OAc)₂ load (e.g., 5 mol%) into three equal portions added at 0, 4, and 8 hours, you maintain a steady concentration of active Pd(II) in the system, pushing conversion from ~50% to >85%[3]. Alternatively, stabilizing ligands like 2,2'-bipyridyl can be used, though they complicate downstream purification.

Q2: I am observing significant byproduct formation, specifically acetaldehyde, and my ester yield is dropping. How do I prevent this? Causality: This is a classic symptom of moisture contamination. Water in the system reacts with vinyl acetate to form vinyl alcohol, which rapidly tautomerizes into acetaldehyde. Furthermore, water drives the hydrolysis of your newly formed 4-bromobutyric acid vinyl ester back into the starting carboxylic acid. Solution: The system must be rigorously anhydrous. Distill the vinyl acetate prior to use to remove both moisture and the hydroquinone polymerization inhibitors. Dry the 4-bromobutyric acid under vacuum, and consider adding activated 4Å molecular sieves to the reaction flask to scavenge trace water generated or introduced during the reaction.

Q3: What is the optimal temperature profile? Should I heat the reaction to reflux to speed up the oxypalladation step? Causality: No. While increasing the temperature to the boiling point of vinyl acetate (~72°C) accelerates the reaction kinetics, it exponentially increases the rate of Pd(II) reduction to Pd(0)[3]. The catalyst will die before meaningful conversion is achieved. Solution: Maintain the reaction at ambient temperature (20°C to 25°C) [1]. The oxypalladation of 4-bromobutyric acid is sufficiently reactive at room temperature. If acceleration is absolutely necessary, do not exceed 40°C to 45°C, and combine this with the stepwise catalyst addition mentioned in Q1.

Q4: During concentration and workup, my product degrades or polymerizes. How do I isolate vinyl 4-bromobutyrate safely? Causality: Vinyl esters are highly susceptible to radical-initiated polymerization, especially when concentrated in the presence of trace metals (like Pd) or under excessive heat. Solution: First, quench the reaction by filtering the mixture through a tight pad of Celite to remove all particulate Pd(0). When removing the excess vinyl acetate and acetic acid byproduct in vacuo, keep the water bath temperature strictly below 35°C . If storing the final product, add a trace amount of inhibitor (e.g., 10-50 ppm of MEHQ) and store at -20°C under argon.

Part 3: Empirical Data Presentation

The following table summarizes the causal relationship between reaction parameters and the expected yield of 4-bromobutyric acid vinyl ester, demonstrating why specific protocol adjustments are necessary.

Reaction ConditionCatalyst StrategyTemp (°C)Expected Yield (%)Primary Failure Mode / Observation
Standard Batch5 mol% Pd(OAc)₂ (Single shot)65°C35 - 45%Rapid precipitation of Pd(0) black; reaction stalls early.
Standard Batch5 mol% Pd(OAc)₂ (Single shot)25°C60 - 70%Slow kinetics; catalyst dies before equilibrium is reached.
Optimized Stepwise 5 mol% Pd(OAc)₂ (3 portions) 25°C > 85% Sustained catalytic activity; high conversion.
Ligand Stabilized5 mol% Pd(OAc)₂ + 2,2'-bipyridyl50°C> 89%High yield, but requires acidic workup to remove the ligand.
Moisture Contaminated5 mol% Pd(OAc)₂ (Stepwise)25°C< 40%Hydrolysis of ester; strong acetaldehyde odor detected.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes the stepwise catalyst addition method to maximize the yield of 4-bromobutyric acid vinyl ester while preventing thermal degradation[1][3].

Reagents Required:

  • 4-Bromobutyric acid (1.0 eq, rigorously dried)

  • Vinyl acetate (15.0 eq, freshly distilled over CaH₂ to remove moisture/inhibitors)

  • Palladium(II) acetate, Pd(OAc)₂ (0.06 eq total, stored in a desiccator)

  • Celite 545 (for filtration)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add 4-bromobutyric acid (1.0 g, 6.0 mmol).

  • Solvent Addition: Inject freshly distilled vinyl acetate (8.3 mL, ~90 mmol) into the flask. Stir until the carboxylic acid is fully dissolved. The massive excess of vinyl acetate serves as both the reactant and the solvent to drive the equilibrium forward.

  • First Catalyst Charge (t = 0): Add the first portion of Pd(OAc)₂ (27 mg, 0.12 mmol, 0.02 eq). Seal the flask under argon and stir at ambient temperature (20–25°C). The solution will turn a deep red/orange color.

  • Second Catalyst Charge (t = 4 hours): Briefly open the flask under a positive flow of argon and add the second portion of Pd(OAc)₂ (27 mg, 0.12 mmol, 0.02 eq). This replenishes any Pd(II) that has been reduced to Pd(0).

  • Third Catalyst Charge (t = 8 hours): Add the final portion of Pd(OAc)₂ (27 mg, 0.12 mmol, 0.02 eq). Continue stirring the reaction mixture overnight (total reaction time ~16-18 hours)[1].

  • Quenching & Filtration: By the next morning, some black precipitate (Pd black) may be visible. Filter the entire reaction mixture through a 1-inch pad of Celite in a sintered glass funnel. Wash the pad with a small amount of cold ethyl acetate (5 mL) to ensure complete product recovery.

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the excess vinyl acetate and the acetic acid byproduct under reduced pressure. Critical: Maintain the water bath temperature below 35°C to prevent polymerization of the vinyl ester.

  • Purification: The resulting crude oil can be purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 4-bromobutyric acid vinyl ester as a colorless to pale yellow oil.

Sources

Optimization

Preventing hydrolysis and degradation of 4-bromobutyric acid vinyl ester during storage

Welcome to the Technical Support Center for reactive intermediates. 4-Bromobutyric acid vinyl ester (4-BBAVE) is a highly versatile, bifunctional building block used in advanced drug development and polymer synthesis. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive intermediates. 4-Bromobutyric acid vinyl ester (4-BBAVE) is a highly versatile, bifunctional building block used in advanced drug development and polymer synthesis. However, its dual reactivity—combining a radical-sensitive vinyl ester with a labile haloalkyl chain—makes it exceptionally prone to degradation during storage.

This guide provides researchers and scientists with field-proven, mechanistically grounded troubleshooting strategies to prevent hydrolysis, autopolymerization, and autocatalytic degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 4-BBAVE degrade and turn yellow/brown even when stored in a sealed bottle at room temperature? A: This is caused by a moisture-induced autocatalytic degradation loop. Vinyl esters are highly susceptible to hydrolytic degradation when exposed to trace water[1]. Moisture cleaves the vinyl ester linkage, yielding 4-bromobutyric acid and acetaldehyde (the latter causes the yellow/brown discoloration). The critical failure point is that the resulting 4-bromobutyric acid undergoes rapid intramolecular cyclization to form γ-butyrolactone, releasing hydrobromic acid (HBr). The liberated HBr drastically lowers the pH, acting as a potent catalyst that exponentially accelerates further ester hydrolysis.

Q2: I observed an unexpected increase in viscosity and insoluble particulates in my monomer. What caused this? A: Your monomer has undergone spontaneous free-radical polymerization. Unsaturated groups like vinyl esters can autopolymerize via unwanted radical processes triggered by ambient heat, UV light exposure, or trace peroxides[2]. Without the continuous presence of active polymerization inhibitors, side reactions occur that result in the formation of homopolymers or copolymers[3].

Q3: How do I choose the right polymerization inhibitor for long-term storage? A: The choice of inhibitor depends entirely on your atmospheric storage conditions. While 4-methoxyphenol (MEHQ) is a standard inhibitor[4], its radical-scavenging mechanism requires the presence of dissolved oxygen. If you purge your storage vial with 100% Argon to prevent moisture intrusion, MEHQ becomes completely ineffective. For strict inert-gas storage, you must use an oxygen-independent inhibitor like Butylated hydroxytoluene (BHT) or Phenothiazine (PTZ)[2].

Part 2: Degradation Pathways & Mitigation Data

Understanding the causality behind degradation is essential for designing a robust storage protocol. The following tables summarize the quantitative and mechanistic parameters required to stabilize 4-BBAVE.

Table 1: Degradation Pathways and Causality
Degradation PathwayEnvironmental TriggerPrimary Chemical MechanismMitigation Strategy
Hydrolysis Moisture (H2O)Cleavage of vinyl ester linkage into acid and aldehyde3Å Molecular sieves, strict desiccation
Autocatalytic Acidification Free HBr accumulationIntramolecular cyclization of 4-bromobutyric acidAcid-scavenging, sub-zero storage (-20°C)
Free-Radical Polymerization UV Light / HeatCross-linking of vinyl groupsAmber vials, BHT/MEHQ addition
Table 2: Quantitative Comparison of Polymerization Inhibitors
InhibitorWorking ConcentrationOxygen RequirementTemperature StabilityBest Use Case
MEHQ (4-Methoxyphenol)10 - 100 ppmRequired (Dissolved O2)ModerateShort-term ambient storage
BHT (Butylated hydroxytoluene)50 - 200 ppmNot Required HighLong-term inert gas storage
Phenothiazine (PTZ)10 - 50 ppmNot Required Very HighHigh-temperature distillation

Part 3: Visualizing Degradation and Storage Workflows

To effectively combat degradation, we must map the chemical pathways and the corresponding physical interventions.

Degradation A 4-Bromobutyric Acid Vinyl Ester B Hydrolysis (Moisture/Acid) A->B H2O D Polymerization (Heat/UV) A->D Radicals C 4-Bromobutyric Acid + Acetaldehyde B->C F Cyclization C->F Intramolecular E Poly(vinyl 4-bromobutyrate) D->E G γ-Butyrolactone + HBr (Autocatalyst) F->G G->B H+ Catalysis

Degradation mechanisms of 4-bromobutyric acid vinyl ester.

StorageWorkflow S1 1. Vacuum Distillation (Remove H2O/Polymers) S2 2. Inhibitor Addition (e.g., 100 ppm BHT) S1->S2 S3 3. Desiccation (3Å Molecular Sieves) S2->S3 S4 4. Inert Gas Purge (Argon/N2) S3->S4 S5 5. Amber Vial (UV Protection) S4->S5 S6 6. Sub-zero Storage (-20°C) S5->S6

Step-by-step stabilization and storage workflow.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to be verified. The following workflows integrate active stabilization with built-in Quality Control (QC) checkpoints to ensure the integrity of your monomer.

Protocol 1: Purification and Stabilization Workflow

Objective: Remove existing degradation products and establish a stable chemical environment for long-term storage.

  • Pre-distillation Inhibition: Add 50 ppm Phenothiazine (PTZ) to the crude 4-BBAVE mixture.

    • Causality: PTZ is a high-temperature, oxygen-independent radical scavenger that prevents the vinyl groups from polymerizing in the heated distillation pot.

  • Vacuum Distillation: Perform fractional distillation under high vacuum.

    • Causality: Vacuum lowers the boiling point, minimizing thermal stress on the vinyl ester linkage. Discard the first 5% (contains moisture/acetaldehyde) and the last 10% (contains polymers/γ-butyrolactone).

  • Post-distillation Stabilization: Immediately dose the purified main fraction with 100 ppm BHT.

    • Causality: BHT provides long-term radical scavenging without requiring dissolved oxygen, making it compatible with the subsequent inert gas purging[3].

  • Desiccation: Add activated 3Å molecular sieves (10% w/v) to the storage vessel.

    • Causality: 3Å sieves selectively trap water molecules without absorbing the larger monomer, halting the initiation of hydrolytic degradation.

  • Packaging: Aliquot the stabilized monomer into amber glass vials. Purge the liquid and headspace heavily with Argon gas, then seal with PTFE-lined caps.

    • Causality: Argon is heavier than nitrogen and effectively blankets the liquid, displacing moisture. Amber glass blocks UV-initiated radical formation. PTFE prevents the halogenated monomer from degrading the septum.

  • Storage: Transfer immediately to a -20°C freezer.

Protocol 2: Quality Control (Self-Validation)

Objective: Validate the success of Protocol 1 before committing the monomer to a multi-month storage cycle.

  • Moisture Titration (Karl Fischer): Extract a 1 mL aliquot and run a coulometric Karl Fischer titration.

    • Validation Metric: The moisture content must be < 50 ppm . If higher, replace the molecular sieves and re-purge with Argon.

  • Acid Value Titration: Titrate a sample against 0.1 M KOH to check for HBr and 4-bromobutyric acid.

    • Validation Metric: The acid value must be < 0.1 mg KOH/g . Elevated acid values indicate that the autocatalytic degradation loop has already begun.

  • 1H NMR Spectroscopy: Dissolve a drop of the monomer in CDCl3.

    • Validation Metric: Confirm the presence of sharp vinyl proton doublets of doublets (dd) at ~4.5–5.0 ppm. The baseline between 1.0–3.0 ppm must be flat; broad peaks in this region indicate the presence of poly(vinyl 4-bromobutyrate).

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Load for 4-Bromobutyric Acid Vinyl Ester Production

Welcome to the Technical Support Center for the synthesis of 4-bromobutyric acid vinyl ester via palladium-catalyzed transvinylation. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-bromobutyric acid vinyl ester via palladium-catalyzed transvinylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and optimized experimental outcomes. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction

The palladium-catalyzed transvinylation of carboxylic acids with vinyl acetate is an efficient method for the synthesis of vinyl esters. This reaction is particularly valuable for producing functionalized monomers like vinyl 4-bromobutanoate, a key building block in the development of novel polymers and for further synthetic modifications. The optimization of the palladium catalyst load is a critical parameter that directly influences reaction efficiency, yield, and overall cost-effectiveness. This guide will provide a comprehensive overview of the synthesis, with a special focus on troubleshooting and optimizing the catalyst concentration.

Experimental Protocols

Synthesis of Vinyl 4-Bromobutanoate

This protocol is adapted from a published procedure for the synthesis of vinyl bromobutanoate and is intended as a starting point for your experiments.[1]

Materials:

  • 4-bromobutyric acid

  • Vinyl acetate (inhibitor-free)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium hydroxide (KOH)

  • Petroleum ether

  • Celite

Procedure:

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobutyric acid (1.0 eq), potassium hydroxide (0.1 eq), and palladium(II) acetate (0.05 eq) in vinyl acetate (10.0 eq).

  • Reaction Execution: Stir the reaction mixture at 60 °C for 16 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad thoroughly with petroleum ether.

    • Combine the filtrate and the washings.

  • Purification:

    • Remove the excess vinyl acetate and petroleum ether under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl 4-bromobutanoate.

Data Presentation

Effect of Palladium Catalyst Loading on Reaction Yield

The concentration of the palladium catalyst is a critical factor in this transvinylation reaction. The following table provides illustrative data on how varying the catalyst loading can impact the reaction yield and time. These values are intended to guide your optimization experiments.

Catalyst Loading (mol%)Reaction Time (hours)Typical Yield (%)Observations
12440-50Slow reaction rate, may not go to completion.
2.51860-70Moderate reaction rate with good yield.
516>65Efficient reaction with a good balance of speed and yield.[1]
1012>65Faster reaction, but with diminishing returns on yield and increased cost.

Visualizations

Catalytic Cycle of Palladium-Catalyzed Transvinylation

Catalytic Cycle Pd(II) Pd(II) Intermediate_A Pd(II)-carboxylate Pd(II)->Intermediate_A + 4-bromobutyric acid Intermediate_B Vinyl Acetate Coordination Intermediate_A->Intermediate_B + Vinyl Acetate Intermediate_C Insertion & β-hydride elimination Intermediate_B->Intermediate_C Intermediate_C->Pd(II) Regeneration Product Vinyl 4-bromobutanoate Intermediate_C->Product Byproduct Acetic Acid Intermediate_C->Byproduct Troubleshooting Workflow Start Low or No Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions Catalyst->Conditions Catalyst OK Solution_Catalyst Use fresh catalyst Increase loading Add stabilizing ligand Catalyst->Solution_Catalyst Inactive Reagents Assess Reagent Quality Conditions->Reagents Conditions OK Solution_Conditions Confirm temperature Ensure inert atmosphere Check stirring Conditions->Solution_Conditions Incorrect SideReactions Investigate Side Reactions Reagents->SideReactions Reagents OK Solution_Reagents Use pure, dry reagents Remove inhibitor from vinyl acetate Reagents->Solution_Reagents Impure Solution_SideReactions Adjust temperature Screen different catalysts/ligands SideReactions->Solution_SideReactions Present

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Bromobutyric Acid Vinyl Ester Transesterification

Welcome to the technical support center for the transesterification of 4-bromobutyric acid to its vinyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the transesterification of 4-bromobutyric acid to its vinyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address the nuanced issues that can lead to low conversion rates and other experimental setbacks. Our approach is grounded in mechanistic principles and practical, field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: I'm seeing very low to no conversion of my 4-bromobutyric acid to the vinyl ester. What are the most common initial checks I should perform?

A1: When faced with low or no conversion, it's crucial to systematically verify your starting materials and reaction setup. Here’s a checklist of initial steps:

  • Reagent Purity and Integrity:

    • 4-Bromobutyric Acid Quality: This is a primary suspect. 4-Bromobutyric acid can be prone to intramolecular cyclization, especially in the presence of moisture, to form γ-butyrolactone.[1][2] This side reaction consumes your starting material. Confirm the purity of your 4-bromobutyric acid via NMR or titration. If you suspect contamination, consider purification by recrystallization or distillation, though distillation can also promote lactone formation if water is present.[1]

    • Vinyl Acetate Quality: Ensure your vinyl acetate is fresh and free from polymerization inhibitors, or that any inhibitors have been removed if your catalytic system is sensitive to them. The presence of acetaldehyde, a hydrolysis product, can also interfere with some catalysts.

    • Solvent and Reagent Anhydrousness: Water is a significant inhibitor of transesterification.[3][4] It can hydrolyze the vinyl ester, consume the catalyst (especially base catalysts), and lead to the aforementioned cyclization of the starting material.[5] Ensure all solvents and reagents are rigorously dried. Using molecular sieves in the reaction can help scavenge any trace amounts of water.[6]

  • Catalyst Activity:

    • Catalyst Choice and Handling: Whether you are using a palladium-based catalyst, an enzyme like lipase, or an acid/base catalyst, its activity is paramount.[7][8] Ensure it has been stored correctly and has not been deactivated. For solid catalysts, ensure proper activation procedures have been followed.

    • Catalyst Loading: Inadequate catalyst loading will result in a slow or incomplete reaction. Conversely, excessive catalyst can sometimes lead to unwanted side reactions.[7]

  • Reaction Conditions:

    • Temperature: Transesterification reactions are often temperature-sensitive.[3] Ensure your reaction is being conducted at the optimal temperature for your specific catalyst system. Temperatures that are too low will result in slow kinetics, while excessively high temperatures can lead to catalyst decomposition or side reactions.[6]

    • Mixing: In heterogeneous catalysis, or with partially miscible reactants, efficient mixing is critical to ensure proper contact between the reactants and the catalyst.

Q2: My reaction starts but then seems to stall, with conversion plateauing at a low level. What could be causing this equilibrium issue?

A2: A stalled reaction often points to an equilibrium issue or catalyst deactivation. Transesterification is a reversible process.[3][9] To drive the reaction towards the product, Le Chatelier's principle must be applied.

  • Driving the Equilibrium: The most common strategy is to use a large excess of the vinylating agent (e.g., vinyl acetate).[8] This stoichiometric imbalance pushes the equilibrium towards the formation of the desired vinyl 4-bromobutyrate. Another effective method is the removal of the byproduct. In the case of transesterification with vinyl acetate, the byproduct is acetaldehyde. While its removal can be challenging due to its low boiling point, conducting the reaction under a slight vacuum (if the solvent and other reactants' boiling points allow) can help.

  • Catalyst Deactivation: The reaction may also stall due to the gradual deactivation of the catalyst.

    • Poisoning: Trace impurities in your starting materials or solvent can act as catalyst poisons.

    • Thermal Instability: For enzymatic catalysts like lipases, prolonged exposure to non-optimal temperatures can lead to denaturation and loss of activity.[6]

    • Product Inhibition: In some enzymatic reactions, the product itself can inhibit the enzyme, slowing down the reaction as the product concentration increases.

Troubleshooting Guide: Specific Scenarios

Scenario 1: Low Conversion with Palladium-Based Catalysis

Issue: You are using a common palladium catalyst (e.g., palladium acetate with a ligand) for the vinyl exchange reaction between 4-bromobutyric acid and vinyl acetate, but the yield of vinyl 4-bromobutanoate is poor.[10]

  • Inadequate Ligand or Ligand:Metal Ratio:

    • Explanation: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[8] An incorrect ligand or a suboptimal ligand-to-palladium ratio can lead to catalyst decomposition (formation of palladium black) or low catalytic activity.

    • Troubleshooting Steps:

      • Verify Ligand Choice: For vinyl ester transesterification, bidentate nitrogen-containing ligands like 1,10-phenanthroline or 2,2'-bipyridyl are often effective.[8]

      • Optimize Ligand:Metal Ratio: Systematically vary the ligand-to-palladium ratio to find the optimal conditions. A common starting point is a 1.1:1 to 2:1 molar ratio of ligand to palladium.

      • Monitor for Catalyst Decomposition: The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition. If this occurs, reconsider your ligand choice, ratio, and ensure strictly anaerobic conditions if your catalyst system is air-sensitive.

  • Presence of Water or Other Nucleophiles:

    • Explanation: As mentioned, water is detrimental. Other nucleophiles, such as alcohols, can also compete in the transesterification process, leading to undesired byproducts.

    • Troubleshooting Steps:

      • Rigorous Drying: Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents, and consider adding freshly activated molecular sieves to the reaction mixture.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from the air from entering the reaction.

  • Sub-optimal Reaction Temperature:

    • Explanation: Palladium-catalyzed reactions often have a specific temperature window for optimal activity.

    • Troubleshooting Steps:

      • Temperature Screening: Perform small-scale reactions at various temperatures (e.g., room temperature, 40 °C, 60 °C) to identify the optimal condition.

      • Monitor for Side Reactions: At higher temperatures, be vigilant for potential side reactions, such as decomposition of the starting material or product.

G cluster_start Initial Setup cluster_troubleshoot Troubleshooting Steps cluster_analysis Analysis & Refinement cluster_end Outcome start Low Conversion Observed reagent_check Verify Reagent Purity (4-Bromobutyric Acid, Vinyl Acetate) start->reagent_check catalyst_check Optimize Catalyst System (Ligand, Ratio) reagent_check->catalyst_check If reagents are pure condition_check Screen Reaction Conditions (Temperature, Time) catalyst_check->condition_check If catalyst system is appropriate analyze Analyze Results (NMR, GC-MS) condition_check->analyze refine Refine Protocol analyze->refine end Improved Conversion analyze->end If conversion is high refine->catalyst_check refine->condition_check Iterate optimization

Caption: Troubleshooting workflow for low conversion in palladium-catalyzed transesterification.

Scenario 2: Low Yields with Lipase-Catalyzed Transesterification

Issue: You are employing a lipase (e.g., Candida antarctica lipase B, Novozym® 435) for a "green" synthesis approach, but the conversion to vinyl 4-bromobutanoate is unsatisfactory.[6][11]

  • Sub-optimal Water Activity (aw):

    • Explanation: Lipases require a minimal amount of water to maintain their catalytically active conformation.[12] However, excess water will promote the reverse reaction, hydrolysis.[6] The optimal water activity is a delicate balance.

    • Troubleshooting Steps:

      • Control Water Content: If using an organic solvent, ensure it has the appropriate level of water saturation for your specific lipase. This can be achieved by adding a known amount of water or by using salt hydrate pairs to control the humidity of the reaction environment.

      • Use of Molecular Sieves: While seemingly counterintuitive, adding a small, controlled amount of molecular sieves can help to remove the water produced during the esterification, thus shifting the equilibrium towards the product.[6]

  • Solvent Choice and Substrate Inhibition:

    • Explanation: The choice of organic solvent can significantly impact lipase activity.[13] Furthermore, high concentrations of either the 4-bromobutyric acid or the vinyl acetate can inhibit the enzyme.[6][13]

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of non-polar organic solvents (e.g., hexane, toluene, tert-butanol) to find one that provides the best enzyme activity and substrate solubility.

      • Substrate Concentration Optimization: Perform kinetic studies at varying concentrations of both 4-bromobutyric acid and vinyl acetate to identify any substrate inhibition and determine the optimal molar ratio. A 1:4 molar ratio of acid to vinyl acetate has been shown to be effective in some systems, but higher excesses of vinyl acetate can sometimes lead to inactivation.[13]

  • Temperature and pH Mismatch:

    • Explanation: Every enzyme has an optimal temperature and pH range for activity. Deviating from these can lead to reduced activity or irreversible denaturation.[6]

    • Troubleshooting Steps:

      • Temperature Optimization: Screen a range of temperatures, typically between 30-60 °C for most common lipases.[13]

      • pH Control: While pH is less of a concept in non-aqueous media, the acidic nature of the 4-bromobutyric acid can affect the microenvironment of the enzyme. The addition of a non-reactive base or using a buffered enzyme preparation might be necessary.

ParameterTypical RangeKey Considerations
Temperature 30 - 60 °CHigher temperatures can increase reaction rate but also risk enzyme denaturation.[6][13]
Substrate Ratio (Acid:Vinyl Ester) 1:2 to 1:5A moderate excess of vinyl ester is often beneficial, but a very high excess can inhibit the lipase.[13]
Enzyme Loading 5 - 15 mg/mLDependent on the specific activity of the lipase preparation.
Solvent Non-polar (e.g., Heptane, Toluene)Solvent choice affects enzyme activity and substrate solubility.
Water Activity (aw) Low but non-zeroEssential for enzyme conformation; excess water promotes hydrolysis.[12]
Scenario 3: Product Instability and Side Reactions

Issue: You observe the formation of the desired vinyl 4-bromobutanoate, but it seems to be unstable under the reaction or workup conditions, or significant byproducts are being formed.

  • Intramolecular Cyclization (Lactonization):

    • Explanation: The 4-bromobutyrate moiety is susceptible to intramolecular cyclization to form γ-butyrolactone, particularly in the presence of nucleophiles or bases, or at elevated temperatures.[1]

    • Troubleshooting Steps:

      • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, catalyst) that still afford a reasonable reaction rate.

      • Careful Workup: During the workup, avoid strong bases and prolonged heating. A rapid aqueous wash with a mild bicarbonate solution followed by drying and solvent removal under reduced pressure at low temperatures is recommended.

      • Purification Strategy: Purification by column chromatography on silica gel is generally preferred over distillation to avoid thermal decomposition.[14]

  • Side Reactions of the Bromo Group:

    • Explanation: The bromine atom is a leaving group and can participate in nucleophilic substitution reactions, especially if there are nucleophiles present in the reaction mixture.

    • Troubleshooting Steps:

      • Purity of Reagents: Ensure all reagents are free from nucleophilic impurities.

      • Choice of Base (if applicable): If a base is required, use a non-nucleophilic, sterically hindered base.

G cluster_reactants Starting Materials cluster_conditions Conditions cluster_products Products start_acid 4-Bromobutyric Acid lactone γ-Butyrolactone start_acid->lactone Intramolecular Cyclization start_ester Vinyl 4-bromobutanoate start_ester->lactone Intramolecular Cyclization substitution_product Substitution Byproduct start_ester->substitution_product Nucleophilic Substitution water Water / Nucleophiles water->lactone water->substitution_product heat_base Heat / Base heat_base->lactone

Caption: Potential side reaction pathways for 4-bromobutyric acid and its vinyl ester.

References

  • BenchChem Technical Support Team. (2025).
  • Uejima, A., et al. (1999). Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. Chirality, 11(7), 559-64. [Link]

  • Kowalczyk, M., et al. (2021). Palladium Catalyzed α,β-Homodiarylation of Vinyl Esters in Aqueous Medium. Molecules, 26(21), 6475. [Link]

  • Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Technoilogy. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • Dutta, N. N., et al. (2004). Transesterification of 2-o-Benzylglycerol with Vinyl Acetate by Immobilized Lipase: Study of Reaction and Deactivation Kinetics. Organic Process Research & Development, 8(2), 167-172. [Link]

  • Thangaraj, B., et al. (2021). Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review. Environmental Science and Pollution Research, 28(41), 57574-57600. [Link]

  • Marchetti, J. M., et al. (2010). Emerging Risks in the Biodiesel Production by Transesterification of Virgin and Renewable Oils. Energy & Fuels, 24(11), 6079-6085. [Link]

  • BenchChem. (2025).
  • CN1760167A. (2006). Method for producing bromo butyric acid.
  • US5214172A. (1993). Catalytic transvinylation of vinyl esters.
  • Unknown. (2025).
  • Williams, C. K., et al. (2019). Mechanistic Study of Palladium-Catalyzed Hydroesterificative Copolymerization of Vinyl Benzyl Alcohol and CO. Organometallics, 38(8), 1735-1743. [Link]

  • Liskon Biological. (2024). Introduction to 4-Bromobutyric Acid Methyl Ester. Liskon Biological. [Link]

  • Unknown. (Unknown). Optimization of lipase-mediated transesterification. ResearchGate. [Link]

  • Ghail, A., et al. (2021). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Catalysts, 11(11), 1369. [Link]

  • Fors, B. P., et al. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 132(39), 13652-13653. [Link]

  • Organic Chemistry Portal. (Unknown). Ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • EP0913381B1. (2002). Method for purifying a bromine compound.
  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Ghorai, P., et al. (2016). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 6(102), 100018-100024. [Link]

  • Kalleder, F., et al. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Designed Monomers and Polymers, 23(1), 134-142. [Link]

  • US8492598B2. (2013). Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • Jebrane, M., & Sebe, G. (2008). A new process for the esterification of wood by reaction with vinyl esters. Holzforschung, 62(1), 103-109. [Link]

  • Coumes, F., et al. (2015). Functional Degradable Polymers by Radical Ring-Opening Copolymerization of MDO and Vinyl Bromobutanoate: Synthesis, Degradability and Post-Polymerization Modification. Polymer Chemistry, 6(32), 5917-5926. [Link]

  • Deller, R. C., et al. (2017). Synthesis of Degradable Poly(vinyl alcohol) by Radical Ring-Opening Copolymerization and Ice Recrystallization Inhibition Activity. Macromolecules, 50(17), 6539-6547. [Link]

  • US3691021A. (1972). Process for purification of vinyl acetate by extractive distillation.

Sources

Troubleshooting

Technical Support Center: Poly(Vinyl 4-Bromobutyrate) Synthesis &amp; Troubleshooting

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the polymerization of functionalized vinyl esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the polymerization of functionalized vinyl esters.

The synthesis of poly(vinyl 4-bromobutyrate) (PVBr) presents a unique dual-challenge: you must control the highly reactive, unconjugated propagating radical typical of vinyl esters, while simultaneously preserving the highly labile primary alkyl bromide on the pendant group. Failure to balance these thermodynamic and kinetic factors results in unwanted byproducts such as branched networks, regio-defects, and the loss of the bromine functional handle.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity polymerization.

Troubleshooting Matrix: Quantitative Optimization

The table below summarizes the critical reaction parameters required to transition from an uncontrolled conventional free radical polymerization (FRP) to a highly controlled Reversible Addition-Fragmentation chain Transfer (RAFT) system.

ParameterUnoptimized (Conventional FRP)Optimized (RAFT/MADIX)Mechanistic Impact on Byproducts
Initiator (AIBN) > 1.0 mol%0.1 - 0.2 mol%Low initiator concentration reduces bimolecular radical termination events.
Temperature > 80 °C60 °CLower thermal energy minimizes head-to-head addition defects and thermal degradation of the bromide[1].
Solvent Protic / UndriedAnhydrous Benzene / BulkAprotic, dry environments prevent nucleophilic substitution/hydrolysis of the primary bromide[2].
CTA:Initiator Ratio N/A (0:1)5:1 to 10:1A high ratio ensures living character, keeping active radical concentration low to suppress chain transfer to polymer[3].
Dispersity (Ð) > 2.0< 1.3A narrow molecular weight distribution indicates the successful suppression of branching and irreversible transfer[4].

Deep-Dive FAQs: Understanding Causality

Q1: Why do I observe high dispersity (Ð > 2.0) and severe branching in my PVBr synthesis? A1: Vinyl esters are classified as "less activated monomers" (LAMs). Because the ester oxygen is adjacent to the vinyl group, the resulting propagating radical is highly reactive and poorly stabilized by resonance[3]. In conventional FRP, these highly reactive radicals readily abstract hydrogen atoms from the polymer backbone (intermolecular chain transfer) or from their own chain via backbiting (intramolecular transfer). This generates mid-chain radicals that propagate to form branched byproducts and broadens the molecular weight distribution[4]. Solution: Transition to a RAFT/MADIX polymerization system to reversibly deactivate the propagating radicals, keeping their instantaneous concentration extremely low and statistically favoring linear propagation over transfer events.

Q2: I am using a standard trithiocarbonate RAFT agent, but my vinyl 4-bromobutyrate won't polymerize. Why? A2: The choice of Chain Transfer Agent (CTA) is dictated by the stability of the monomer's radical. Trithiocarbonates form highly stable intermediate radicals. When a highly reactive vinyl ester radical adds to a trithiocarbonate, the resulting intermediate is so stable that it refuses to fragment, effectively inhibiting the polymerization[4]. Solution: You must use a xanthate (O-alkyl S-alkyl dithiocarbonate) or a specific dithiocarbamate. The oxygen atom in the xanthate donates electron density, destabilizing the intermediate radical just enough to promote rapid fragmentation, thereby maintaining the polymerization rate while providing control[4].

Q3: How can I prevent the loss of the pendant bromine functional group during polymerization? A3: The 4-bromobutyrate moiety contains a primary alkyl bromide, which is an excellent leaving group and highly susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. Vinyl 4-bromobutyrate is typically synthesized via a palladium-catalyzed vinyl exchange reaction between vinyl acetate and 4-bromobutyric acid, using KOH as a co-catalyst[1]. If residual base or moisture remains in the monomer, or if nucleophilic solvents are used during polymerization, the bromide will be cleaved, forming hydroxyl or alkene byproducts. Solution: Ensure strict anhydrous conditions and rigorous monomer purification (detailed in the protocol below). Use non-nucleophilic solvents like dry benzene or anisole[2].

Logical Relationships & Workflow Visualizations

To conceptualize the competing pathways during VBr polymerization, refer to the logical diagram below.

G VBr Vinyl 4-bromobutyrate Radical FRP Conventional FRP VBr->FRP Uncontrolled RAFT RAFT/MADIX Control VBr->RAFT Xanthate CTA Branching Chain Transfer to Polymer (Branching) FRP->Branching H-abstraction Hydrolysis Bromide Hydrolysis (Nucleophilic Attack) FRP->Hydrolysis Moisture/Base HeadToHead Head-to-Head Addition (Defects) FRP->HeadToHead Kinetic defects Linear Linear Poly(VBr) Retained Bromide RAFT->Linear Reversible Deactivation

Caption: Pathways of vinyl 4-bromobutyrate polymerization: uncontrolled side reactions vs. RAFT control.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol: RAFT/MADIX Polymerization of Vinyl 4-Bromobutyrate

Step 1: Monomer Purification

  • Action: Pass the crude synthesized VBr through a basic alumina column to remove acidic impurities and residual Pd(OAc)2 catalyst. Follow this with vacuum distillation over calcium hydride (CaH2)[2].

  • Causality: Residual acids or bases will catalyze the hydrolysis of the ester linkage or the substitution of the primary bromide at elevated polymerization temperatures.

  • Validation: Perform 1H NMR on the distillate. Proceed only if there are no broad carboxylic acid peaks (~10-12 ppm) and no vinylic protons corresponding to unreacted vinyl acetate (4.5-5.0 ppm).

Step 2: Reaction Assembly

  • Action: In a flame-dried Schlenk flask, combine VBr, O-ethyl S-(1-methoxycarbonylethyl) xanthate (CTA), and Azobisisobutyronitrile (AIBN) in a molar ratio of [M]:[CTA]:[I] = 100:1:0.2. Dissolve in anhydrous benzene (50% v/v).

  • Causality: The 5:1 CTA to Initiator ratio ensures that the vast majority of chains are initiated by the fragmentation of the RAFT agent rather than primary radical termination, preserving end-group fidelity.

Step 3: Deoxygenation

  • Action: Perform 4 consecutive freeze-pump-thaw cycles.

  • Causality: Oxygen is a potent radical scavenger that will react with the propagating species to form unwanted peroxy byproducts, completely inhibiting the controlled polymerization.

  • Validation: During the final thaw cycle under static vacuum, observe the liquid. Proceed only if no gas bubbles evolve from the solution.

Step 4: Polymerization & Quenching

  • Action: Immerse the sealed Schlenk flask in a pre-heated oil bath at 60 °C for 16 hours[1]. To halt the reaction, remove the flask, open it to the atmosphere (introducing O2), and plunge it into liquid nitrogen.

  • Causality: 60 °C provides sufficient thermal energy to decompose AIBN while remaining low enough to suppress head-to-head kinetic additions and thermal bromide degradation. Rapid cooling and oxygen exposure instantly terminate all radical activity.

Step 5: Isolation & Final Validation

  • Action: Dilute the viscous mixture with a minimal amount of THF and precipitate dropwise into a 10-fold excess of cold methanol. Filter and dry under vacuum.

  • Validation:

    • SEC/GPC: Dispersity (Ð) must be < 1.3, confirming the absence of branching[4].

    • FT-IR: Confirm the presence of a strong C-Br stretching vibration at ~550-650 cm⁻¹, proving the functional handle survived the polymerization intact[1].

Workflow Prep Monomer Purification Setup Schlenk Setup (VBr + CTA + AIBN) Prep->Setup Pure VBr FPT Freeze-Pump-Thaw (Deoxygenation) Setup->FPT Anhydrous Poly Polymerization (60°C, 16h) FPT->Poly O2 free Purify Precipitation (Cold MeOH) Poly->Purify Quench Validate Validation (NMR, SEC, FTIR) Purify->Validate Isolated

Caption: Self-validating experimental workflow for the controlled RAFT polymerization of VBr.

Sources

Optimization

Technical Support Center: Purification &amp; Distillation Methods for Crude 4-Bromobutyric Acid Vinyl Ester

Welcome to the Technical Support Center for the handling, purification, and distillation of 4-bromobutyric acid vinyl ester (also known as vinyl 4-bromobutyrate). As an intermediate critical to the synthesis of complex p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, purification, and distillation of 4-bromobutyric acid vinyl ester (also known as vinyl 4-bromobutyrate). As an intermediate critical to the synthesis of complex pharmaceuticals—such as[1]—this compound presents unique processing challenges.

As Application Scientists, we have designed this guide to move beyond basic protocols. We will dissect the causality behind common experimental failures and provide self-validating workflows to ensure high-yield, high-purity recovery of your target molecule.

Part 1: Core Principles & Causality (The "Why")

Purifying crude 4-bromobutyric acid vinyl ester is notoriously difficult because it is a "dual-threat" molecule . It contains two highly reactive moieties that demand contradictory handling conditions:

  • The Polymerizable Vinyl Group: Vinyl esters are highly susceptible to free-radical polymerization. To prevent the crude mixture from polymerizing into a solid gel during heating, radical-trapping antioxidants (RTAs) must be employed.

  • The Thermally Labile Alkyl Bromide: The 4-bromobutyrate chain is prone to thermal dehydrohalogenation. If heated excessively, the molecule eliminates hydrogen bromide (HBr). This HBr release autocatalytically degrades the remaining ester and turns the product a dark, acidic brown.

The Oxygen Paradox in Polymerization Inhibition

The most common point of failure during distillation is the incorrect choice of inhibitor. Many researchers default to using [2]. However, MEHQ is a phenolic RTA that strictly requires dissolved molecular oxygen to form stable peroxy radicals and halt polymerization[3].

Because the thermal lability of the bromide requires distillation under high vacuum (to lower the boiling point), the system becomes completely anaerobic. Under vacuum, oxygen is evacuated, rendering MEHQ functionally useless [4]. To successfully distill this compound, you must switch to an aminic RTA like, which traps thermally generated alkyl radicals directly in the absence of oxygen[3].

Catalyst-Induced Degradation

The standard synthesis of this compound involves the[5]. If residual Pd(II) is not removed prior to distillation, it reduces to palladium black at high temperatures, acting as a nucleation site for runaway polymerization.

Part 2: Troubleshooting & FAQs

Q1: My distillation flask polymerized into a solid block despite adding MEHQ. What went wrong? A: You experienced the "Oxygen Paradox." Because you distilled under vacuum, you removed the oxygen that MEHQ requires to function[3]. For vacuum distillation, you must add 200–500 ppm of Phenothiazine (PTZ) to the distillation pot, as it functions anaerobically[4].

Q2: The distilled product has a yellowish tint and fumes slightly when exposed to air. Why? A: This is a classic signature of thermal degradation via dehydrohalogenation. Your distillation temperature likely exceeded 130 °C. Ensure your vacuum is strictly maintained at or below 5 Torr so the compound distills safely at [1].

Q3: How can I ensure my purified product remains stable during long-term storage? A: Once distilled, the product is highly reactive. Immediately add 50–100 ppm of to the purified distillate[6]. Store it in an amber bottle at 2–8 °C with a headspace of dry air (do not purge with 100% Argon/Nitrogen, as MEHQ needs trace oxygen to protect the product during storage)[3].

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology ensures the safe purification of crude vinyl 4-bromobutyrate synthesized via Pd-catalyzed transvinylation[5].

Step 1: Pre-Distillation Catalyst Removal

  • Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash with saturated aqueous NaHCO₃ to neutralize residual acids.

  • Pass the organic layer through a short pad of Celite and silica gel.

  • Self-Validation Check: The filtrate must be completely free of black particulates (palladium black).

Step 2: Solvent Evaporation

  • Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 35 °C to prevent premature degradation.

Step 3: Anaerobic Inhibitor Addition

  • To the concentrated crude oil, add Phenothiazine (PTZ) at a concentration of 200–500 ppm[3]. Stir until completely dissolved.

Step 4: Short-Path Vacuum Distillation

  • Transfer the inhibited crude to a short-path distillation apparatus.

  • Apply a high vacuum (target: 5 Torr) before applying heat.

  • Gradually heat the oil bath. The target fraction will distill at [1].

  • Collect the main fraction in a receiver flask pre-cooled in an ice bath.

  • Self-Validation Check: The distillate must be a clear, colorless oil[1]. Take a small aliquot and test the pH in water; a highly acidic reading indicates failed temperature control (HBr release).

Step 5: Post-Distillation Stabilization

  • Immediately add 50–100 ppm of MEHQ to the receiver flask[2].

  • Seal under a dry air atmosphere and store at 2–8 °C.

Part 4: Quantitative Data Summary

Table 1: Physical Properties & Distillation Parameters
PropertyTarget ValueCausality / Operational Impact
Boiling Point 120–130 °C at 5 TorrExceeding 130 °C triggers dehydrohalogenation (HBr release).
Appearance Clear, colorless oilYellow/brown discoloration indicates thermal degradation.
1H NMR Marker dd at ~6.72 ppm (J=15.7, 7.9)[1]Confirms the structural integrity of the vinyl ester group.
Table 2: Polymerization Inhibitor Selection Guide
InhibitorChemical ClassOxygen RequirementOperational Phase
Phenothiazine (PTZ) Aminic RTAAnaerobic (No O₂ needed)[3]Added to the crude pot prior to vacuum distillation.
MEHQ Phenolic RTAAerobic (Requires O₂)[3]Added to the final purified product for long-term storage[2].

Part 5: Visual Workflows

Pathways SM 4-Bromobutyric Acid + Vinyl Acetate Cat Pd(OAc)2 Catalyst Transvinylation SM->Cat Prod 4-Bromobutyric Acid Vinyl Ester Cat->Prod Deg1 Polymerization (Free Radical) Prod->Deg1 Heat / No Inhibitor Deg2 Dehydrohalogenation (Thermal/HBr Release) Prod->Deg2 Excessive Heat (>130°C) Prev1 Inhibited by PTZ (Anaerobic) Deg1->Prev1 Prev2 Prevented by High Vacuum (< 5 Torr) Deg2->Prev2

Figure 1: Synthesis and degradation pathways of vinyl 4-bromobutyrate, highlighting interventions.

Workflow Step1 1. Crude Reaction Mixture (Contains Pd catalyst & Acetic Acid) Step2 2. Filtration / Silica Pad (Removes Pd Catalyst) Step1->Step2 Step3 3. Concentration in Vacuo (Removes Excess Vinyl Acetate) Step2->Step3 Step4 4. Add PTZ Inhibitor (100-500 ppm) Step3->Step4 Step5 5. Short-Path Vacuum Distillation (120-130°C at 5 Torr) Step4->Step5 Step6 6. Add MEHQ Stabilizer (For Long-Term Storage) Step5->Step6 Step7 7. Purified Vinyl 4-Bromobutyrate (Clear Oil) Step6->Step7

Figure 2: Step-by-step purification and distillation workflow for crude vinyl 4-bromobutyrate.

References

  • [1] WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. Google Patents. Available at:

  • [3] The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. ResearchGate. Available at:[Link]

  • [4] US5034156A - Method for inhibiting the polymerization of acrylic acid. Google Patents. Available at:

  • [2] What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. Vinati Organics. Available at:[Link]

  • [5] Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 4-Bromobutyric Acid Vinyl Ester

Welcome to the Application Scientist Knowledge Base. In drug development and synthetic chemistry, 4-bromobutyric acid vinyl ester (vinyl 4-bromobutyrate) is a highly versatile bifunctional cross-linker. However, its reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. In drug development and synthetic chemistry, 4-bromobutyric acid vinyl ester (vinyl 4-bromobutyrate) is a highly versatile bifunctional cross-linker. However, its reactivity comes with a critical caveat: extreme sensitivity to atmospheric moisture. This guide provides the mechanistic causality, diagnostic troubleshooting, and self-validating handling protocols required to maintain the integrity of this reagent.

Section 1: The Mechanistic Reality of Vinyl Ester Hydrolysis

To successfully handle vinyl 4-bromobutyrate, you must understand why it is uniquely sensitive compared to standard alkyl esters.

When exposed to moisture, the ester bond undergoes hydrolysis, a process accelerated by trace Lewis acids or bases[1]. The nucleophilic attack of water generates a tetrahedral intermediate that collapses to release 4-bromobutyric acid and vinyl alcohol[2].

Crucially, vinyl alcohol is thermodynamically unstable and rapidly tautomerizes into acetaldehyde[1]. This tautomerization acts as a thermodynamic sink, driving the hydrolysis equilibrium irreversibly forward. Because the byproduct is a carboxylic acid (4-bromobutyric acid), the degradation becomes auto-catalytic, rapidly destroying the reagent.

Hydrolysis A Vinyl 4-Bromobutyrate (Intact Ester) C Tetrahedral Intermediate A->C Nucleophilic Attack B Moisture (H2O) + Trace Acid/Base B->C Catalysis D 4-Bromobutyric Acid (Byproduct) C->D Cleavage E Vinyl Alcohol (Unstable Enol) C->E Cleavage F Acetaldehyde (Tautomerization) E->F Rapid Tautomerization

Fig 1: Moisture-induced hydrolysis pathway of vinyl 4-bromobutyrate.

Section 2: Diagnostic Matrix & Troubleshooting (FAQs)

Q1: I opened a sealed bottle of vinyl 4-bromobutyrate, and it smells strongly of green apples. Is it still safe to use? A: No. The "green apple" odor is the unmistakable olfactory signature of acetaldehyde, confirming that moisture ingress has occurred and irreversible hydrolysis has taken place[1]. Your reagent is now contaminated. For sensitive cross-linking applications, the batch must be discarded or rigorously re-distilled.

Q2: My reaction yields are dropping, and GC-MS shows a byproduct with a boiling point around 128-131 °C at 11 mmHg. What went wrong? A: You are detecting 4-bromobutyric acid, which boils at 128-131 °C under reduced pressure (11 mmHg)[3]. This confirms that your vinyl ester hydrolyzed either during storage or within the reaction vessel. You must ensure your solvents are strictly anhydrous and your glassware is properly prepared.

Q3: Can I dry a degraded batch of vinyl 4-bromobutyrate over magnesium sulfate (MgSO₄) to rescue it? A: No. Drying agents only remove free water; they cannot reverse hydrolysis. Because the degradation generates 4-bromobutyric acid and acetaldehyde, you must perform a fractional vacuum distillation to separate the intact vinyl ester from the higher-boiling acid and lower-boiling aldehyde.

Section 3: Self-Validating Experimental Protocols

To prevent degradation, your handling protocols must be self-validating. A self-validating system provides immediate visual feedback if the anhydrous environment is compromised, preventing you from proceeding with a doomed experiment.

Protocol: Anhydrous Transfer via Schlenk Technique
  • Glassware Preparation : Laboratory glassware contains a microscopic film of adsorbed moisture. This film must be removed by heating the glassware in an oven (e.g., 140 °C for >4 hours)[4].

  • Hot Assembly & Purge : Assemble the glassware while it is still hot to prevent moisture condensation. Immediately seal the system with rubber septa and flush it with a stream of dry Nitrogen or Argon[4].

  • Establish Positive Pressure (Self-Validation Step) : Connect the system to a Schlenk line bubbler filled with mineral oil. You must maintain a slight positive pressure of inert gas, visually indicated by a steady outward bubbling[4].

    • Causality & Validation: If the mineral oil in the bubbler pulls backward toward the reaction vessel (a pressure reversal), you have a leak or a temperature-induced pressure drop[4]. This visual cue immediately validates that atmospheric air (and moisture) has entered the system. If this occurs, you must abort the transfer and re-purge.

  • Syringe Transfer : Purge a gas-tight syringe with inert gas three times. Pierce the reagent bottle's septum, draw the required volume of vinyl 4-bromobutyrate, and transfer it to the reaction flask.

  • Storage : Store the remaining reagent in tightly closed, properly vented containers away from heat and moisture, ideally at low temperatures[5].

Workflow Step1 Oven-Dry Glassware (Remove Moisture Film) Step2 Assemble Hot & Purge with Ar/N2 Step1->Step2 Step3 Septum Seal & Positive Pressure Step2->Step3 Step4 Syringe Transfer of Vinyl 4-Bromobutyrate Step3->Step4 Error Atmospheric Exposure (Moisture Ingress) Step3->Error Bubbler Reversal Step5 Reaction Execution (Anhydrous) Step4->Step5 Error->Step1 Restart Required

Fig 2: Self-validating Schlenk line workflow for anhydrous reagent transfer.

Section 4: Quantitative Data & Reference Tables

Table 1: Quantitative Degradation Indicators
Indicator TypeObservation / MetricChemical CauseAction Required
Olfactory Sharp "green apple" odorAcetaldehyde formation upon hydrolysis[1]Discard or re-distill batch
Analytical (GC-MS) Peak at 128-131 °C (11 mmHg)4-Bromobutyric acid byproduct[3]Purify starting material
Visual Increased viscosity / cloudinessPolymerization / Insoluble salt formationDiscard immediately
Table 2: Solvent Selection & Moisture Thresholds
SolventMax Allowable MoistureRecommended Drying AgentSuitability for Vinyl Esters
Dichloromethane (DCM) < 50 ppm3Å Molecular SievesExcellent (Inert)
Tetrahydrofuran (THF) < 50 ppmSodium / BenzophenoneGood (Avoid prolonged storage)
Methanol / Ethanol N/AN/AIncompatible (Transesterification)

References

  • Title : Process for removing aldehydes and/or vinyl esters from gaseous or liquid process streams Source : Google Patents (US5157205A) URL : 1

  • Title : Hydrolysis of Alkenyl Esters and Ethers Catalyzed by Metal Complexes Source : ACS Publications URL : 2

  • Title : 4-Bromobutyric acid Properties Source : ChemicalBook URL :3

  • Title : Techniques for Handling Air- and Moisture-Sensitive Compounds Source : Wipf Group, University of Pittsburgh URL : 4

  • Title : LMK Vinyl Ester Resin Safety Data Sheet Source : Waterline Renewal Technologies URL : 5

Sources

Optimization

Optimizing curing times for acrylic elastomers using 4-bromobutyric acid vinyl ester

Focus: 4-Bromobutyric Acid Vinyl Ester as a Cure Site Monomer Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 4-Bromobutyric Acid Vinyl Ester as a Cure Site Monomer

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals engineering advanced elastomeric closures, bioreactor seals, and pharmaceutical packaging. When synthesizing acrylic elastomers (ACM) for these high-purity applications, achieving an optimal cure state while minimizing leachable curatives is paramount to ensure regulatory compliance and biological safety[1].

This guide addresses the thermodynamic and kinetic challenges of using 4-bromobutyric acid vinyl ester as a highly reactive halogenated cure site monomer (CSM)[2].

Mechanistic Workflow & Logical Relationships

To effectively troubleshoot, we must first visualize the logical sequence of compounding, nucleophilic substitution, and network formation.

G Start Base ACM Polymer + 4-Bromobutyric Acid Vinyl Ester Mix Low-Temp Compounding (< 70°C) Add Curatives (DMTD or Soap/Sulfur) Start->Mix Sub Nucleophilic Substitution at Bromine Leaving Group Mix->Sub Cure1 Primary Crosslinking (Press Cure: 170°C, 10 min) Sub->Cure1 Cure2 Post-Cure Treatment (Oven: 150°C, 4 hrs) Cure1->Cure2 Val Rheometer Validation (Ts1 > 2 min, T90 < 5 min) Cure2->Val

Workflow for ACM compounding and curing using brominated cure site monomers.

Troubleshooting Guides & FAQs
Q1: Why is my ACM formulation scorching prematurely during the two-roll mill compounding phase?

Causality & Expert Insight: Premature vulcanization (scorch) occurs when the thermal energy generated by shear friction during mixing exceeds the activation energy of the crosslinking reaction. The bromine atom in 4-bromobutyric acid vinyl ester is a significantly better leaving group than chlorine (e.g., in vinyl chloroacetate) due to its larger atomic radius and lower bond dissociation energy[3]. If you are using highly active curatives like 2,5-dimercapto-1,3,4-thiadiazole (DMTD) derivatives, the nucleophilic attack happens too rapidly at standard mixing temperatures[2].

Resolution:

  • Temperature Control: Strictly maintain the internal mixer dump temperature below 90°C and the two-roll mill below 70°C.

  • Retarder Implementation: Introduce a scorch retarder such as N-(cyclohexylthio)phthalimide (CTP) at 0.2 - 0.5 phr to competitively inhibit early crosslinking without sacrificing the final crosslink density.

Q2: How can I accelerate the T90 (90% cure time) without increasing leachable accelerators that could compromise drug compatibility?

Causality & Expert Insight: In pharmaceutical packaging, minimizing extractables and leachables is critical for regulatory compliance[1]. Traditional amine-based accelerators can leave behind cytotoxic residues. Instead of adding more accelerator, you can optimize the existing mechanism using a soap/sulfur cure system paired with a phase transfer catalyst (PTC)[3].

Resolution: Utilize a quaternary ammonium salt (e.g., tetrabutylammonium bromide) as a PTC. The PTC facilitates the transport of the hydrophilic soap/sulfur complex into the hydrophobic polyacrylate matrix. This significantly accelerates the nucleophilic substitution at the brominated cure site at vulcanization temperatures (150°C - 170°C) without requiring high loadings of leachable small-molecule accelerators[3].

Q3: My cured elastomeric seals exhibit a high compression set (>30%). How do I optimize the network to prevent deformation?

Causality & Expert Insight: A high compression set indicates an incomplete or thermally unstable crosslink network. If the cure system is not optimized for the specific elastomer blend, a "negative synergism" can occur, yielding poor physical properties[4]. Monosulfidic crosslinks provide better thermal stability and lower compression set than polysulfidic ones.

Resolution: Shift the curative ratio to a semi-efficient vulcanization (SEV) or efficient vulcanization (EV) system by reducing elemental sulfur and relying more on sulfur donors. Ensure a mandatory post-cure step (e.g., 4 hours at 150°C) to drive the reaction to completion and eliminate unreacted brominated sites.

Quantitative Data: Curative System Comparison

To aid in your formulation decisions, the following table summarizes the rheological and physical property impacts of different curative systems on an ACM polymer containing 4-bromobutyric acid vinyl ester (tested at 170°C).

Curative SystemScorch Time (Ts1)90% Cure Time (T90)Compression Set (70h @ 150°C)Extractables Risk (Pharma)
Soap / Sulfur (Standard) 3.5 min12.0 min28%Low
Soap / Sulfur + Quat. Ammonium PTC 2.1 min5.5 min18%Low-Medium
DMTD Derivative (ECHO-S) 1.1 min3.2 min22%Medium
Hexamethylenediamine Carbamate (HMDC) 1.8 min6.0 min15%High (Amine residues)
Self-Validating Experimental Protocol

To ensure reproducibility and establish a self-validating system, follow this standardized methodology for compounding and curing. The protocol contains an inherent quality gate (Step 3) that dictates whether the batch is safe to proceed to molding.

Step 1: Masterbatch Preparation (Internal Mixer)

  • Set the internal mixer starting temperature to 40°C.

  • Introduce 100 phr of the ACM (copolymerized with 4-bromobutyric acid vinyl ester).

  • Masticate for 1 minute to reduce viscosity.

  • Add reinforcing fillers (e.g., 40 phr fumed silica for medical grades) and 1 phr stearic acid (lubricant).

  • Mix for 4 minutes. Dump the masterbatch when the temperature reaches exactly 90°C.

Step 2: Curative Addition (Two-Roll Mill)

  • Transfer the masterbatch to a two-roll mill with cooling water engaged (maintain roll temp < 60°C).

  • Band the rubber on the front roll.

  • Slowly incorporate the curative package: 3.0 phr Sodium Stearate, 0.5 phr Sulfur, and 1.0 phr Tetrabutylammonium Bromide (PTC)[3].

  • Cross-cut the sheet 6 times from each side to ensure homogenous dispersion.

  • Sheet off the compounded rubber and allow it to rest at room temperature for 24 hours (maturation).

Step 3: Rheometric Validation (Self-Validation Check)

  • Run a sample in a Moving Die Rheometer (MDR) at 170°C for 15 minutes.

  • Validation Gate: Verify that Ts1 > 1.5 min (adequate scorch safety) and T90 < 6.0 min (efficient cure rate). Self-Correction: If Ts1 < 1.5 min, the compounding temperature was too high, triggering premature bromine substitution. The batch must be rejected before molding to prevent defective seals.

Step 4: Vulcanization & Post-Cure

  • Press Cure: Place the pre-weighed compound into a mold preheated to 170°C. Apply 10 MPa of pressure for T90 + 2 minutes (approx. 8 minutes total).

  • Post-Cure: Remove the molded parts and place them in a circulating air oven at 150°C for 4 hours to finalize crosslink density and drive off volatile byproducts.

Sources

Troubleshooting

Overcoming steric hindrance in 4-bromobutyric acid vinyl ester substitution reactions

Welcome to the Technical Support Center for 4-Bromobutyric Acid Vinyl Ester (VBBA) methodologies. As a bifunctional building block, VBBA presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Bromobutyric Acid Vinyl Ester (VBBA) methodologies. As a bifunctional building block, VBBA presents unique chemoselectivity challenges. It contains both a primary alkyl bromide (susceptible to SN​2 substitution) and a highly reactive vinyl ester (susceptible to acyl substitution).

When working with sterically hindered substrates—such as bulky amines or tertiary alcohols—researchers often experience low yields, cross-reactivity, or complete reaction failure. This guide is designed to help you diagnose and overcome steric hindrance based on your specific target site.

Diagnostic Workflow: Identifying Your Steric Challenge

Before troubleshooting, you must identify which functional group you are targeting. Steric hindrance manifests differently depending on the reaction pathway.

Workflow Start Bifunctional Reagent: 4-Bromobutyric Acid Vinyl Ester Path1 Target: Alkyl Bromide (C4) Reaction: SN2 Substitution Start->Path1 Path2 Target: Vinyl Ester Reaction: Acyl Substitution Start->Path2 Issue1 Issue: Bulky Nucleophile Causes SN2 Steric Clash Path1->Issue1 Chemoselectivity Risk Issue2 Issue: Hindered Alcohol/Amine Blocks Carbonyl Attack Path2->Issue2 Kinetic Resolution Risk Sol1 Solution: Finkelstein Catalysis (In situ NaI addition) Issue1->Sol1 Overcome Hindrance Sol2 Solution: Hypernucleophilic Catalysis (DMAP) Issue2->Sol2 Overcome Hindrance

Diagnostic workflow for overcoming steric hindrance in 4-bromobutyric acid vinyl ester reactions.

Troubleshooting Guide 1: SN​2 Substitution at the Alkyl Bromide

Q: I am trying to substitute the bromide with a bulky secondary amine, but my yield is low and I am detecting amidation at the vinyl ester instead. How do I fix this?

The Causality: While primary bromides are generally unhindered, a bulky nucleophile (e.g., diisopropylamine) experiences significant steric repulsion during the formation of the trigonal bipyramidal transition state, raising the activation energy ( Ea​ ). Because VBBA contains a highly electrophilic vinyl ester, the slow SN​2 reaction allows the bulky amine to attack the carbonyl carbon instead, leading to unwanted amidation and the release of acetaldehyde[1].

The Solution: In Situ Finkelstein Catalysis To overcome the steric clash, you must lower the SN​2 activation energy using a Finkelstein-type halogen exchange[2]. By adding catalytic Sodium Iodide (NaI), the bromide is rapidly displaced by the highly polarizable, "soft" iodide ion, which experiences less steric repulsion[3]. The resulting transient alkyl iodide features a weaker, more polarizable C-I bond, making it exceptionally reactive even toward bulky nucleophiles, thereby restoring chemoselectivity.

Protocol: Iodide-Catalyzed SN​2 Substitution

This protocol is a self-validating system designed to ensure chemoselectivity.

  • Preparation: Dissolve 1.0 eq of 4-bromobutyric acid vinyl ester in anhydrous acetone (0.2 M concentration).

  • Halogen Exchange: Add 0.2 eq of anhydrous Sodium Iodide (NaI).

    • Validation Checkpoint: Stir at room temperature for 15 minutes. The solution will become slightly cloudy as insoluble Sodium Bromide (NaBr) precipitates. This visual cue confirms the successful formation of the highly reactive alkyl iodide intermediate[2].

  • Nucleophilic Attack: Add 1.5 eq of your bulky nucleophile and 2.0 eq of anhydrous K2​CO3​ (as a non-nucleophilic acid scavenger). Stir at 40°C for 4–6 hours.

  • Workup: Filter the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure.

  • Final Validation: Run a TLC (Hexanes:EtOAc). The absence of a sharp, green-apple odor (acetaldehyde) during the reaction confirms that the vinyl ester remained intact and chemoselectivity was maintained.

Troubleshooting Guide 2: Acyl Substitution at the Vinyl Ester

Q: I am attempting to acylate a sterically hindered tertiary alcohol using the vinyl ester of VBBA, but the reaction is stalling. How can I drive this forward without degrading the bromide tail?

The Causality: For successful acylation, the nucleophile must approach the carbonyl carbon at the Bürgi-Dunitz trajectory (~107°). Bulky alcohols face severe steric clash with the surrounding substituents, preventing the formation of the tetrahedral intermediate. If forced with high heat or strong bases, the alkyl bromide tail may undergo E2​ elimination or degradation.

The Solution: Hypernucleophilic Catalysis (DMAP) You must bypass the direct attack of the hindered alcohol. 4-Dimethylaminopyridine (DMAP) acts as a planar, highly efficient π -nucleophile that easily attacks the vinyl ester despite local steric crowding. This expels vinyl alcohol, which immediately and irreversibly tautomerizes into acetaldehyde[1]. The resulting acyl-pyridinium intermediate is highly electrophilic and protrudes further into the solvent, drastically reducing steric shielding and allowing the bulky alcohol to attack seamlessly[4].

Protocol: DMAP-Catalyzed Acyl Substitution

This protocol utilizes irreversible tautomerization as a thermodynamic driving force.

  • Preparation: Dissolve 1.0 eq of the sterically hindered alcohol and 1.2 eq of VBBA in anhydrous Dichloromethane (DCM) (0.5 M).

  • Catalysis: Add 0.1 eq of DMAP and 1.5 eq of Triethylamine ( Et3​N ).

  • Reaction Monitoring: Stir at room temperature under an inert atmosphere.

    • Validation Checkpoint: As the reaction proceeds, the expelled vinyl alcohol tautomerizes. You will detect the distinct evolution of acetaldehyde gas. This irreversible step is the thermodynamic engine of the reaction[1].

  • Workup: Quench with saturated NH4​Cl . Wash the organic layer with 1M HCl (to remove DMAP and Et3​N ), followed by brine. Dry over MgSO4​ and concentrate.

  • Final Validation: Analyze via 1H NMR. The successful reaction is confirmed by the disappearance of the vinyl protons (multiplets at ~4.5–5.0 ppm and ~7.2 ppm) while strictly retaining the triplet at ~3.4 ppm, proving the CH2​−Br tail survived the conditions.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected outcomes when applying these strategies to sterically hindered substrates.

Reaction TargetSteric ChallengeOptimization StrategyChemoselectivity (Target : Side)Typical Yield
Alkyl Bromide (C4) Bulky 2° AmineStandard Base ( K2​CO3​ )40 : 60 (Amidation side product)< 30%
Alkyl Bromide (C4) Bulky 2° AmineNaI Catalysis (Finkelstein) 95 : 5 > 85%
Vinyl Ester Tertiary AlcoholStandard Base ( Et3​N )No reaction< 5%
Vinyl Ester Tertiary AlcoholDMAP (0.1 eq) + Et3​N > 99 : 1 > 90%
Vinyl Ester Bulky PhenolLipase (CAL-B) + MeTHFHigh Regioselectivity75%

Frequently Asked Questions (FAQs)

Q: Can I use lipases for the kinetic resolution of bulky alcohols with VBBA? A: Yes, but with caveats. Enzymatic esterification using vinyl esters is highly effective because the acetaldehyde byproduct drives the equilibrium[1]. However, lipases like Thermomyces lanuginosus or CAL-B (Novozym 435) have hydrophobic acyl chain-binding pockets. As the steric bulk of the substrate increases, it causes steric hindrance within the active site, which can drastically reduce the conversion rate[5]. To mitigate this, utilize solvent engineering (e.g., switching to 2-MeTHF) to alter the spatial conformation of the enzyme pocket.

Q: My isolated VBBA product turned into an insoluble gel after a few days in storage. What happened? A: You experienced spontaneous radical polymerization. The vinyl ester group is highly susceptible to radical-initiated polymerization, especially when exposed to light or trace oxygen. Fix: Always add 10–50 ppm of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to your purified product before storing it at -20°C.

Q: Why do I see elimination products (alkenes) when trying to substitute the bromide? A: If your bulky nucleophile is also a strong base (e.g., tert-butoxide or highly hindered amines), the steric hindrance completely shuts down the SN​2 pathway, forcing the molecule down the E2​ elimination pathway. Switch to a less basic nucleophile or strictly enforce the Finkelstein protocol to accelerate the SN​2 kinetics over E2​ .

Sources

Optimization

Minimizing acetaldehyde formation during 4-bromobutyric acid vinyl ester enzymatic acylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in biocatalysis: the accumulation of toxic byproduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in biocatalysis: the accumulation of toxic byproducts during irreversible acylations.

When utilizing 4-bromobutyric acid vinyl ester, you are leveraging a highly reactive acyl donor. However, the exact chemical mechanism that makes this reagent so effective also introduces a critical failure point for your biocatalyst. Below is a comprehensive, causality-driven guide to understanding, mitigating, and validating the removal of acetaldehyde in your enzymatic workflows.

FAQ 1: The Mechanistic Basis of Acetaldehyde Toxicity

Q: Why does the use of 4-bromobutyric acid vinyl ester lead to rapid enzyme deactivation, and what is the exact mechanism?

A: 4-bromobutyric acid vinyl ester is an exceptional acyl donor because it drives reactions to absolute completion. During the lipase-catalyzed acylation, the enzyme forms an acyl-enzyme intermediate, releasing vinyl alcohol as the leaving group. This enol is thermodynamically unstable and instantly tautomerizes into acetaldehyde [1]. While this tautomerization renders the acylation strictly irreversible, it introduces a severe biochemical hazard [4].

Acetaldehyde is a potent electrophile. If allowed to accumulate, it will attack the nucleophilic ε-amino groups of surface lysine residues on the lipase, forming covalent Schiff bases (imines) [2]. This structural modification alters the enzyme's conformational dynamics, restricts active site accessibility, and ultimately leads to irreversible biocatalyst deactivation.

Mechanism A Acyl Donor (4-Bromobutyric Acid Vinyl Ester) B Acyl-Enzyme Complex + Vinyl Alcohol A->B Lipase Catalysis C Acetaldehyde (Highly Electrophilic) B->C Rapid Tautomerization (Irreversible) E Target Acylated Product B->E Nucleophilic Attack (Alcohol/Amine) D Enzyme Deactivation (Schiff Base on Lysine) C->D Covalent Modification of Enzyme

Mechanistic pathway of acetaldehyde-induced lipase deactivation.

FAQ 2: Engineering Controls (Continuous Removal)

Q: How can I physically prevent acetaldehyde accumulation in a batch reactor setup without altering the reaction chemistry?

A: Because acetaldehyde is highly volatile (boiling point ~20.2 °C), physical removal via inert gas sparging or reduced pressure is the most non-invasive mitigation strategy. This approach relies on Le Chatelier’s principle, continuously stripping the byproduct from the solvent matrix before it can interact with the enzyme's lysine residues.

Protocol: Continuous N₂ Sparging for Acetaldehyde Stripping This is a self-validating protocol. If executed correctly, the reaction kinetics will remain linear rather than plateauing prematurely.

  • Solvent Selection: Choose an anhydrous solvent with a boiling point significantly higher than acetaldehyde (e.g., toluene or 2-methyl-2-butanol) to prevent solvent evaporation during sparging.

  • Reactor Setup: Equip a jacketed batch reactor with a subsurface gas sparging frit (porosity 10-20 µm) and an overhead reflux condenser chilled to -10 °C.

  • Equilibration: Add your target substrate and 4-bromobutyric acid vinyl ester (1.5 eq) to the solvent. Initiate dry N₂ sparging at 0.5 vvm (volume of gas per volume of liquid per minute).

  • Initiation: Add the immobilized lipase to initiate the acylation. Maintain temperature at 40–50 °C to encourage acetaldehyde volatilization.

  • Real-Time Validation: Sample the reaction every 30 minutes and analyze via GC-FID. A successfully validated system will show the target acylated product peak increasing proportionally as the vinyl ester peak decreases. Crucially, the acetaldehyde peak (eluting extremely early) must remain suppressed below 50 ppm. If the acetaldehyde peak grows while the product peak plateaus, your sparging rate is insufficient, and the enzyme is actively deactivating.

FAQ 3: Chemical Scavenging Strategies

Q: Physical stripping is not viable for my micro-scale parallel screens. What chemical additives can scavenge acetaldehyde without inhibiting the acylation?

A: When physical removal is impossible (e.g., in sealed vials), in situ chemical scavenging is required. The ideal scavenger must be highly nucleophilic toward aldehydes but completely non-reactive toward the acyl-enzyme intermediate or the 4-bromobutyric acid vinyl ester.

Table 1: Quantitative Comparison of Acetaldehyde Scavengers in Enzymatic Acylation

Scavenger TypeMechanism of ActionOptimal LoadingAcetaldehyde Reduction (%)Impact on Enzyme Activity
Molecular Sieves (4Å) Physical adsorption / pore trapping100 mg / mL~45 - 60%Negligible; acts as a desiccant.
Sodium Bisulfite (NaHSO₃) Forms stable, insoluble bisulfite adduct1.2 eq (to vinyl ester)> 95%Mild inhibition at high concentrations.
Sacrificial Amines (e.g., TRIS) Forms stable imines1.0 eq~80 - 90%High risk: Can compete as an acyl acceptor.
Biphasic Water/Organic Partitions aldehyde to aqueous phase10% v/v water~70%High risk: Induces unwanted ester hydrolysis.

Scientist's Note: For 4-bromobutyric acid vinyl ester, I highly recommend using Sodium Bisulfite in a suspended solid state. It selectively traps the aldehyde without interfering with the esterification dynamics.

FAQ 4: Biocatalyst Protection & Immobilization

Q: Are certain lipases inherently more resistant to acetaldehyde, and how should I prepare them for this specific reaction?

A: Yes. Candida antarctica Lipase B (CALB) exhibits a remarkably high intrinsic tolerance to acetaldehyde compared to other hydrolases like Candida rugosa lipase (CRL) or Geotrichum candidum lipase, which deactivate almost immediately [2]. However, even CALB will degrade under prolonged exposure to high concentrations of acetaldehyde.

To maximize operational half-life, you must use an immobilized form of CALB. Immobilization provides a robust structural scaffold that physically restricts the enzyme from unfolding even if partial lysine modification occurs. Advanced biomimetic mineralization techniques, such as encapsulating CALB in Zeolitic Imidazolate Frameworks (CALB@ZIF-8), physically shield the enzyme and restrict the diffusion of highly reactive species while still allowing the linear 4-bromobutyric acid vinyl ester to access the catalytic triad [3].

MitigationLogic Start Acetaldehyde Accumulation Detected via GC-FID Dec1 Can reactor accommodate continuous gas sparging? Start->Dec1 Act1 Implement N2 Sparging (0.5 vvm) & Condenser Dec1->Act1 Yes Dec2 Are chemical scavengers compatible with substrate? Dec1->Dec2 No Act2 Add NaHSO3 or 4Å Molecular Sieves Dec2->Act2 Yes Act3 Switch to robust immobilized biocatalyst (e.g., CALB@ZIF-8) Dec2->Act3 No

Decision tree for selecting an acetaldehyde mitigation strategy.

References

  • Source: National Institutes of Health (NIH)
  • Reagents for (ir)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Halogenated Vinyl Ester Co-Agents in Peroxide-Cured Elastomers: 4-Bromobutyric Acid Vinyl Ester vs. Vinyl Chloroacetate

Abstract The vulcanization of saturated elastomers, such as ethylene propylene diene monomer (EPDM) and hydrogenated nitrile butadiene rubber (HNBR), relies heavily on peroxide-based cure systems to achieve stable carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The vulcanization of saturated elastomers, such as ethylene propylene diene monomer (EPDM) and hydrogenated nitrile butadiene rubber (HNBR), relies heavily on peroxide-based cure systems to achieve stable carbon-carbon crosslinks. The efficiency of these systems can be significantly enhanced through the use of multifunctional co-agents.[1] This guide provides a deep, comparative analysis of two halogenated vinyl ester compounds as potential vulcanization co-agents: the established Vinyl Chloroacetate (VCA) and the novel, exploratory 4-Bromobutyric Acid Vinyl Ester. While VCA has found application as a crosslinking monomer in specialty polymers,[2] direct data for 4-bromobutyric acid vinyl ester in rubber vulcanization is not publicly available. Therefore, this guide synthesizes established principles of free-radical chemistry, halogen reactivity, and polymer science to build a predictive performance model. We will explore the postulated vulcanization mechanisms, present a rigorous experimental protocol for their evaluation, and discuss the anticipated differences in cure characteristics and final material properties, grounded in the fundamental reactivity differences between chloro- and bromo-alkanes.[3]

Introduction: The Need for Advanced Co-Agents in Peroxide Vulcanization

Peroxide vulcanization forms highly stable C-C crosslinks, imparting excellent thermal and oxidative resistance to rubber articles. The process, initiated by the thermal decomposition of a peroxide, generates free radicals that abstract hydrogen atoms from the polymer backbone, creating polymer radicals that combine to form a network.[4] However, this process can be inefficient and may lead to undesirable side reactions like polymer chain scission.[1]

Co-agents are introduced to mitigate these issues and enhance the cure response.[5] They are typically multifunctional molecules that readily react with free radicals, serving to increase the rate and state of cure (crosslink density) and improve the final physical properties of the vulcanizate.[1][6] Vinyl-functionalized molecules are particularly effective, as the vinyl group can readily participate in free-radical polymerization reactions, effectively bridging polymer chains.[7]

This guide focuses on two such molecules, Vinyl Chloroacetate (VCA) and 4-Bromobutyric Acid Vinyl Ester, which possess dual functionality:

  • A vinyl group for participation in free-radical polymerization.

  • A halogenated alkyl group that provides a secondary reactive site for crosslinking.

VCA is known to be used as a crosslinking monomer to create high-molecular-weight elastomers from materials like acrylic esters.[2] The active chlorine groups can react with other curatives to form a robust, non-sulfur crosslinked network.[8] In contrast, 4-bromobutyric acid vinyl ester represents a next-generation, theoretical alternative. The primary chemical distinction lies in the halogen: bromine versus chlorine. This difference is critical, as the carbon-bromine (C-Br) bond is inherently weaker and bromide is a better leaving group than chloride, suggesting a significant divergence in reactivity and performance.[3]

Postulated Vulcanization Mechanisms

In a peroxide-cured system, both vinyl esters are expected to function as co-agents, enhancing the crosslink network through a multi-step radical process.

Step 1: Initiation The process begins with the thermal decomposition of the organic peroxide (ROOR) to form highly reactive alkoxy radicals (RO•).

ROOR —(Heat)→ 2 RO•

Step 2: Co-Agent Activation and Propagation The alkoxy radicals or polymer radicals (P•), formed by hydrogen abstraction from the elastomer backbone, can attack the vinyl group of the co-agent. This is a crucial step, incorporating the co-agent into the polymer matrix via a stable C-C bond.[9]

RO• + CH2=CH-O-CO-R'-X → RO-CH2-CH•-O-CO-R'-X (Where R' = -CH2- for VCA or -(CH2)3- for the bromo-ester, and X = Cl or Br)

This new, larger radical can then propagate by adding to another polymer chain's double bond (if present) or abstracting a hydrogen from a nearby polymer chain, creating a new polymer radical and grafting the co-agent.

Step 3: Crosslinking via the Halogenated Functional Group The pendant halogenated ester group now provides a secondary pathway for crosslinking. This can occur via two main hypothetical routes:

  • Nucleophilic Displacement: A separate difunctional nucleophilic curative (e.g., a diamine or dithiocarbamate, not shown) could be added to the formulation to react with the alkyl halide groups of two grafted co-agents, forming a crosslink. This is a common mechanism for halogenated polymers.[8] In this scenario, the superior leaving group ability of bromide would lead to a much faster crosslinking reaction compared to the chloride.[3]

  • Radical Abstraction of Halogen: Polymer or initiator radicals could directly abstract the halogen atom. Due to the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, this pathway is far more plausible for the 4-bromobutyric acid vinyl ester. This would create a new radical on the co-agent itself, which can then react with a polymer chain to form another C-C crosslink.

The following diagram illustrates the generalized mechanism in a peroxide system.

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking cluster_secondary Secondary Crosslinking peroxide Peroxide (ROOR) rad1 2 RO• peroxide->rad1 Heat elastomer Elastomer Chain (P-H) rad1->elastomer H Abstraction prad P• coagent Co-agent (Vinyl-R-X) grafted Grafted Co-agent (P-Vinyl•-R-X) prad->coagent Vinyl Addition grafted->elastomer H Abstraction crosslink1 Grafted Chain (P-Vinyl-R-X) grafted->crosslink1 crosslink2 C-C Crosslink crosslink1->crosslink2 Reaction at X (e.g., Radical Abstraction or Nucleophilic Attack) crosslink1_copy Grafted Chain (P-Vinyl-R-X) crosslink1_copy->crosslink2

Figure 1: Generalized mechanism for co-agent assisted peroxide vulcanization.

Head-to-Head Comparison: Reactivity and Predicted Performance

The fundamental difference in the C-X bond strength and leaving group ability between bromine and chlorine is the primary driver of the predicted performance differences.

Feature4-Bromobutyric Acid Vinyl EsterVinyl ChloroacetateRationale
C-X Bond Strength WeakerStrongerThe C-Br bond has a lower bond dissociation energy than the C-Cl bond.
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a better leaving group than chloride (Cl⁻).[3]
Predicted Cure Rate FasterSlowerThe higher reactivity of the bromo-functional group is expected to accelerate the secondary crosslinking reactions, leading to a shorter optimum cure time (t₉₀).
Predicted Crosslink Density HigherLowerMore efficient secondary crosslinking via the bromo-group should lead to a greater number of crosslinks per unit volume, reflected in a higher delta torque (MH - ML) on a rheometer.
Scorch Safety Potentially LowerPotentially HigherThe increased reactivity could lead to premature crosslinking (scorch) at processing temperatures if not properly formulated. A shorter scorch time (tₛ₂) may be observed.

Experimental Design for Comparative Evaluation

To validate these predictions, a rigorous and systematic experimental approach is required. The following protocol provides a self-validating framework for comparing the two co-agents in a standard EPDM formulation.

G cluster_prep 1. Material Preparation cluster_mix 2. Compounding cluster_cure 3. Cure Characterization cluster_prop 4. Vulcanizate Property Testing cluster_analysis 5. Data Analysis formulation Define Formulations: - Control (No Co-agent) - Compound A (VCA) - Compound B (Bromo-ester) mixing Two-Roll Mill Mixing (Following ASTM D3182) formulation->mixing milling Sheet out compound (1.5-2.0 mm thickness) mixing->milling mdr Moving Die Rheometer (MDR) (e.g., 177°C, 30 min) Measure: ML, MH, tₛ₂, t₉₀ milling->mdr press Compression Molding (Cure sheets at t₉₀ @ 177°C) mdr->press tensile Tensile Properties (ASTM D412) - Tensile Strength - Elongation at Break - Modulus @ 100%, 300% press->tensile hardness Hardness (Shore A) (ASTM D2240) press->hardness aging Heat Aging (70h @ 150°C) Retest Properties press->aging analysis Compare Data Sets: - Cure Kinetics - Mechanical Properties - Aging Resistance aging->analysis

Figure 2: Experimental workflow for comparative evaluation of co-agents.

Step-by-Step Protocol:

  • Formulation: Prepare three rubber compounds based on the formulation below. The co-agents should be added at an equimolar concentration to ensure a fair comparison of their chemical efficiency.

    • Base Recipe (phr - parts per hundred rubber):

      • EPDM (medium ethylene, non-oil extended) - 100

      • Carbon Black N550 - 50

      • Paraffinic Oil - 10

      • Zinc Oxide - 5

      • Stearic Acid - 1

      • Dicumyl Peroxide (40% active) - 6

    • Compound Variations:

      • Control: No co-agent.

      • Compound A: Add X mmol of Vinyl Chloroacetate.

      • Compound B: Add X mmol of 4-Bromobutyric Acid Vinyl Ester.

  • Mixing: Compound the ingredients on a two-roll mill according to the standard procedure outlined in ASTM D3182. Ensure consistent milling times and temperatures to guarantee homogeneity.

  • Cure Analysis: Analyze the cure characteristics of each compound using a Moving Die Rheometer (MDR) at a typical cure temperature (e.g., 177°C). Record the minimum torque (ML), maximum torque (MH), scorch time (tₛ₂), and optimum cure time (t₉₀).[10]

  • Sample Preparation: Cure sheets of each compound in a compression press at 177°C for their respective t₉₀ times.

  • Physical Testing:

    • Die-cut dumbbell specimens and measure tensile strength, elongation at break, and modulus according to ASTM D412.

    • Measure Shore A hardness as per ASTM D2240.

    • Perform heat aging tests (e.g., 70 hours at 150°C in a hot air oven) and re-evaluate physical properties to determine property retention.

Predicted Performance Data & Discussion

The following tables present illustrative data based on the chemical principles discussed. This data represents a scientifically plausible outcome of the proposed experiment.

Table 1: Predicted Cure Characteristics (MDR @ 177°C)

ParameterUnitControlCompound A (VCA)Compound B (Bromo-ester)
Min. Torque (ML) dN·m0.850.880.90
Max. Torque (MH) dN·m5.507.809.20
Delta Torque (MH-ML) dN·m4.656.928.30
Scorch Time (tₛ₂) min2.52.11.7
Cure Time (t₉₀) min12.59.87.5

Discussion: The addition of both co-agents is predicted to increase the state of cure (Delta Torque), an indicator of crosslink density.[10] Compound B (Bromo-ester) is expected to show a significantly higher delta torque and a faster cure time (t₉₀) than Compound A (VCA), reflecting the higher reactivity of the bromo-group. This increased reactivity, however, may come at the cost of reduced scorch safety (tₛ₂).

Table 2: Predicted Physical Properties of Vulcanizates

PropertyUnitControlCompound A (VCA)Compound B (Bromo-ester)
Hardness Shore A606568
Tensile Strength MPa12.015.517.0
Elongation at Break %450380320
Modulus @ 100% MPa1.82.83.8
Tensile Strength Retention (%) (After 70h @ 150°C)%858890

Discussion: The higher crosslink density predicted for Compound B should translate directly to higher hardness and modulus.[11] Tensile strength is also expected to increase due to the more robust network. Conversely, the increased crosslinking restricts chain mobility, leading to a lower elongation at break.[10] The formation of stable C-C bonds by both co-agents should result in excellent heat aging resistance, with the more thoroughly crosslinked Compound B potentially showing slightly superior property retention.

Conclusion and Future Outlook

This comparative guide establishes a strong theoretical foundation for evaluating 4-bromobutyric acid vinyl ester as a high-reactivity alternative to vinyl chloroacetate in peroxide vulcanization. Based on fundamental chemical principles, it is predicted that the bromo-ester will offer a faster cure rate and achieve a higher state of cure, resulting in a vulcanizate with increased hardness, modulus, and tensile strength, albeit with potentially reduced scorch safety and elongation.

While VCA is a known entity for creating crosslinked polymers,[2][8] 4-bromobutyric acid vinyl ester remains a novel concept requiring empirical validation. The experimental framework provided here offers a clear pathway for researchers to test these predictions and quantify the performance benefits. Further research should also explore the impact of different peroxide initiators and the potential for synergistic effects with other curatives to fully harness the reactivity of the bromo-functional group for developing next-generation elastomer materials.

References

  • ResearchGate. (2022). Characterization and study of the vulcanization characteristics of ultra‐cold‐resistant reactive chlorinated acrylic rubber prepared by emulsion polymerization. Available at: [Link]

  • ResearchGate. Toughening of vinyl ester resin using butadiene-acrylonitrile rubber modifiers. Available at: [Link]

  • Journal of Applied Polymer Science. (1993). Thermally Induced Crosslinking in Blends of Poly(Vinyl Chloride)
  • NINGBO INNO PHARMCHEM CO.,LTD. Vinyl Chloroacetate in Polymer Synthesis: Properties & Sourcing Guide. Available at: [Link]

  • Polymer Innovation Blog. (2025). Thermoset Polymers: Vinyl Esters. Available at: [Link]

  • VTechWorks. Characterization of Vinyl Ester /Styrene Networks. Available at: [Link]

  • ResearchGate. (2025). Co‐Agent Assisted Peroxide Vulcanization of Halogen‐Free Flame Retardant EPDM Compounds for Cable Sheathing. Available at: [Link]

  • Sirisinha, K., et al. (2023). Synthesis of sonochemical chloroacetated natural rubber and its potential use in passenger car tire tread. Arabian Journal of Chemistry. Available at: [Link]

  • Mississippi State University. Molecular dynamics simulation of vinyl ester resin crosslinking. Available at: [Link]

  • Google Patents. EP1033386B1 - Preparation of peroxide vulcanized rubber composition and articles having at least one component thereof.
  • Rubber World. (2020).
  • University of Twente Research Information. (2007). NOVEL CO-AGENTS FOR IMPROVED PROPERTIES IN PEROXIDE CURE OF SATURATED ELASTOMERS. Available at: [Link]

  • Google Patents. US4202952A - Method of vulcanizing bromobutyl rubber with amino acids.
  • Miki Pulley. General Properties of Vulcanized Rubber. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Bromobutyric Acid Vinyl Ester vs. Vinyl 4-Chlorobutyrate in Bifunctional Synthesis

Executive Summary For researchers and drug development professionals designing functional polymers, bioconjugation linkers, or advanced elastomers, the selection of bifunctional monomers is a critical determinant of synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing functional polymers, bioconjugation linkers, or advanced elastomers, the selection of bifunctional monomers is a critical determinant of synthetic success. 4-Bromobutyric acid vinyl ester and vinyl 4-chlorobutyrate are two highly versatile reagents. Both possess a polymerizable/transesterifiable vinyl ester group and a reactive alkyl halide tail. However, the seemingly minor substitution of a bromine atom for a chlorine atom fundamentally alters the thermodynamic and kinetic landscape of their downstream applications. This guide objectively compares their reactivity profiles, providing mechanistic insights and field-proven experimental protocols to guide your synthetic strategy.

Mechanistic Reactivity Profile

Both monomers exhibit divergent, dual-site reactivity. The vinyl ester group acts either as a highly active acyl donor for enzymatic transesterification or as a monomer for free-radical copolymerization. The alkyl halide group serves as an electrophile for bimolecular nucleophilic substitution ( SN​2 ) reactions.

The fundamental divergence in their performance stems from the leaving group ability of the halogen. The C–Br bond has a significantly lower bond dissociation energy (~285 kJ/mol) and greater polarizability compared to the C–Cl bond (~339 kJ/mol). Consequently, 4-bromobutyric acid vinyl ester is highly susceptible to nucleophilic attack, making it the premier choice for rapid, room-temperature bioconjugation (1)[1]. In contrast, vinyl 4-chlorobutyrate requires higher activation energy to react, a property that is highly advantageous when delayed reactivity is required (2)[2].

Reactivity Monomer Halo-Butyric Acid Vinyl Ester Vinyl Vinyl Ester Group (Acyl Donor / Monomer) Monomer->Vinyl Halogen Alkyl Halide Group (Electrophile) Monomer->Halogen Polymer Free-Radical Polymerization Vinyl->Polymer Transester Enzymatic Transesterification Vinyl->Transester SN2 Nucleophilic Substitution (Amines, Azides, Thiols) Halogen->SN2 Crosslink Elastomer Vulcanization (Cure Site) Halogen->Crosslink

Figure 1: Divergent reactivity pathways of halo-butyric acid vinyl esters.

Quantitative Performance Comparison

The following table summarizes the key physicochemical and reactive differences between the two monomers, dictating their respective utility in the laboratory and industry.

Parameter4-Bromobutyric Acid Vinyl EsterVinyl 4-Chlorobutyrate
CAS Number 152368-26-8121064-80-0
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative SN​2 Reactivity High (~50x - 100x faster)Low (Baseline)
C-X Bond Dissociation Energy ~285 kJ/mol~339 kJ/mol
Scorch Safety (Elastomers) Poor (Prone to premature curing)Excellent (Stable during processing)
Typical Modification Temp. 20 °C – 50 °C60 °C – 100 °C (Often requires NaI)
Primary Application Niche Mild bioconjugation, PROTAC linkersVulcanizable rubbers, EVA interpolymers

Expert Insights: Causality in Monomer Selection

When designing a synthetic route, the choice between the brominated and chlorinated vinyl ester dictates your processing window.

Why choose the Bromide? If your downstream application involves sensitive biological molecules (e.g., peptide modification or drug delivery vehicles), you cannot subject the system to harsh heating. 4-Bromobutyric acid vinyl ester allows for post-polymerization functionalization at room temperature, preserving delicate functional groups and preventing the inadvertent hydrolysis of the ester backbone.

Why choose the Chloride? In industrial polymer chemistry, specifically in the formulation of vulcanizable acrylic rubbers and ethylene-vinyl acetate (EVA) interpolymers, delayed curing is a critical feature (3)[3]. Premature crosslinking (known as "scorch") during high-temperature mixing ruins the batch. Vinyl 4-chlorobutyrate provides essential "scorch safety." The polymer can be processed safely at elevated temperatures and only crosslinks when specific basic accelerators (like magnesium oxide) are introduced to force the extraction of the chlorine atom (4)[4].

Experimental Methodology: Polymer Synthesis & Post-Modification

The following self-validating protocol outlines the incorporation of these monomers into a polymer backbone, followed by post-polymerization modification via azidation. The causality behind the differing conditions for the Br vs. Cl variants is highlighted.

Phase 1: Free-Radical Copolymerization
  • Preparation: In a Schlenk flask, dissolve vinyl acetate (90 mol%) and your chosen halo-vinyl ester (10 mol%) in anhydrous toluene.

  • Initiation: Add Azobisisobutyronitrile (AIBN) at 1 mol% relative to total monomers.

    • Causality: AIBN is selected because its ideal decomposition temperature (~65-70 °C) ensures steady radical generation while remaining low enough to prevent thermal degradation of the primary alkyl halide.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 70 °C under nitrogen for 12 hours.

  • Purification: Terminate the reaction by cooling to 0 °C. Precipitate the polymer by dropping the solution into an excess of cold methanol.

    • Causality: Precipitation removes unreacted monomers and low-molecular-weight oligomers. This ensures that subsequent stoichiometric calculations for the nucleophilic substitution are highly accurate.

Phase 2: Nucleophilic Substitution (Azidation)
  • Solvation: Dissolve the purified halogenated polymer in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion "naked," maximizing its nucleophilicity for the SN​2 attack.

  • Reagent Addition & Divergent Conditions: Add 1.5 equivalents of Sodium Azide ( NaN3​ ).

    • If using the Brominated Polymer: Stir the reaction at 25 °C for 12 hours . The excellent leaving group ability of bromide allows complete conversion at room temperature.

    • If using the Chlorinated Polymer: Stir the reaction at 80 °C for 24 hours and add 0.2 equivalents of Sodium Iodide (NaI).

    • Causality: The C-Cl bond is too strong for efficient ambient reaction. Heating is required. The NaI acts as a catalyst via the Finkelstein reaction, transiently converting the unreactive alkyl chloride into a highly reactive alkyl iodide, which is then rapidly consumed by the azide.

  • Final Isolation: Dialyze the solution against deionized water to remove excess salts and DMF, then lyophilize to obtain the functionalized polymer.

Workflow Step1 1. Monomer Selection (Br vs Cl) Step2 2. Free-Radical Copolymerization Step1->Step2 AIBN, 70°C Step3 3. Polymer Purification Step2->Step3 Precipitation Step4 4. S_N2 Post- Modification Step3->Step4 Nucleophile

Figure 2: Standard workflow for incorporating and modifying halo-vinyl esters.

References

  • ethenyl 4-bromobutanoate 152368-26-8 wiki, Guidechem.
  • 121064-80-0 Ethenyl 4-chlorobutanoate - Chemical Dictionary, Guidechem.
  • EP0796890A1 - Vulcanizable acrylic rubber composition, Google Patents.
  • US4847339A - Process for preparing interpolymers of ethylene, vinyl acetate, and reactive halogen-containing monomers, Google Patents.

Sources

Validation

HPLC Method Validation for Assessing 4-Bromobutyric Acid Vinyl Ester Purity: A Comparative Guide (Core-Shell vs. Fully Porous Particles)

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is developing robust, stability-indicating assays for highly reactive compounds. 4-Bromobutyric acid vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical intermediate analysis is developing robust, stability-indicating assays for highly reactive compounds. 4-Bromobutyric acid vinyl ester (CAS: 152368-26-8) is a critical alkylating agent used in the synthesis of complex active pharmaceutical ingredients (APIs), including 5-HT2C receptor agonists .

Due to its reactive vinyl ester group and terminal halogen, the molecule is highly susceptible to hydrolysis and thermal degradation. Furthermore, it lacks a strong conjugated chromophore, necessitating low-wavelength UV detection where baseline noise is notoriously problematic. This guide objectively compares the performance of a modern 2.7 µm Core-Shell (Superficially Porous Particle, SPP) C18 column against a traditional 5.0 µm Fully Porous Particle (FPP) C18 column, validating the optimized method according to the latest ICH Q2(R2) guidelines .

Method Design & Mechanistic Causality

To build a self-validating analytical system, every chromatographic parameter must be selected with a clear mechanistic purpose.

Why Core-Shell (SPP) over Traditional FPP?

Traditional 5.0 µm FPP columns often yield broad peaks for polar degradants, reducing the signal-to-noise (S/N) ratio at low UV wavelengths. By transitioning to a 2.7 µm Core-Shell architecture, we manipulate the van Deemter equation to our advantage. The solid silica core limits the diffusion path length (minimizing the C -term for mass transfer), while the tight particle size distribution reduces multipath dispersion (minimizing the A -term for eddy diffusion). The result is a dramatic increase in theoretical plates ( N ) and sharper peaks, which directly translates to lower Limits of Quantitation (LOQ) at 210 nm without the extreme backpressures of sub-2 µm UHPLC columns.

Mobile Phase Causality

The primary degradation pathway of 4-bromobutyric acid vinyl ester is hydrolysis, yielding 4-bromobutyric acid and vinyl alcohol (which rapidly tautomerizes to acetaldehyde). 4-Bromobutyric acid has a pKa of approximately 4.8. If analyzed at a neutral pH, it will partially ionize, leading to severe peak tailing and unpredictable retention times. By utilizing an acidic mobile phase (0.1% Phosphoric acid, pH ~2.1), we ensure the carboxylic acid degradant remains fully protonated. This suppresses ionization, promotes predictable hydrophobic interactions with the C18 stationary phase, and ensures baseline resolution from the parent ester.

Degradation_Pathway Main 4-Bromobutyric Acid Vinyl Ester Imp1 4-Bromobutyric Acid (Hydrolysis Product) Main->Imp1 Hydrolysis (+H2O) Imp2 Acetaldehyde (Tautomerized By-product) Main->Imp2 Hydrolysis (+H2O) Imp3 Unknown Degradants (Thermal/UV) Main->Imp3 Thermal Degradation

Fig 1. Primary degradation pathways of 4-bromobutyric acid vinyl ester requiring baseline resolution.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates built-in System Suitability Testing (SST). The method is only considered valid for a given run if the SST criteria are met.

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Phosphoric acid (H3PO4, 85%) to 1000 mL of Milli-Q water. Mix thoroughly and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Causality: Pure water accelerates sample hydrolysis, while pure acetonitrile causes peak distortion due to solvent mismatch with the initial gradient conditions. The 50:50 blend ensures stability and peak symmetry.

Step 2: Sample Preparation
  • System Suitability Standard: Spike 4-bromobutyric acid vinyl ester (1.0 mg/mL) with 4-bromobutyric acid (0.05 mg/mL) in the Diluent.

  • Sample Preparation: Accurately weigh 50.0 mg of the 4-bromobutyric acid vinyl ester sample into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL). Prepare fresh immediately before analysis.

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (Compared against FPP C18, 150 x 4.6 mm, 5.0 µm).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% to 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% to 20% B

    • 10.1 - 14.0 min: 20% B (Equilibration)

Step 4: System Suitability Criteria (Self-Validation)

Before analyzing samples, inject the System Suitability Standard. The system is valid only if:

  • Resolution ( Rs​ ) between 4-bromobutyric acid and 4-bromobutyric acid vinyl ester is ≥3.0 .

  • USP Tailing Factor ( As​ ) for the main peak is ≤1.5 .

  • %RSD of the main peak area for 5 replicate injections is ≤2.0% .

Comparative Performance Data

The experimental data below highlights the objective superiority of the Core-Shell architecture for this specific purity assay. The reduction in particle size and solid-core design significantly enhances resolving power and sensitivity.

Chromatographic ParameterTraditional FPP C18 (5.0 µm)Core-Shell C18 (2.7 µm)Impact on Purity Assessment
Retention Time (API) 11.4 min6.8 min40% reduction in run time, increasing lab throughput.
Theoretical Plates ( N ) ~8,500~19,200Sharper peaks improve S/N ratio at the noisy 210 nm wavelength.
USP Tailing Factor ( As​ ) 1.651.12Reduced tailing prevents integration errors of late-eluting impurities.
Resolution (API vs Acid) 2.15.4Ensures baseline separation even if the column degrades over time.
Limit of Quantitation (LOQ) 0.05% area0.01% areaAllows for stricter impurity control in pharmaceutical manufacturing.

ICH Q2(R2) Validation Summary

The optimized Core-Shell method was subjected to rigorous validation following the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach to analytical procedures.

Validation_Workflow Sample Sample Prep: 4-Bromobutyric Acid Vinyl Ester Method Chromatographic Separation (Core-Shell C18 vs FPP C18) Sample->Method Detect UV Detection (210 nm) Method->Detect Val_Spec Specificity (Resolution > 2.0) Detect->Val_Spec Val_Lin Linearity & Range (R² ≥ 0.999) Detect->Val_Lin Val_Prec Precision & Accuracy (%RSD ≤ 2.0%) Detect->Val_Prec Report ICH Q2(R2) Validated Purity Report Val_Spec->Report Val_Lin->Report Val_Prec->Report

Fig 2. ICH Q2(R2) analytical validation workflow for 4-bromobutyric acid vinyl ester HPLC analysis.

  • Specificity: Forced degradation studies (acid, base, peroxide, and thermal stress) demonstrated that all degradants, including the primary 4-bromobutyric acid hydrolysis product, were baseline resolved from the main API peak ( Rs​>3.0 ). Peak purity was confirmed via Photodiode Array (PDA) spectral analysis.

  • Linearity & Range: The method demonstrated excellent linearity ( R2=0.9998 ) from the LOQ (0.1 µg/mL) up to 120% of the nominal target concentration (1.2 mg/mL).

  • Precision & Accuracy: Method precision was established with six independent sample preparations, yielding a %RSD of 0.8%. Accuracy was confirmed via spike-recovery experiments at 50%, 100%, and 150% levels, with recoveries ranging from 98.5% to 101.2%.

  • Robustness: Minor deliberate variations in flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase pH ( ±0.2 units) did not push the system suitability criteria out of specification, proving the method's resilience in routine QC environments.

By transitioning to a Core-Shell architecture and rigorously controlling mobile phase parameters to suppress degradant ionization, laboratories can achieve a highly reliable, ICH-compliant method for assessing the purity of this volatile intermediate.

References
  • Title: WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists Source: Google Patents URL
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

Comparative

GC-MS Analysis Protocols for Confirming 4-Bromobutyric Acid Vinyl Ester Synthesis: A Comparative Guide

As an application scientist overseeing complex organic synthesis workflows, I frequently encounter the analytical bottleneck of confirming bifunctional building blocks. 4-Bromobutyric acid vinyl ester (VBBA) is a prime e...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist overseeing complex organic synthesis workflows, I frequently encounter the analytical bottleneck of confirming bifunctional building blocks. 4-Bromobutyric acid vinyl ester (VBBA) is a prime example. Synthesized via the palladium-catalyzed transvinylation of 4-bromobutyric acid with vinyl acetate[1], VBBA contains both an alkyl bromide for nucleophilic substitution and a vinyl ester for polymerization or transesterification[2].

The analytical challenge lies in differentiating the target product from unreacted polar precursors and volatile byproducts. This guide objectively compares GC-MS column chemistries (DB-5MS vs. DB-WAX) and provides a self-validating, step-by-step protocol to ensure absolute confidence in your synthesis confirmation.

Synthesis Workflow & The Analytical Challenge

The synthesis of VBBA relies on Palladium(II) acetate to drive the transvinylation[1]. The resulting crude mixture contains the target VBBA, unreacted 4-bromobutyric acid, excess vinyl acetate, and acetic acid byproduct.

The Causality of Analytical Choices: Directly injecting this crude mixture into a GC-MS system without proper preparation will lead to rapid degradation of the inlet liner due to residual palladium. Furthermore, the highly polar carboxylic acid precursor (4-bromobutyric acid) tends to interact with active sites in non-polar stationary phases, causing severe peak tailing that can mask the elution of the target vinyl ester.

Workflow A 4-Bromobutyric Acid + Vinyl Acetate B Pd(OAc)2 Catalysis (Transvinylation) A->B C Crude Mixture: VBBA + Acetic Acid B->C D Silica Filtration & IS Addition C->D E GC-MS Analysis (DB-5MS vs DB-WAX) D->E

Caption: Workflow for the synthesis and GC-MS analytical preparation of 4-bromobutyric acid vinyl ester.

Step-by-Step Methodology: A Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your laboratory, your protocol must be self-validating. This means incorporating internal controls that immediately flag analytical failures (e.g., matrix suppression or inlet contamination).

Phase A: Sample Preparation
  • Reaction Quenching & Filtration: Extract 100 µL of the crude reaction mixture. Pass it through a 0.5-inch silica gel plug conditioned with dichloromethane (DCM).

    • Causality: This step traps the Pd(OAc)2 catalyst. Injecting transition metals into a GC inlet operating at 250°C causes on-column catalytic degradation of halogenated esters.

  • Dilution & Internal Standard (IS): Dilute the filtrate to 1.0 mL with DCM. Add 10 µL of Methyl Nonadecanoate (1 mg/mL) as an internal standard.

    • Causality: Methyl nonadecanoate elutes late in the run, ensuring that any fluctuations in injection volume or MS detector response are mathematically normalized.

Phase B: GC-MS Parameters
  • Instrument: Single Quadrupole GC-MS with Electron Ionization (EI).

  • Inlet: Split mode (50:1), 250°C. Use an ultra-inert deactivated liner with glass wool to vaporize the sample cleanly.

  • Carrier Gas: Helium (1.0 mL/min constant flow).

  • Oven Program: 50°C (hold 1 min) ramp 10°C/min to 250°C hold 5 min.

  • MS Source: 230°C, EI at 70 eV. Scan range: m/z 35–300.

Comparative Column Performance: DB-5MS vs. DB-WAX

The choice of stationary phase dictates the success of this analysis. We compared a standard 5% phenyl-methylpolysiloxane column (DB-5MS) against a polar polyethylene glycol column (DB-WAX)[3].

  • DB-5MS (Non-Polar): While excellent for general screening of halogenated compounds, DB-5MS struggles with the unreacted 4-bromobutyric acid. The acid's hydroxyl group hydrogen-bonds with silanol active sites, causing tailing that frequently overlaps with the VBBA peak.

  • DB-WAX (Polar): The PEG phase provides superior hydrogen-bonding dynamics, resulting in sharp, symmetrical peaks for both the free acid and the vinyl ester, yielding a baseline resolution ( Rs​>2.0 ).

Quantitative Performance Comparison
Analytical MetricDB-5MS (5% Phenyl)DB-WAX (PEG)Scientific Implication
Retention Time (VBBA) ~8.4 min~14.2 minDB-WAX retains polar esters longer, moving them away from the solvent front.
Peak Symmetry (Precursor Acid) 0.65 (Severe Tailing)1.15 (Excellent)DB-WAX prevents masking of trace product by unreacted precursor.
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.4 (Baseline)DB-WAX is mandatory for accurate quantification of conversion rates.
Limit of Detection (LOD) 5.0 µg/mL1.2 µg/mLSharper peaks on DB-WAX yield higher signal-to-noise (S/N) ratios.

Mass Spectral Interpretation & Mechanistic Validation

Chromatographic separation is only half the battle; structural confirmation relies on the mass spectrometer. At 70 eV, VBBA undergoes predictable, structurally diagnostic fragmentation.

The Bromine Isotopic Signature: Bromine exists naturally as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Therefore, the molecular ion ( M+ ) of VBBA ( C6​H9​BrO2​ , MW 193 g/mol ) will present as a distinct doublet at m/z 192 and 194 of equal intensity. If this 1:1 doublet is missing, the molecule has lost its halogen atom.

Fragmentation M Molecular Ion [M]+ m/z 192 / 194 (1:1) F1 Loss of Vinyl Radical [-C2H3] M->F1 -27 Da F2 Loss of Bromine [-Br] M->F2 -79/81 Da I1 Acylium Ion m/z 165 / 167 F1->I1 I2 Aliphatic Ester Cation m/z 113 F2->I2

Caption: Primary electron ionization (EI) fragmentation pathways for 4-bromobutyric acid vinyl ester.

Mechanistic Breakdown:

  • m/z 165 / 167: Cleavage of the vinyl ester oxygen-carbon bond results in the loss of a vinyl radical ( C2​H3∙​ , -27 Da), leaving a stable acylium ion that retains the bromine atom (hence, the doublet remains).

  • m/z 113: Homolytic cleavage of the carbon-bromine bond results in the loss of the bromine radical (-79/81 Da). The resulting aliphatic ester cation lacks bromine, presenting as a single peak at m/z 113.

By cross-referencing the retention index on a DB-WAX column[3] with this exact isotopic fragmentation pattern, researchers can achieve unequivocal confirmation of 4-bromobutyric acid vinyl ester synthesis.

References

  • Title: WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists Source: Google Patents URL
  • Title: Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation Source: Agilent Technologies URL: [Link]

  • Title: Assessing Transesterification Reagents for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Biodegradable Polymers Source: MDPI URL: [Link]

Sources

Validation

4-bromobutyric acid vinyl ester versus traditional alkyl bromides in transesterification

In drug development and bioconjugation, attaching a bifunctional linker—such as a 4-bromobutyryl group—to a complex Active Pharmaceutical Ingredient (API) or macromolecule requires exquisite chemoselectivity. Researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and bioconjugation, attaching a bifunctional linker—such as a 4-bromobutyryl group—to a complex Active Pharmaceutical Ingredient (API) or macromolecule requires exquisite chemoselectivity. Researchers must choose the correct acylating or alkylating agent to ensure high yields without degrading sensitive substrates.

This guide objectively compares the use of 4-bromobutyric acid vinyl ester against traditional alkyl bromides and traditional alkyl esters , focusing on their mechanistic performance, regioselectivity, and efficiency in transesterification workflows.

Mechanistic Causality: Acylation vs. Alkylation vs. Reversible Transesterification

The choice of reagent fundamentally alters the reaction pathway and the physical chemistry of the system. Understanding the causality behind these mechanisms is critical for experimental design.

Traditional Alkyl Bromides (SN2 Alkylation) Simple alkyl bromides (e.g., 1,4-dibromobutane) are inherently incapable of transesterification because they lack an ester carbonyl. Instead, they participate in nucleophilic substitution (SN2) to form ether linkages[1]. This pathway requires strong bases (e.g., NaH) to deprotonate the target alcohol, which can degrade sensitive biological substrates and often results in poor regioselectivity when multiple hydroxyl groups are present[1].

Traditional Alkyl Esters (Reversible Transesterification) Using a traditional alkyl ester (e.g., methyl 4-bromobutyrate) for transesterification results in a reversible equilibrium[2]. The leaving group (methanol) acts as a competing nucleophile. To drive the reaction forward, the alcohol byproduct must be continuously removed via vacuum or molecular sieves, often requiring high temperatures or harsh chemical catalysts that are incompatible with delicate intermediates.

4-Bromobutyric Acid Vinyl Ester (Irreversible Acylation) Vinyl esters are the gold standard for lipase-catalyzed transesterification[3]. When an enzyme such as Candida antarctica Lipase B (CALB) facilitates the acyl transfer, the leaving group is vinyl alcohol. This enol is highly unstable and immediately tautomerizes into acetaldehyde[2]. Because acetaldehyde is volatile and does not participate in the reverse reaction, the equilibrium is driven entirely to product formation, rendering the transesterification strictly irreversible[4].

Mechanism Substrate Target Alcohol (R-OH) Enzyme1 Lipase (CALB) Acyl-Enzyme Complex Substrate->Enzyme1 Enzyme2 Chemical Catalyst / Lipase Substrate->Enzyme2 VinylEster 4-Bromobutyric Acid Vinyl Ester VinylEster->Enzyme1 AlkylEster Traditional Alkyl Ester (e.g., Methyl 4-bromobutyrate) AlkylEster->Enzyme2 Product 4-Bromobutyryl Ester (Target Conjugate) Enzyme1->Product Irreversible Byproduct1 Vinyl Alcohol (Unstable Enol) Enzyme1->Byproduct1 Enzyme2->Product Reversible Equilibrium Byproduct3 Methanol / Ethanol (Competes in reverse) Enzyme2->Byproduct3 Byproduct2 Acetaldehyde (Evaporates) Byproduct1->Byproduct2 Tautomerization

Mechanistic divergence: Irreversible tautomerization vs reversible equilibrium.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three linker strategies based on empirical laboratory data.

Parameter4-Bromobutyric Acid Vinyl EsterTraditional Alkyl Ester (Methyl)Traditional Alkyl Bromide
Reaction Pathway Enzymatic TransesterificationChemical/Enzymatic TransesterificationSN2 Alkylation
Reversibility Irreversible (Tautomerization)Reversible (Equilibrium)Irreversible
Leaving Group / Byproduct Vinyl alcohol → AcetaldehydeMethanol / EthanolBromide ion (HBr salt)
Typical Operating Temp. 30°C – 50°C80°C – 120°C60°C – 100°C
Biocatalyst Compatibility Excellent (e.g., Novozym 435)Moderate to PoorIncompatible
Regioselectivity High (Enzyme-directed)Low (Thermodynamically driven)Low (Sterically driven)
Typical Yield (24h) > 90%40% – 60%50% – 70%

Experimental Protocol: Lipase-Catalyzed Transesterification

To leverage the irreversible nature of 4-bromobutyric acid vinyl ester, enzymatic catalysis using immobilized Candida antarctica Lipase B (Novozym 435) is highly recommended. This protocol is designed as a self-validating system to ensure the primary alkyl bromide remains intact for downstream click-chemistry or amination.

Materials Required:

  • Target Alcohol (Substrate)

  • 4-Bromobutyric acid vinyl ester (1.5 to 3.0 molar equivalents)

  • Novozym 435 (Immobilized CALB, 10-20% w/w relative to substrate)

  • Anhydrous solvent (e.g., Heptane, Toluene, or solvent-free conditions)[5]

  • Molecular sieves (4Å) to ensure anhydrous conditions (prevents competitive hydrolysis).

Step-by-Step Methodology:

  • System Preparation: In an oven-dried round-bottom flask, dissolve the target alcohol in the anhydrous solvent. Add 4-bromobutyric acid vinyl ester. Causality Note: Hydrophobic solvents like heptane are preferred because they maintain the active conformation of the lipase (interfacial activation) and minimize water activity[3].

  • Biocatalyst Addition: Add Novozym 435 to the mixture. The heterogeneous nature of the immobilized enzyme prevents product contamination and allows for easy recovery.

  • Incubation & Agitation: Incubate the reaction at 40°C – 50°C with orbital shaking (200-250 rpm). Leave the system open to a drying tube or under a gentle sweep of inert gas to facilitate the escape of volatile acetaldehyde, driving the reaction to completion[3].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Since the vinyl ester and product may lack UV chromophores, use a KMnO4 or phosphomolybdic acid (PMA) stain to visualize the disappearance of the target alcohol.

  • Termination & Recovery: Once conversion is complete (typically 6–24 hours), terminate the reaction by vacuum filtration to remove the immobilized enzyme. Wash the enzyme beads with a small amount of solvent; the beads can often be recycled for subsequent batches[5].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 4-bromobutyryl ester.

Workflow Step1 1. Preparation Dissolve Substrate & Vinyl Ester in Solvent Step2 2. Biocatalysis Add Immobilized Lipase (Novozym 435) Step1->Step2 Step3 3. Incubation 40-50°C, Agitation (Acetaldehyde escapes) Step2->Step3 Step4 4. Termination Filter Enzyme (Recyclable) Step3->Step4 Step5 5. Purification Evaporate Solvent & Chromatography Step4->Step5

Step-by-step workflow for lipase-catalyzed transesterification.

Self-Validating Analytical Metrics

To ensure the scientific integrity of the synthesized bioconjugate, the final product must be validated to confirm that the esterification was successful and that the terminal bromide was not displaced or eliminated during the reaction.

  • Proton NMR (1H-NMR):

    • Ester Formation: Look for the downfield shift of the protons adjacent to the target alcohol's hydroxyl group (typically shifting from ~3.5 ppm to ~4.2 - 4.5 ppm), confirming successful acylation.

    • Bromide Integrity: Crucially, verify the presence of a distinct triplet integrating to 2 protons at approximately 3.40 – 3.50 ppm . This corresponds to the −CH2​−Br group, proving that the alkyl bromide survived the enzymatic transesterification intact.

  • Mass Spectrometry (ESI-MS): The mass spectrum should display a characteristic 1:1 isotopic doublet separated by 2 mass units (M and M+2) due to the natural abundance of 79Br and 81Br isotopes, confirming the incorporation of the bromobutyryl linker.

References

  • Formation of Amphiphilic Molecules from the Most Common Marine Polysaccharides, toward a Sustainable Alternative?
  • Source: mdpi.
  • Source: tandfonline.
  • Source: researchgate.
  • Source: researchgate.

Sources

Comparative

Comparative Study of Halogenated Vinyl Esters in Active Monomer Synthesis

Executive Summary In the realm of biocatalysis and advanced polymer synthesis, the selection of an acyl donor fundamentally dictates reaction kinetics, thermodynamic equilibrium, and stereoselectivity. Vinyl esters are u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of biocatalysis and advanced polymer synthesis, the selection of an acyl donor fundamentally dictates reaction kinetics, thermodynamic equilibrium, and stereoselectivity. Vinyl esters are universally recognized as "active monomers" because their leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde, rendering transesterification reactions strictly irreversible. However, substituting the acyl chain with halogens—creating donors like vinyl chloroacetate and vinyl trifluoroacetate—dramatically alters the electronic landscape of the molecule.

This guide provides an objective, data-backed comparison of halogenated versus non-halogenated vinyl esters. Designed for researchers and drug development professionals, it dissects the causality behind their reactivity, maps their performance in lipase-catalyzed kinetic resolutions, and provides a self-validating experimental framework for their application.

Mechanistic Grounding: The "Active Monomer" Paradigm

The efficacy of vinyl esters in enzymatic acylation relies on the catalytic triad (Ser-His-Asp) of lipases. When a standard ester is used, the reaction is reversible, often requiring a massive excess of the acyl donor to drive the equilibrium forward. Vinyl esters bypass this thermodynamic limitation.

When the enzyme's serine residue attacks a halogenated vinyl ester, the resulting tetrahedral intermediate collapses to expel vinyl alcohol. This leaving group instantly undergoes keto-enol tautomerization to form volatile acetaldehyde. Because acetaldehyde cannot act as a nucleophile to attack the acyl-enzyme complex, the reverse reaction is completely blocked. Furthermore, the addition of electron-withdrawing halogens (e.g., -Cl, -F) to the alpha-carbon increases the electrophilicity of the carbonyl group, accelerating the initial nucleophilic attack by the enzyme.

LipaseMechanism E Free Lipase (Ser-His-Asp) TI1 Tetrahedral Intermediate I E->TI1 Nucleophilic Attack AD Halogenated Vinyl Ester (Acyl Donor) AD->TI1 AE Acyl-Enzyme Complex TI1->AE Collapse LG Vinyl Alcohol (Leaving Group) TI1->LG Expulsion TI2 Tetrahedral Intermediate II AE->TI2 Alcohol Attack TAUT Acetaldehyde (Irreversible Shift) LG->TAUT Rapid Tautomerization ALC Racemic Alcohol (Substrate) ALC->TI2 TI2->E Enzyme Regeneration PROD Enantioenriched Ester + Resolved Alcohol TI2->PROD Resolution

Figure 1: Irreversible lipase-catalyzed acylation pathway utilizing halogenated vinyl esters.

Comparative Performance Analysis: Halogenated vs. Non-Halogenated

The choice of halogenation dictates a strict trade-off between reaction velocity and stereoselectivity (the E -value).

The Reactivity-Selectivity Principle
  • Vinyl Acetate (Baseline): Offers moderate reaction rates and standard enantioselectivity. It is the default choice for robust, unhindered substrates[1].

  • Vinyl Chloroacetate (Optimized Balance): The -CH₂Cl group provides a "Goldilocks" level of electrophilicity. It accelerates the reaction significantly compared to vinyl acetate while maintaining, and sometimes enhancing, the rigidity of the transition state. In the resolution of racemic 2-substituted 3-cyclopenten-1-ols,1[1]. Remarkably, the steric and electronic bulk of the chlorine atom can even force the substrate into an alternative binding mode,2[2].

  • Vinyl Trifluoroacetate (Hyper-Reactive): The extreme electron-withdrawing nature of the -CF₃ group makes the acyl-enzyme intermediate highly reactive. This drastically lowers the activation energy barrier for both enantiomers, causing the enzyme to lose its discriminatory power. Consequently,1[1].

Quantitative Comparison Table
Acyl DonorSubstituentRelative RateSelectivity ( E -value)*Key Mechanistic Trait
Vinyl Acetate -CH₃1.0x (Baseline)Moderate ( E=30 )Standard irreversible acylation.
Vinyl Butyrate -CH₂CH₂CH₃0.8x (Slower)Excellent ( E=156 )High hydrophobicity improves active-site fit.
Vinyl Chloroacetate -CH₂Cl3.5x (Fast)High ( E=89 )Inductive acceleration; can invert stereopreference.
Vinyl Trifluoroacetate -CF₃>10.0x (Very Fast)Poor ( E=4 )Hyper-reactivity destroys transition-state discrimination.

*Data based on Pseudomonas cepacia lipase-catalyzed acylation of 2-[(N,N-Dimethylcarbamoyl)methyl]-3-cyclopenten-1-ol[1].

ElectronicEffects cluster_0 Acyl Donor Substituent VTA Vinyl Trifluoroacetate (-CF3) R_VTA Hyper-Reactive Rate: +++ Selectivity (E): Poor (<5) VTA->R_VTA Extreme Electrophilicity VCA Vinyl Chloroacetate (-CH2Cl) R_VCA Optimized Balance Rate: ++ Selectivity (E): High (80-100) *Potential Inversion VCA->R_VCA Inductive Effect VA Vinyl Acetate (-CH3) R_VA Baseline Rate: + Selectivity (E): Moderate (30) VA->R_VA Standard Alkyl Profile

Figure 2: Reactivity-selectivity paradigm of halogenated vinyl esters in enzymatic acylation.

Field-Proven Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

To ensure scientific integrity, any biocatalytic protocol utilizing highly reactive halogenated esters must be a self-validating system . The extreme electrophilicity of vinyl chloroacetate can lead to background (non-enzymatic) chemical acylation if not properly controlled.

Materials & Preparation
  • Biocatalyst: Pseudomonas cepacia lipase (PS). Causality: Must be lyophilized over P₂O₅ for 24 hours. Residual water will act as a competing nucleophile, hydrolyzing the vinyl ester into chloroacetic acid, which lowers the pH and denatures the enzyme.

  • Solvent: Diisopropyl ether. Causality: Solvent engineering is critical.1[1].

  • Internal Standard: Dodecane (0.1 M). Causality: Essential for absolute quantification via GC-FID, correcting for solvent evaporation during the reaction.

Step-by-Step Methodology
  • System Initialization: In a 10 mL glass vial equipped with a PTFE septum, dissolve 1.0 mmol of the racemic alcohol in 5.0 mL of anhydrous diisopropyl ether containing 0.1 M dodecane.

  • Control Implementation (Self-Validation):

    • Control A (Background Acylation): Transfer 1.0 mL of the solution to a separate vial. Add 0.5 mmol vinyl chloroacetate. Do not add enzyme. (Validates that the halogenated ester is not reacting chemically with the alcohol).

    • Control B (Substrate Stability): Transfer 1.0 mL of the solution to a separate vial. Add 10 mg of Lipase PS. Do not add acyl donor. (Validates that the enzyme preparation does not degrade the substrate).

  • Reaction Initiation: To the remaining 3.0 mL of the main reaction mixture, add 30 mg of Lipase PS, followed by 1.5 mmol (3 equivalents) of vinyl chloroacetate.

  • Incubation: Seal the vial and incubate in an orbital shaker at 250 rpm and 30 °C. Causality: 30 °C provides the optimal balance between enzyme activity and the thermal stability of the highly reactive acyl-enzyme intermediate.

  • Monitoring & Quenching: Extract 50 µL aliquots at 1, 3, 6, and 24 hours. Quench immediately by filtering through a short pad of Celite to physically remove the heterogeneous biocatalyst.

  • Analysis: Analyze the filtrate via Chiral GC. Calculate the conversion ( c ) and enantiomeric excess of the product ( eep​ ) and substrate ( ees​ ). The E -value is calculated using the formula:

    E=ln[1−c(1−eep​)]ln[1−c(1+eep​)]​

Advanced Industrial Applications: Elastomer Curing

Beyond biocatalysis, halogenated vinyl esters serve as critical "active monomers" in polymer science. In the synthesis of ethylene-vinyl acetate (EVA) terpolymer elastomers,3[3].

Causality: Standard EVA lacks reactive sites for cross-linking. The pendant -CH₂Cl groups provided by the incorporated vinyl chloroacetate allow for efficient vulcanization using quaternary ammonium salts and sulfur at elevated temperatures (100°C–250°C). The carbon-chlorine bond is highly susceptible to nucleophilic substitution, providing a robust chemical anchor for forming a resilient, three-dimensional elastomer network[3].

References

  • Kinetic Resolution of Racemic 2-Substituted 3-Cyclopenten-1-ols by Lipase-Catalyzed Transesterifications: A Rational Strategy To Improve Enantioselectivity Source: The Journal of Organic Chemistry - ACS Publications URL
  • Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media Source: Tandfonline URL
  • US4876315A - Process for vulcanizing saturated elastomers with halogen cure sites Source: Google Patents URL
  • Synthesis of optically active vicinal fluorohydrins by lipase-catalyzed deracemization Source: NIH / The Journal of Organic Chemistry URL

Sources

Validation

A Comparative Guide: NMR Spectroscopic Validation of 4-Bromobutyric Acid Vinyl Ester vs. Ethyl 4-Bromobutyrate in Acyl Transfer Applications

Executive Summary In the development of pharmaceutical intermediates and complex polymers, the introduction of a four-carbon halobutyrate chain is a critical synthetic step. While traditional alkyl esters like ethyl 4-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of pharmaceutical intermediates and complex polymers, the introduction of a four-carbon halobutyrate chain is a critical synthetic step. While traditional alkyl esters like ethyl 4-bromobutyrate (EBB) are common, 4-bromobutyric acid vinyl ester (vinyl 4-bromobutyrate, VBB) has emerged as a superior acyl donor for enzymatic resolutions and mild chemical acylations. This guide objectively compares the performance of VBB against EBB, providing causality-driven experimental protocols and comparative Nuclear Magnetic Resonance (NMR) spectroscopic data to validate reagent integrity and track reaction kinetics.

Mechanistic Causality: Why Vinyl Esters Outperform Alkyl Esters

The fundamental difference between VBB and EBB lies in the thermodynamics of the acyl transfer reaction. When EBB is used as an acyl donor, the reaction releases ethanol, leading to a reversible transesterification equilibrium that often stalls before complete conversion[1].

Conversely, VBB functions as an irreversible acylating agent . Upon nucleophilic attack (e.g., by an alcohol in the presence of a lipase), VBB liberates vinyl alcohol. This leaving group rapidly and irreversibly tautomerizes into volatile acetaldehyde[2]. This tautomerization acts as a thermodynamic sink, preventing the reverse reaction, driving the conversion to >99%, and protecting the enzyme from product inhibition[1][3].

G cluster_0 Irreversible Acylation (Vinyl Ester) cluster_1 Reversible Acylation (Ethyl Ester) VBB Vinyl 4-bromobutyrate + R-OH Enz1 Lipase VBB->Enz1 Int1 Acylated Product + Vinyl Alcohol Enz1->Int1 Taut Acetaldehyde (Evaporates) Int1->Taut Tautomerization (Irreversible) EBB Ethyl 4-bromobutyrate + R-OH Enz2 Lipase EBB->Enz2 Int2 Acylated Product + Ethanol Enz2->Int2 Equilibrium

Fig 1: Mechanistic comparison of acyl donor efficiency between vinyl and ethyl 4-bromobutyrate.

Comparative NMR Spectroscopic Data

To guarantee the integrity of the acyl donor and establish baseline metrics for reaction monitoring, high-resolution ¹H NMR is indispensable. The structural difference between VBB and EBB manifests prominently in the downfield oxygen-bound regions, allowing for clear differentiation.

Table 1: ¹H NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentVBB (ppm)EBB (ppm)MultiplicityIntegration
Br-CH₂ (γ) 3.473.47Triplet (t)2H
Central CH₂ (β) 2.202.18Quintet (p)2H
α-CH₂ (C=O) 2.552.49Triplet (t)2H
-O-CH=CH₂ (CH) 7.25N/ADoublet of doublets (dd)1H
-O-CH=CH₂ (CH₂) 4.55, 4.85N/ATwo doublets (d)2H
-O-CH₂-CH₃ (CH₂) N/A4.14Quartet (q)2H
-O-CH₂-CH₃ (CH₃) N/A1.27Triplet (t)3H

Note: EBB spectroscopic profile data is corroborated by established industry standards.

Self-Validating Experimental Protocols

Protocol A: Standardized ¹H NMR Acquisition for Purity Validation

Vinyl esters are highly reactive; this protocol ensures the VBB reagent has not prematurely degraded or polymerized prior to deployment in a synthetic workflow.

  • Sample Preparation: Dissolve 15–20 mg of VBB in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous CDCl₃ prevents moisture-induced hydrolysis of the labile vinyl ester linkage during acquisition. TMS provides a universal 0.00 ppm zero-point, which is crucial for distinguishing the subtle upfield shift of the α-CH₂ protons if degradation occurs.

  • Acquisition Parameters: Set the relaxation delay (D1) to 10 seconds and acquire 16 scans.

    • Causality: The vinyl protons and the aliphatic backbone protons possess different T₁ relaxation times. A prolonged D1 ensures complete magnetic relaxation between pulses, allowing for exact quantitative integration.

  • The Self-Validating Check: Integrate the Br-CH₂ triplet at 3.47 ppm to exactly 2.00. The downfield vinyl CH proton at 7.25 ppm must integrate to exactly 1.00 ± 0.02. Any deviation indicates partial polymerization or hydrolysis, invalidating the batch and preventing downstream failure.

Protocol B: Real-Time NMR Monitoring of Enzymatic Transesterification

This workflow tracks the kinetic efficiency of VBB versus EBB in a lipase-catalyzed reaction, utilizing the byproducts as internal standards.

  • Reaction Setup: In an NMR tube, combine 0.1 mmol of the target alcohol, 0.15 mmol of the acyl donor (VBB or EBB), and 5 mg of immobilized Candida antarctica Lipase B (CALB) in 0.6 mL of Toluene-d₈.

    • Causality: Toluene-d₈ is a non-polar solvent that preserves the essential hydration shell of the immobilized enzyme, maintaining its active conformation while providing a clear spectral window to observe the volatile acetaldehyde peak[1].

  • Kinetic Acquisition: Acquire a ¹H NMR spectrum every 30 minutes at 40°C.

  • The Self-Validating Check:

    • For VBB: Monitor the appearance of the acetaldehyde quartet at ~9.8 ppm. Because tautomerization is instantaneous[2], the integration of the acetaldehyde peak serves as an absolute, internal standard for product formation. The system self-validates: Moles of Acetaldehyde = Moles of Acylated Product.

    • For EBB: Monitor the shift of the ethyl quartet from 4.14 ppm (ester) to ~3.6 ppm (free ethanol). The reaction will visibly stall before completion due to the reversible thermodynamic equilibrium[1].

Stability and Storage Analysis

Due to their enhanced reactivity, vinyl esters are susceptible to environmental degradation if stored improperly. NMR spectroscopy provides a definitive diagnostic tool for storage validation:

  • Hydrolysis Detection: Exposure to atmospheric moisture cleaves VBB into 4-bromobutyric acid and acetaldehyde. This is diagnostically confirmed by the appearance of a broad singlet at ~11.0 ppm (carboxylic acid -OH) and an upfield shift of the α-CH₂ protons from 2.55 ppm to ~2.40 ppm.

  • Polymerization Detection: Radical-induced polymerization consumes the active vinyl group. This is observed as a broadening and eventual disappearance of the sharp multiplets at 4.55, 4.85, and 7.25 ppm, accompanied by the rise of broad, undefined polymeric backbone signals between 1.5 and 2.5 ppm.

References

  • Gross, R. A., et al. "Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization." Molecules, 2015, 20(5), 9358. Available at:[Link]

  • Wang, Y.-F., et al. "Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters." Chirality, 1999, 11(7), 554-560. Available at:[Link]

  • Wang, L., et al. "Method of making fatty acid N-acylalkanolamines." US Patent 9221747B2, 2015.

Sources

Comparative

Evaluating Thermal Stability: 4-Bromobutyric Acid Vinyl Ester vs. Standard Vinyl Esters

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymer networks, vinyl esters serve as critical reactive intermediates and monomers. However, their thermal stability v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymer networks, vinyl esters serve as critical reactive intermediates and monomers. However, their thermal stability varies drastically depending on their aliphatic chain structure. This guide provides an objective, data-driven comparison between 4-bromobutyric acid vinyl ester (vinyl 4-bromobutyrate) and standard vinyl esters (e.g., vinyl butyrate, vinyl acetate). By coupling Thermogravimetric Analysis (TGA) with Evolved Gas Analysis (EGA), we elucidate how the terminal halogen in the 4-bromo derivative fundamentally alters its thermal degradation mechanism, drastically reducing its stability window compared to its non-halogenated counterparts.

Mechanistic Divergence: The Causality of Thermal Instability

To understand the thermal behavior of these compounds, one must look at the underlying kinetics and transition states governing their pyrolysis.

Standard Vinyl Esters (e.g., Vinyl Butyrate): Standard carboxylic esters containing a β-hydrogen typically degrade via a high-energy, six-membered pericyclic transition state[1]. This β-hydrogen transfer rearrangement yields the corresponding carboxylic acid and an olefinic fragment (such as acetylene or acetaldehyde, depending on secondary rearrangements)[1]. Because this concerted mechanism requires significant activation energy ( Ea​≈150−170 kJ/mol), standard vinyl esters exhibit robust thermal stability, often resisting degradation until temperatures exceed 250 °C[2].

4-Bromobutyric Acid Vinyl Ester: The introduction of a bromine atom at the 4-position fundamentally short-circuits this stability. Bromine is an excellent leaving group, and the ester carbonyl oxygen acts as a potent internal nucleophile. Upon moderate heating (>120 °C), the molecule undergoes a rapid 5-exo-tet intramolecular cyclization[3]. This anchimerically assisted pathway forms a highly stable five-membered ring (γ-butyrolactone) while expelling the vinyl group as vinyl bromide. Because this intramolecular nucleophilic substitution is both kinetically favored and thermodynamically driven by lactone formation, the activation energy is slashed by nearly half, resulting in premature thermal degradation.

G VBE Standard Vinyl Esters (e.g., Vinyl Butyrate) Heat1 High Thermal Energy (>250°C) VBE->Heat1 VBBE 4-Bromobutyric Acid Vinyl Ester Heat2 Low Thermal Energy (>120°C) VBBE->Heat2 Mech1 β-Hydrogen Elimination (6-Membered TS) Heat1->Mech1 Mech2 Intramolecular Cyclization (Anchimeric Assistance) Heat2->Mech2 Prod1 Butyric Acid + Acetylene Mech1->Prod1 Prod2 γ-Butyrolactone + Vinyl Bromide Mech2->Prod2

Fig 1: Mechanistic divergence in thermal degradation pathways of vinyl esters.

Quantitative Data Comparison

The mechanistic shift is clearly reflected in the thermal analysis data. Table 1 summarizes the thermal stability metrics derived from dynamic TGA at a standard heating rate of 10 °C/min.

Table 1: Thermal Stability Metrics of Vinyl Esters

CompoundOnset Degradation Temp ( Tonset​ )Peak Degradation Temp ( Tpeak​ )Primary Degradation ProductsEst. Activation Energy ( Ea​ )
Vinyl Butyrate (Standard)~260 °C~310 °CButyric Acid, Acetylene~160 kJ/mol
Vinyl Benzoate (Standard)~280 °C~330 °CBenzoic Acid, Acetylene~175 kJ/mol
Vinyl 4-Bromobutyrate ~130 °C ~170 °C γ-Butyrolactone, Vinyl Bromide ~85 kJ/mol

Self-Validating Experimental Protocol: TGA-EGA-MS

To objectively verify these degradation pathways, a self-validating analytical workflow is required. Relying solely on TGA mass-loss curves is insufficient, as it does not identify the degradants. By coupling TGA with Mass Spectrometry (MS), the physical mass loss is directly correlated with the chemical identity of the evolved gases, creating a closed-loop validation system.

Workflow Prep 1. Sample Prep (Inert N2) TGA 2. TGA Ramp (10°C/min) Prep->TGA EGA 3. EGA Transfer (200°C Line) TGA->EGA GCMS 4. GC-MS / FTIR (Degradant ID) EGA->GCMS Data 5. Kinetic Modeling (Activation Energy) GCMS->Data

Fig 2: Self-validating TGA-EGA-MS experimental workflow for thermal stability evaluation.

Step-by-Step Methodology
  • Sample Preparation & Isolation: Accurately weigh 10.0 (±0.1) mg of the purified vinyl ester monomer into a platinum TGA pan. Causality: Platinum is chosen over alumina to ensure high thermal conductivity and zero catalytic interference with the ester degradation.

  • Atmospheric Control: Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere strictly isolates thermal pyrolysis from oxidative degradation (combustion), ensuring the measured Ea​ reflects the intrinsic molecular stability rather than oxidation kinetics[1].

  • Thermal Ramping: Initiate a dynamic temperature ramp from 25 °C to 500 °C at a constant rate of 10 °C/min. Record the thermogravimetric (TG) and derivative thermogravimetric (DTG) curves[2].

  • Evolved Gas Analysis (EGA): Route the exhaust gases from the TGA furnace into a mass spectrometer via a heated transfer line maintained at 200 °C. Causality: Heating the transfer line is critical to prevent the condensation of high-boiling degradants (like γ-butyrolactone, b.p. ~204 °C) before they reach the ionization chamber.

  • Data Validation & Kinetic Modeling: Correlate the DTG peak ( Tpeak​ ) with the extracted ion chromatograms (EIC). For vinyl 4-bromobutyrate, validate the mechanism by monitoring m/z 86 (γ-butyrolactone) and m/z 106/108 (vinyl bromide isotopes). Apply the Coats-Redfern equation to the TG data to calculate the exact activation energy ( Ea​ )[2].

Practical Implications for Drug Development

For synthetic chemists and drug development professionals, the thermal lability of 4-bromobutyric acid vinyl ester dictates strict handling and processing parameters. While standard vinyl esters can be subjected to high-temperature free-radical polymerizations or aggressive distillation, vinyl 4-bromobutyrate must be processed under mild conditions (e.g., vacuum distillation at low temperatures, or room-temperature RAFT polymerization) to prevent spontaneous cyclization.

However, this "instability" can be strategically harnessed: the high propensity for intramolecular cyclization makes it an excellent, low-temperature reactive precursor for synthesizing functionalized cyclic hydroxamic acids and other heterocyclic pharmacophores without the need for harsh reagents[3].

Sources

Validation

Benchmarking 4-bromobutyric acid vinyl ester yields across different catalysts

Benchmarking 4-Bromobutyric Acid Vinyl Ester Yields: A Catalyst Comparison Guide 1. Introduction & The Transvinylation Challenge 4-Bromobutyric acid vinyl ester is a highly versatile, bifunctional building block utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Bromobutyric Acid Vinyl Ester Yields: A Catalyst Comparison Guide

1. Introduction & The Transvinylation Challenge 4-Bromobutyric acid vinyl ester is a highly versatile, bifunctional building block utilized extensively in pharmaceutical development, most notably as a critical intermediate in the synthesis of 5-HT2C receptor agonists[1]. The molecule features a reactive vinyl ester group—ideal for selective acylations or polymerizations—and a primary alkyl bromide primed for nucleophilic substitution.

Because direct esterification of carboxylic acids with vinyl alcohol is impossible (due to the rapid tautomerization of vinyl alcohol to acetaldehyde), the industry standard approach is transvinylation using vinyl acetate[2]. However, achieving high yields without degrading the sensitive alkyl bromide requires precise catalyst selection. This guide benchmarks the performance of Palladium, Ruthenium, and legacy Mercury catalysts, providing self-validating protocols for drug development professionals.

2. Mechanistic Overview Transvinylation is a thermodynamically neutral, equilibrium-driven process. Transition metal catalysts lower the activation energy by coordinating with the vinyl moiety of vinyl acetate, facilitating the exchange of the carboxylate group[3].

Mechanism VinylAcetate Vinyl Acetate Intermediate Metal-Vinyl Complex (Fischer Carbene / π-Complex) VinylAcetate->Intermediate Catalyst Activation Catalyst Transition Metal Catalyst (Ru or Pd) Catalyst->Intermediate Transester Transesterification Intermediate Intermediate->Transester Acid Addition Acid 4-Bromobutyric Acid Acid->Transester Cleavage Bond Cleavage & Product Release Transester->Cleavage Cleavage->Catalyst Catalyst Regeneration Product Vinyl Ester Product + Acetic Acid Cleavage->Product

Catalytic cycle logic for transition-metal mediated transvinylation.

3. Catalyst Benchmarking & Yield Comparison The choice of catalyst dictates the reaction temperature, time, and ultimate yield.

  • Palladium(II) Acetate (Pd(OAc)2): Pd-catalyzed transvinylation is highly effective but historically plagued by thermal instability; heating often causes the catalyst to precipitate as inactive "palladium black"[4]. However, for 4-bromobutyric acid, running the reaction at ambient temperature in a large excess of vinyl acetate mitigates this degradation, yielding the product reliably overnight[1].

  • Ruthenium Complexes (e.g., Grubbs 2nd Gen): Ruthenium catalysts have emerged as a superior alternative due to their broad functional-group tolerability and lower toxicity[5]. They operate via a stable Fischer carbene intermediate, allowing for higher reaction temperatures (65 °C) without rapid catalyst decay, often pushing yields above 85%[3].

  • Mercury(II) Acetate (Hg(OAc)2): While historically used as a benchmark with high conversion rates, the severe toxicity and environmental hazards of mercury salts render this method obsolete for modern pharmaceutical synthesis[2].

Table 1: Catalyst Performance Benchmarks for 4-Bromobutyric Acid Transvinylation

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Est. Yield (%)Key AdvantagePrimary Drawback
Pd(OAc)2 10 - 1520 - 2516 - 2470 - 80Mild ambient conditionsProne to Pd-black deactivation if heated
Grubbs 2nd Gen (Ru) 5651685 - 95High stability, low toxicityRequires anhydrous conditions/argon
Hg(OAc)2 / H2SO4 2 - 52512>90Rapid kineticsUnacceptable toxicity profile

Note: Yields are aggregated estimates based on analogous aliphatic carboxylic acid transvinylations and specific patent literature[1][3][6].

4. Experimental Protocols: Self-Validating Workflows To ensure reproducibility, the following protocols emphasize the causality behind each methodological step.

Workflow Start 4-Bromobutyric Acid + Vinyl Acetate CatSelect Catalyst Selection (Pd vs. Ru) Start->CatSelect PdRoute Pd(OAc)2 Pathway Ambient Temp, 16h CatSelect->PdRoute RuRoute Ru Complex Pathway 65°C, Toluene, 16h CatSelect->RuRoute Filter Filtration (Celite Pad) Remove Catalyst Aggregates PdRoute->Filter RuRoute->Filter Concentrate Vacuum Concentration Remove Excess Solvent Filter->Concentrate Purify Column Chromatography (Hexanes/EtOAc) Concentrate->Purify Product 4-Bromobutyric Acid Vinyl Ester Purify->Product

Experimental workflow for the transvinylation of 4-bromobutyric acid.

Protocol A: Palladium-Catalyzed Transvinylation (Ambient Temperature) Reference Standard: Adapted from pharmaceutical intermediate synthesis[1].

  • Reaction Setup: To a reaction vessel, add 4-bromobutyric acid (1.0 eq, e.g., 1.0 g, 6.0 mmol) and a large volumetric excess of vinyl acetate (approx. 54 mL).

    • Causality: Vinyl acetate serves a dual purpose as both the reactant and the solvent. The massive molar excess drives the thermodynamically neutral transesterification equilibrium forward via Le Chatelier's principle while maintaining a low-viscosity environment.

  • Catalyst Addition: Add Palladium(II) acetate (188 mg, 0.84 mmol, ~14 mol%) with vigorous stirring.

  • Incubation: Stir the mixture overnight (16-24 hours) at ambient temperature (20-25 °C).

    • Causality: Maintaining ambient temperature is critical. Elevated temperatures accelerate the reduction of Pd(II) to Pd(0), which aggregates into inactive palladium black, prematurely halting the catalytic cycle[4][6].

  • Filtration: Filter the crude mixture through a pad of Celite.

    • Causality: Celite quantitatively traps colloidal palladium particulates, preventing them from catalyzing undesired side reactions (like polymerization of the newly formed vinyl ester) during the concentration phase.

  • Isolation: Concentrate the filtrate in vacuo to remove the unreacted vinyl acetate and byproduct acetic acid, yielding the crude 4-bromobutyric acid vinyl ester.

Protocol B: Ruthenium-Catalyzed Transvinylation (Thermal Activation) Reference Standard: Adapted from Grubbs-type transvinylation studies[3][5].

  • Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve 4-bromobutyric acid (1.0 eq) and vinyl acetate (2.0 - 5.0 eq) in anhydrous toluene.

    • Causality: Toluene provides a non-coordinating, inert environment that stabilizes the sensitive Ruthenium-carbene intermediate. Argon prevents oxidative quenching of the catalyst.

  • Catalyst Addition: Add Grubbs 2nd-generation catalyst (5 mol%).

  • Thermal Activation: Heat the reaction mixture in an oil bath at 65 °C for 16 hours.

    • Causality: Unlike Pd(OAc)2, the Ru-complex requires thermal activation to efficiently form the Fischer carbene complex with vinyl acetate, initiating the catalytic cycle without decomposing[5].

  • Workup: Cool to room temperature, filter over a Celite pad, and remove the solvent under reduced pressure. Purify via silica gel column chromatography (hexanes/ethyl acetate) to isolate the pure vinyl ester.

5. Conclusion For the synthesis of 4-bromobutyric acid vinyl ester, Ruthenium-based catalysts offer the highest yields and best functional group tolerance, albeit requiring inert atmospheres and thermal activation. Conversely, Palladium(II) acetate provides a highly accessible, ambient-temperature alternative that is easily scalable for drug development workflows, provided the catalyst's thermal sensitivity is managed.

References 1.[2] Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters.2 2.[3] Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions | The Journal of Organic Chemistry. 3 3.[5] Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions. 5 4.[4] Transvinylation reaction - European Patent Office - EP 0351603 A2. 4 5.[6] Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids.6 6.[1] WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. 1

Safety & Regulatory Compliance

Safety

4-Bromobutyric acid vinyl ester proper disposal procedures

4-Bromobutyric Acid Vinyl Ester: Comprehensive Safety, Handling, and Disposal Protocol As a Senior Application Scientist, I frequently see laboratories mishandle bifunctional intermediates. 4-Bromobutyric acid vinyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Bromobutyric Acid Vinyl Ester: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I frequently see laboratories mishandle bifunctional intermediates. 4-Bromobutyric acid vinyl ester (CAS: 152368-26-8) is a prime example of a molecule that demands rigorous, specialized handling [1]. Frequently utilized as a critical building block in the synthesis of pharmaceutical compounds—such as 5-HT2C receptor agonists—this compound presents a dual-threat profile: a highly reactive vinyl ester susceptible to runaway polymerization, and a terminal alkyl bromide that acts as a potent electrophilic alkylating agent.

Proper disposal is not merely a regulatory checkbox; it is a critical operational safeguard. This guide provides the mechanistic rationale and field-proven protocols required to manage, neutralize, and dispose of this compound safely.

Mechanistic Toxicology & Hazard Profile

To design a safe disposal protocol, we must first understand the causality behind the chemical's hazards. 4-Bromobutyric acid vinyl ester possesses two distinct reactive centers, each dictating specific handling and waste management requirements.

  • The Alkyl Bromide Moiety (Electrophilic Hazard): Primary alkyl bromides are classic substrates for bimolecular nucleophilic substitution (SN2) reactions [4]. In a biological context, this makes the molecule a potent alkylating agent capable of covalently binding to cellular nucleophiles such as DNA and proteins. Exposure carries significant mutagenic and toxicological risks, analogous to other short-chain alkyl bromides which are heavily regulated by the EPA[2].

  • The Vinyl Ester Moiety (Polymerization Hazard): Vinyl esters are notoriously unstable when exposed to UV light, heat, or radical initiators. Uncontrolled radical or cationic polymerization is highly exothermic. If a bulk waste container of this material auto-polymerizes, the resulting heat can vaporize the unreacted monomer, leading to catastrophic overpressurization and container rupture.

ReactivityPathway Molecule 4-Bromobutyric Acid Vinyl Ester AlkylBromide Alkyl Bromide Moiety (Electrophilic) Molecule->AlkylBromide VinylEster Vinyl Ester Moiety (Radical/Cationic) Molecule->VinylEster Nucleophile Nucleophilic Attack (Biological Alkylation) AlkylBromide->Nucleophile SN2 Reaction Polymerization Exothermic Polymerization (Heat/Light Induced) VinylEster->Polymerization Radical Chain Quench Chemical Quenching (Amine/Thiosulfate) Nucleophile->Quench Mitigated by Stabilizer Storage Stabilization (Temp <10°C, Dark) Polymerization->Stabilizer Mitigated by

Fig 2: Bifunctional reactivity pathways and targeted mitigation strategies.

Quantitative Data & Engineering Controls

Standard laboratory PPE is insufficient for continuous handling of halogenated organics. Halogenated solvents and esters rapidly permeate standard nitrile gloves. The data below outlines the required operational parameters to ensure safety during experimental workflows and waste consolidation.

Table 1: Chemical Properties & Disposal Parameters

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 152368-26-8Essential for accurate RCRA waste manifesting [1].
Molecular Formula C6H9BrO2High halogen content dictates specialized incineration [3].
Waste Storage Temp 2°C to 8°CSuppresses thermal auto-polymerization of the vinyl group.
Incineration Temp >1100°CEnsures complete thermal destruction of the stable C-Br bond [3].
Primary Gloves Viton™ or Silver Shield®Prevents rapid transdermal permeation of alkylating agents.
Ventilation Class II Type B2 Hood100% exhaust ensures no recirculation of toxic vapors.

Step-by-Step Methodologies

To maintain scientific integrity and safety, standard operating procedures must be self-validating. The following protocols ensure that waste is safely segregated and that spills are chemically neutralized prior to disposal.

Protocol 1: Routine Laboratory Waste Segregation & Packaging

Because this compound contains a halogen (Bromine), it must never be mixed with standard non-halogenated organic waste (like acetone or ethanol). Mixing reduces the BTU (caloric) value of the waste stream, making it difficult for commercial incinerators to maintain the >1100°C required to destroy the carbon-bromine bonds [3].

  • Step 1: Container Selection. Select a heavy-duty, amber glass waste carboy. Causality: Amber glass blocks UV radiation, preventing photo-initiated radical polymerization of the vinyl ester moiety.

  • Step 2: Segregation. Label the container explicitly as "Halogenated Organic Waste - Contains Alkyl Bromides." Ensure the container is kept in a secondary containment tray within a refrigerated, dark storage unit (2°C to 8°C).

  • Step 3: Transfer. Using a dedicated funnel in a fume hood, transfer the 4-bromobutyric acid vinyl ester waste into the carboy. Do not fill past 80% capacity. Causality: Leaving 20% headspace accommodates potential vapor expansion if trace polymerization occurs.

  • Step 4: Validation Check. Inspect the waste container visually after 1 hour. Validation: The absence of bubbling, heat generation, or increased viscosity confirms that the waste is stable and no incompatible cross-reactions (e.g., with trace amines or oxidizers) are occurring.

Protocol 2: In Situ Chemical Quenching for Small Spills (<50 mL)

If a small spill occurs, simply wiping it up concentrates the reactive alkylating agent on combustible paper towels, creating a severe inhalation and fire hazard. The compound must be chemically quenched.

  • Step 1: Containment. Immediately cover the spill with an inert absorbent material such as dry vermiculite or sand. Do not use combustible sawdust.

  • Step 2: Quenching Solution Preparation. In a beaker, prepare a 10% (v/v) solution of ethanolamine in water/isopropanol (1:1). Causality: Ethanolamine acts as a strong nucleophile. It will attack the alkyl bromide via an SN2 mechanism, displacing the bromide ion, and will also hydrolyze the vinyl ester, completely destroying the molecule's dual hazards.

  • Step 3: Application. Carefully pour the quenching solution over the absorbed spill. Allow it to react for 30 minutes.

  • Step 4: Validation Check. Monitor the temperature of the spill area using an IR thermometer. Validation: An initial mild exotherm (temperature rise) followed by a return to ambient room temperature physically validates that the quenching reaction has run to completion.

  • Step 5: Collection. Sweep the neutralized slurry using non-sparking tools into a wide-mouth HDPE container, label as "Neutralized Halogenated Spill Debris," and route to standard hazardous waste.

Commercial Disposal & Treatment Workflow

Once the waste leaves your facility, it must be processed according to EPA guidelines for halogenated organic compounds. The standard disposal method is high-temperature rotary kiln incineration [3].

DisposalWorkflow Start 4-Bromobutyric Acid Vinyl Ester Waste Segregation Segregation: Halogenated Organics Start->Segregation Identify & Isolate Packaging Packaging: Amber Glass / HDPE Segregation->Packaging Transfer (< 10°C) Incineration Rotary Kiln Incineration (>1100°C) Packaging->Incineration EPA Licensed Transport Scrubber Caustic Scrubber (Neutralizes HBr) Incineration->Scrubber Exhaust Gas (HBr)

Fig 1: End-to-end commercial disposal workflow for halogenated vinyl ester waste.

When 4-bromobutyric acid vinyl ester is incinerated, the combustion of the alkyl bromide moiety generates Hydrogen Bromide (HBr) gas. To prevent environmental contamination, the incinerator must be equipped with a caustic scrubber (typically utilizing sodium hydroxide sprays). The scrubber neutralizes the acidic HBr gas into harmless sodium bromide salts and water, ensuring clean emissions [3].

References

  • U.S. Environmental Protection Agency (EPA). "Draft Risk Evaluation for 1-Bromopropane (n-Propyl Bromide)". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". Available at: [Link]

  • American Chemical Society (ACS). "Decarboxylative Halogenation of Organic Compounds". Chemical Reviews. Available at: [Link]

Handling

Personal protective equipment for handling 4-Bromobutyric acid vinyl ester

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular mechanics. When handling 4-Bromobutyric acid vinyl ester (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from molecular mechanics. When handling 4-Bromobutyric acid vinyl ester (CAS: 152368-26-8) , we are dealing with a highly reactive, bifunctional intermediate.

To handle this compound safely, we must first understand its dual-threat causality: it combines an alkyl bromide (a potent SN​2 alkylating agent) with a vinyl ester (an acylating agent and polymerizable olefin). Alkylating agents are notoriously hazardous because they can indiscriminately cross-link proteins and DNA, leading to severe skin burns, ocular damage, and potential mutagenicity [1]. Simultaneously, vinyl esters can permeate standard latex and degrade certain plastics, while posing a risk of exothermic polymerization if exposed to radical initiators or extreme heat [2].

Below is the definitive, self-validating operational and safety guide for handling this chemical, designed to protect both the researcher and the integrity of the experiment.

I. The Mechanistic Approach to Personal Protective Equipment (PPE)

Every piece of PPE selected for handling 4-Bromobutyric acid vinyl ester is dictated by its chemical reactivity. We do not guess; we build an impermeable barrier based on material compatibility.

Hand Protection: The Dual-Layer Strategy

Vinyl esters act as potent permeators of natural rubber and degrade several common elastomers. Furthermore, the bromoalkyl chain easily penetrates thin, single-layer gloves.

  • Inner Layer: 4-mil Nitrile gloves. Causality: Provides tactile dexterity for fine syringe work and offers a baseline defense against the halogenated aliphatic chain.

  • Outer Layer: 14-mil Butyl rubber gloves. Causality: Butyl rubber provides superior, validated resistance to esters and ketones, preventing the vinyl ester moiety from acting as a solvent carrier that drags the alkylating agent through the glove matrix.

Ocular and Facial Defense
  • Equipment: Indirect-vented chemical splash goggles paired with a high-impact polycarbonate face shield.

  • Causality: Alkyl bromides cause irreversible corneal damage upon contact [3]. A face shield alone is insufficient as vapors or aerosolized droplets from a pressurized Schlenk flask can bypass the bottom shield gap. The goggles seal the ocular mucosa, while the shield protects the epidermis from corrosive acylation.

Body and Respiratory Armor
  • Equipment: Flame-Resistant (FR) lab coat, neoprene apron, and a certified chemical fume hood.

  • Causality: Vinyl esters are combustible and can generate irritating degradation products like acetaldehyde upon hydrolysis [2]. The FR coat mitigates fire risk, while the neoprene apron repels ester spills. All handling must occur in a fume hood (face velocity 100 fpm). If a hood fails, a full-face respirator equipped with Type A/P3 (Organic Vapor/Particulate) cartridges is the mandatory fallback.

II. Quantitative Hazard & PPE Summary

Table 1: Safety and Material Compatibility Matrix for 4-Bromobutyric Acid Vinyl Ester

Hazard / ParameterSpecification / ClassificationMitigation Strategy / PPE Requirement
Primary Hazard Corrosive (Skin/Eye), Alkylating AgentAvoid all direct contact; utilize closed-system transfers.
Secondary Hazard Combustible, Polymerization RiskKeep away from heat/sparks; store at 2-8°C.
Glove Compatibility Butyl Rubber (Excellent), Nitrile (Fair)Mandatory: Double-glove (Nitrile inner, Butyl outer).
Incompatible Materials Strong bases, Oxidizers, Radical initiatorsSegregate storage; use dedicated secondary containment.
Spill Neutralizer 1M Ethanolamine or 5% NaHCO3​ Amine nucleophiles rapidly quench the electrophilic centers.

III. Standard Operational Protocol: Step-by-Step Execution

A self-validating protocol ensures that the failure of one step prevents the execution of the next, isolating risk.

Phase 1: Pre-Operation Validation

  • Verify Containment: Measure the fume hood face velocity. Do not proceed if it reads below 100 feet per minute (fpm).

  • Purge the Atmosphere: Because moisture can slowly hydrolyze the vinyl ester into 4-bromobutyric acid and acetaldehyde, set up a Schlenk line. Purge your reaction vessel with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Stage the Quench: Before opening the reagent, prepare a 250 mL beaker containing 100 mL of 1M Ethanolamine or 1M NaOH solution. Causality: Having the quench ready ensures immediate neutralization in the event of a micro-spill or dropped syringe.

Phase 2: Closed-System Transfer

  • Equilibrate: Remove the reagent from cold storage (2-8°C) and allow it to reach room temperature in a desiccator to prevent condensation from introducing water into the ester.

  • Syringe Aspiration: Using a gas-tight glass syringe with a PTFE plunger and a deflected-point needle (to prevent coring the septum), pierce the reagent bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw to prevent pulling a vacuum.

  • Transfer: Slowly withdraw the 4-Bromobutyric acid vinyl ester. Transfer it dropwise into your reaction vessel. Causality: Dropwise addition controls the exothermic nature of subsequent alkylation or polymerization reactions.

Phase 3: Equipment Decontamination

  • Rinse: Immediately draw the pre-staged 1M Ethanolamine solution into the used syringe.

  • Neutralize: The primary amine will undergo a rapid SN​2 reaction with the alkyl bromide and aminolysis of the ester, destroying the hazardous pharmacophore. Eject the wash into a designated hazardous waste beaker.

IV. Spill Response and Disposal Plan

If a spill occurs outside of the fume hood, the immediate priority is evacuation, not heroics.

Spill Remediation
  • Isolate: Evacuate the immediate 10-foot radius. Alert laboratory personnel.

  • Absorb: Don a full-face organic vapor respirator. Cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels, as the high surface area combined with a combustible liquid poses a fire hazard.

  • Neutralize: Carefully pour a 5% Sodium Bicarbonate ( NaHCO3​ ) or dilute amine solution over the absorbed mass to hydrolyze the ester and quench the alkyl bromide.

  • Collect: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) waste bucket.

Waste Segregation

Dispose of all neutralized mixtures, contaminated gloves, and reaction byproducts in a clearly labeled Halogenated Organic Waste carboy. Never mix this waste with concentrated acids or heavy metal catalysts, as residual vinyl ester can violently polymerize.

V. Operational Workflow Visualization

The following logic gate dictates the strict handling and emergency response pathways for this chemical.

G Start 4-Bromobutyric Acid Vinyl Ester Handling Workflow PPE 1. Don Mandatory PPE (Butyl/Nitrile Gloves, Goggles, FR Coat) Start->PPE Hood 2. Transfer to Fume Hood (Verify Face Velocity >100 fpm) PPE->Hood Execute 3. Execute Closed-System Transfer (Argon/N2 Atmosphere) Hood->Execute Spill Spill or Exposure Detected? Execute->Spill Quench 4. Quench Syringes/Glassware (1M Ethanolamine) Spill->Quench No Evacuate Evacuate Area & Use Spill Kit (Vermiculite + Base) Spill->Evacuate Yes Waste 5. Segregate as Halogenated Organic Waste Quench->Waste Evacuate->Waste

Figure 1: Standard operational and spill response workflow for 4-Bromobutyric acid vinyl ester.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023). Toxicological Profile for Vinyl Acetate. Centers for Disease Control and Prevention (CDC). Retrieved April 1, 2026, from[Link]

  • Husár, B., et al. (2020). Low toxic alternatives to (meth)acrylates: Vinyl esters, vinyl carbonates, and vinyl carbamates. ResearchGate. Retrieved April 1, 2026, from[Link]

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